molecular formula C19H18N6O6 B1678737 Nicarbazin CAS No. 330-95-0

Nicarbazin

Cat. No.: B1678737
CAS No.: 330-95-0
M. Wt: 426.4 g/mol
InChI Key: UKHWDRMMMYWSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicarbazin is a synthetic antiprotozoal agent with broad-spectrum coccidiostatic activity, widely used in veterinary and agricultural research . Chemically, it is an equimolar complex of 4,4'-Dinitrocarbanilide (DNC) and 2-Hydroxy-4,6-dimethylpyrimidine (HDP) . The DNC component represents the biologically active moiety, while HDP facilitates the absorption of DNC, making the complex approximately ten times more potent than DNC alone . Its primary research application is in the prevention of coccidiosis in poultry, a disease caused by Eimeria protozoa that results in significant economic losses in the poultry industry . The compound exerts its effect primarily against the developing second-generation schizonts of the parasite . The mechanism of action is attributed to its function as an oxidative phosphorylation uncoupler, interfering with mitochondrial metabolism and energy-dependent transhydrogenases in the parasite . Beyond its anticoccidial properties, this compound has significant research value in other areas. It demonstrates a reversible effect on the reproductive function of birds, leading to its development and use as a contraceptive for population management of species such as Canada geese and feral pigeons . Furthermore, it has been investigated for its broad-spectrum anthelmintic activity against various parasitic worms . For research involving animal feeding studies, a typical dosage for chickens is 125 parts per million (ppm) in feed . The marker residue for analytical studies is DNC, with the liver being the target tissue . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHWDRMMMYWSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034762
Record name 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow solid; [HSDB]
Record name Nicarbazin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6311
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids., Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them
Record name NICARBAZIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.5 g/ml, Yellowish-tan solid, round to oblong, semisoft kibbles. None to slight grain odor. Density: 25-33 lbs/bushel. /OvoControl-G/
Record name NICARBAZIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals, Light yellow, fine powder

CAS No.

330-95-0
Record name Nicarbazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicarbazin [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicarbazin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicarbazin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-nitrophenyl)urea--4,6-dimethylpyrimidin-2-ol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICARBAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P9NUA12U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICARBAZIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

decomposes 265-275 °C
Record name NICARBAZIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Nicarbazin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of its Chemical Structure, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a synthetic chemical compound widely utilized in the poultry industry as a potent coccidiostat and, in a different application, as a contraceptive agent for avian species.[1] Its efficacy stems from its unique chemical nature as an equimolar complex of two distinct molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, analytical methodologies for its characterization, and its mechanisms of action.

Chemical Structure and Identification

This compound is not a single molecular entity but a stable, equimolar complex formed between DNC and HDP. The DNC component is the biologically active moiety responsible for its therapeutic and contraceptive effects, while the HDP component enhances the absorption of DNC in the gastrointestinal tract.

4,4'-Dinitrocarbanilide (DNC)

  • IUPAC Name: 1,3-bis(4-nitrophenyl)urea

  • Molecular Formula: C₁₃H₁₀N₄O₅

  • Molecular Weight: 302.25 g/mol [2]

2-Hydroxy-4,6-dimethylpyrimidine (HDP)

  • IUPAC Name: 4,6-dimethylpyrimidin-2-ol

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol [2]

This compound Complex

  • IUPAC Name: N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[2]

  • CAS Number: 330-95-0

  • Molecular Formula: C₁₉H₁₈N₆O₆[2]

  • Molecular Weight: 426.39 g/mol [2]

Physicochemical Properties

The physicochemical properties of this compound and its components are crucial for its formulation, delivery, and pharmacokinetic profile. The complex itself has low solubility in water, but upon ingestion, it dissociates into its more soluble components.

PropertyValueReference
Appearance Pale yellow or greenish-yellow powder[2]
Melting Point 260-275 °C (with decomposition)[2][3]
Solubility Water: Practically insoluble (DNC: <0.02 mg/L, HDP: ~70 g/L)[2]
Organic Solvents: Slightly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO); very slightly soluble in ethanol, ether, and chloroform. The complex dissociates in DMF and DMSO.[2]
Log Kow (Octanol-Water Partition Coefficient) DNC: 3.6 (pH 5-9)[2]
HDP: -0.94 (pH 5-9)[2]
pKa No dissociable moiety reported for the complex.
Vapor Pressure Expected to be negligible at ambient temperatures.
UVmax 298 nm (in concentrated H₂SO₄)[2]

Mechanism of Action

This compound exhibits two primary biological activities: anticoccidial and avian contraceptive.

Anticoccidial Activity

This compound is highly effective against various species of the protozoan parasite Eimeria, the causative agent of coccidiosis in poultry. Its primary mechanism of action is the inhibition of the development of the second-generation schizonts in the parasite's life cycle.[1] This disruption prevents the parasite from multiplying within the intestinal cells of the host, thus mitigating the pathology of the disease.

Avian Contraceptive Effects

This compound's contraceptive properties are primarily attributed to the DNC component, which interferes with the formation of the vitelline membrane of the egg.[1][4] The vitelline membrane is a critical structure that separates the yolk from the albumen and provides structural integrity to the yolk.[5]

The proposed molecular mechanisms for this effect include:

  • Disruption of Calcium Homeostasis: The HDP component of this compound has been shown to act as a calcium ionophore, increasing intracellular calcium levels.[6][7][8] Altered calcium signaling can disrupt numerous cellular processes, including those involved in the formation and deposition of the vitelline membrane components.

  • Enzyme Inhibition: In-vitro studies have shown that the DNC portion of this compound can inhibit transglutaminase activity.[6][7] Transglutaminases are enzymes that cross-link proteins, a process that is likely important for the structural integrity of the vitelline membrane.

  • Alteration of Lipid Metabolism: this compound has been observed to increase the activity of lipoprotein lipase (B570770) in vitro.[6][7] This could potentially interfere with the transport and deposition of lipids required for yolk formation.

The disruption of the vitelline membrane leads to a porous and weakened structure, often resulting in mottled yolks and, ultimately, embryonic mortality.[1][4]

Signaling Pathway: this compound's Contraceptive Effect

Nicarbazin_Contraceptive_Pathway cluster_ingestion Ingestion and Dissociation cluster_cellular Cellular Effects in Ovarian Follicle cluster_membrane Vitelline Membrane Formation This compound This compound Complex DNC DNC (4,4'-dinitrocarbanilide) This compound->DNC dissociates HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) This compound->HDP dissociates TG_inhibition DNC inhibits Transglutaminase Ca_ionophore HDP acts as Ca2+ ionophore Ca_influx Increased Intracellular Ca2+ Ca_ionophore->Ca_influx VM_disruption Disrupted Vitelline Membrane Structure Ca_influx->VM_disruption Protein_crosslinking Reduced Protein Cross-linking TG_inhibition->Protein_crosslinking Protein_crosslinking->VM_disruption Embryonic_mortality Embryonic Mortality VM_disruption->Embryonic_mortality

Caption: Proposed signaling pathway for the contraceptive effect of this compound in avian species.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Determination

This protocol is a representative method for the determination of the DNC component of this compound in broiler liver tissue.

1. Sample Preparation: a. Homogenize 2 g of liver tissue. b. Extract the homogenate with two portions of acetonitrile (B52724) (10 mL and 5 mL). c. Defat the combined extracts with hexane. d. Evaporate the acetonitrile layer to dryness under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 500 µL of acetonitrile-water (70:30, v/v). b. Load the reconstituted extract onto a C18 SPE cartridge. c. Elute the analyte with 2.5 mL of acetonitrile-water (70:30, v/v). d. Evaporate the eluate to dryness and reconstitute in 500 µL of acetonitrile-water (80:20, v/v).

3. HPLC Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Acetonitrile-water gradient.
  • Detection: UV detector at 350 nm.
  • Quantification: Based on a calibration curve prepared from DNC standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the DNC component of this compound.

Sample Preparation: Dissolve a sample of the DNC hapten in deuterated dimethyl sulfoxide (DMSO-d₆).

Expected Chemical Shifts (δ) for DNC Hapten:

  • δ 13.80 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 9.74 (s, 1H) and 9.73 (s, 1H): Amide protons (-NH).

  • δ 8.23 (d, J=8.9 Hz, 2H), 8.06 (d, J=8.9 Hz, 1H), 7.90 (d, J=2.3 Hz, 1H), and 7.78–7.69 (m, 3H): Aromatic protons (ArH).[9]

The presence of these characteristic peaks confirms the structure of the DNC hapten.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the this compound complex.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

Expected Characteristic Absorption Bands:

  • ~3300-3400 cm⁻¹: N-H stretching vibrations of the amide groups in DNC.

  • ~1650-1700 cm⁻¹: C=O stretching vibration of the urea (B33335) carbonyl group in DNC.

  • ~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro groups (-NO₂) in DNC.

  • ~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring in HDP.

  • ~3000-3100 cm⁻¹: C-H stretching of the aromatic rings and methyl groups.

Experimental Workflow for this compound Analysis in Biological Samples

Nicarbazin_Analysis_Workflow start Biological Sample (e.g., Liver, Egg) homogenization Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup analysis Instrumental Analysis cleanup->analysis hplc HPLC-UV/MS analysis->hplc nmr NMR Spectroscopy (for structural confirmation) analysis->nmr ir IR Spectroscopy (for functional group analysis) analysis->ir data Data Analysis and Quantification hplc->data nmr->data ir->data

Caption: A generalized experimental workflow for the analysis of this compound in biological matrices.

Conclusion

This compound remains a significant compound in veterinary medicine and wildlife management due to its potent biological activities. A thorough understanding of its chemical structure, physicochemical properties, and mechanisms of action is essential for its safe and effective use. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound and its residues, ensuring compliance with regulatory standards and contributing to the development of new applications for this versatile molecule.

References

An In-Depth Technical Guide to the 4,4'-Dinitrocarbanilide (DNC) and 2-Hydroxy-4,6-Dimethylpyrimidine (HDP) Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), known as Nicarbazin, is a potent anticoccidial agent widely used in the poultry industry.[1] It is an equimolar complex where DNC is the biologically active component, and HDP enhances its absorption and bioavailability.[1][2] this compound is primarily used for the prevention of coccidiosis, a parasitic disease of the intestinal tract of animals caused by coccidian protozoa of the genus Eimeria.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, mechanism of action, and analytical methods for the DNC-HDP complex.

Physicochemical Properties

The DNC-HDP complex is a pale yellow, crystalline powder.[4] Key physicochemical properties are summarized in the tables below.

Table 1: General Properties of the DNC-HDP Complex (this compound)
PropertyValueReference(s)
Chemical Name N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[1]
CAS Number 330-95-0[1]
Molecular Formula C₁₉H₁₈N₆O₆[1]
Molecular Weight 426.39 g/mol [1]
Appearance Pale yellow powder[1]
Melting Point 265–275 °C (with decomposition)[1]
Table 2: Solubility of the DNC-HDP Complex (this compound)
SolventSolubilityReference(s)
Water Almost insoluble (complex dissociates slowly)[1]
Ethanol Very slightly soluble (complex dissociates slowly)[1]
Chloroform Very slightly soluble (complex dissociates slowly)[1]
Ether Very slightly soluble (complex dissociates slowly)[1]
Dimethylformamide Soluble (with dissociation of the complex)[1]
Dimethyl Sulfoxide Soluble (with dissociation of the complex)[1]
Table 3: Crystallographic Data for the DNC-HDP Complex (this compound)
ParameterValueReference(s)
Crystal System Triclinic[5]
Space Group P-1[5]
a 6.90659(8) Å[5]
b 12.0794(4) Å[5]
c 13.5040(7) Å[5]
α 115.5709(11)°[5]
β 102.3658(6)°[5]
γ 91.9270(4)°[5]
Volume 982.466(5) ų[5]
Z 2[5]
Table 4: Spectroscopic Data for the DNC-HDP Complex (this compound)
TechniqueWavelength/FragmentReference(s)
UV-Vis (in conc. H₂SO₄) λmax = 298 nm[1]
LC-ESI-MS (Negative Ion) m/z 301 [M-H]⁻ for DNC[6]

Synthesis and Formulation

The DNC-HDP complex (this compound) is traditionally synthesized by reacting its two components, 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), in a suitable solvent. More recently, "one-pot" synthesis methods have been developed to improve efficiency.

Figure 1: General Synthesis Workflow for the DNC-HDP Complex.
Experimental Protocols

Protocol 3.1.1: One-Pot Synthesis of DNC-HDP Complex (this compound)

This protocol is adapted from patent literature and provides a general guideline for a one-pot synthesis.[7]

  • DNC Formation:

    • Charge a reaction vessel with a suitable solvent (e.g., o-dichlorobenzene).

    • Add p-nitroaniline and solid phosgene (B1210022) (or a phosgene equivalent like triphosgene).

    • Heat the reaction mixture to a temperature between 75-130°C and maintain for several hours until the formation of 4,4'-dinitrodiphenylurea (DNC) is complete.

  • HDP Formation and Complexation:

    • Cool the reaction mixture containing the newly formed DNC.

    • Add methanol (B129727), followed by urea (B33335) and acetylacetone.

    • Add a strong inorganic acid catalyst, such as concentrated hydrochloric acid.

    • Heat the mixture to 65-72°C and reflux for approximately 11 hours.

    • Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) to a neutral pH.

    • Cool the mixture to room temperature to allow the precipitation of the this compound complex.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and byproducts.

    • Dry the purified this compound product under vacuum.

Mechanism of Action

The anticoccidial activity of this compound is attributed to the DNC component, which acts as an uncoupler of oxidative phosphorylation in the mitochondria of the Eimeria parasite.[1][8] This action is most effective against the second-generation schizonts in the parasite's life cycle.[3][9] The disruption of mitochondrial function leads to a depletion of cellular energy in the form of ATP, ultimately inhibiting the parasite's development.

The HDP component, while not having direct anticoccidial activity, is crucial for the absorption of the poorly water-soluble DNC from the host's gastrointestinal tract.[1] In the gut, the complex dissociates, and HDP facilitates the transport of DNC across biological membranes.[1]

Mechanism_of_Action cluster_host Host Intestine cluster_parasite Eimeria Parasite (Second-Generation Schizont) cluster_mitochondrion Mitochondrial Inner Membrane cluster_outcome Outcome This compound This compound (DNC-HDP Complex) dissociation Dissociation This compound->dissociation dnc DNC dissociation->dnc hdp HDP dissociation->hdp absorption Absorption dnc->absorption hdp->absorption Facilitates DNC absorption dnc_in_parasite DNC enters parasite absorption->dnc_in_parasite mitochondrion Mitochondrion dnc_in_parasite->mitochondrion dnc_action DNC acts as a protonophore (uncoupler) etc Electron Transport Chain h_gradient Proton Gradient (Δp) etc->h_gradient Pumps H+ atp_synthase ATP Synthase h_gradient->atp_synthase h_gradient->atp_synthase Reduced H+ flow atp ATP Synthesis atp_synthase->atp atp_synthase->atp Inhibited atp_depletion ATP Depletion dnc_action->h_gradient Dissipates gradient parasite_inhibition Inhibition of Parasite Development atp_depletion->parasite_inhibition

Figure 2: Proposed Mechanism of Action of the DNC-HDP Complex.

Analytical Methods

The analysis of this compound in various matrices, such as animal feed and tissues, typically focuses on the detection of the DNC component, which serves as the marker residue. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

Analytical_Workflow sample Sample (e.g., Feed, Tissue) extraction Extraction with Organic Solvent (e.g., Acetonitrile (B52724), Methanol) sample->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction or Liquid-Liquid Partitioning) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification of DNC analysis->quantification

Figure 3: General Analytical Workflow for DNC from this compound.
Experimental Protocols

Protocol 5.1.1: LC-MS/MS Analysis of DNC in Chicken Tissue

This protocol is a generalized procedure based on established methods.[10]

  • Sample Preparation:

    • Homogenize a known weight of tissue (e.g., 5 g) with a dehydrating agent like anhydrous sodium sulfate.

    • Extract the homogenized tissue with an appropriate volume of acetonitrile (e.g., 20 mL) by vigorous mixing or sonication.

    • Centrifuge the mixture to separate the solid debris from the supernatant.

    • Collect the supernatant and repeat the extraction process on the pellet.

    • Combine the supernatants.

  • Sample Cleanup (if necessary):

    • For cleaner samples, a solid-phase extraction (SPE) step may be employed. Condition an appropriate SPE cartridge (e.g., C18) with methanol and water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the DNC with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of DNC.

    • MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ of DNC (m/z 301) to its characteristic product ions for quantification and confirmation.

Conclusion

The 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) complex, or this compound, remains a critical tool in the management of coccidiosis in poultry. Its efficacy is a result of the synergistic relationship between its two components: the active DNC and the bioavailability-enhancing HDP. The mechanism of action, centered on the disruption of mitochondrial energy metabolism in the Eimeria parasite, provides a clear rationale for its anticoccidial effects. A thorough understanding of its synthesis, physicochemical properties, and analytical detection methods is essential for its effective and safe use in veterinary medicine and for monitoring its residues in food products. Further research into the specific molecular targets of DNC within the parasite's mitochondria could lead to the development of even more effective anticoccidial agents.

References

Unraveling the Anticoccidial Action of Nicarbazin Against Eimeria

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Nicarbazin, a cornerstone in the control of avian coccidiosis for decades, remains a subject of scientific interest due to its unique chemical nature and mechanism of action. This technical guide provides an in-depth exploration of the core principles underlying this compound's efficacy against Eimeria, the causative agent of coccidiosis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of anticoccidial drugs.

Chemical Composition and Synergistic Action

This compound is not a single molecule but an equimolar complex of two distinct compounds: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] The anticoccidial activity is primarily attributed to the DNC component.[1][2] However, DNC alone has poor solubility and bioavailability.[1] The HDP moiety, while lacking intrinsic anticoccidial properties, acts as a crucial carrier, enhancing the absorption of DNC in the host's digestive tract.[1][2] This synergistic relationship makes the this compound complex significantly more effective than DNC administered alone.[1][3] Upon ingestion, the complex dissociates, allowing for the independent absorption and action of its components.[2][4][5]

DNC 4,4'-dinitrocarbanilide (DNC) (Active Component) Ingestion Ingestion HDP 2-hydroxy-4,6-dimethylpyrimidine (HDP) (Carrier Component) Dissociation Dissociation Ingestion->Dissociation DNC_Absorbed Absorbed DNC Dissociation->DNC_Absorbed Enhanced Absorption HDP_Absorbed Absorbed HDP Dissociation->HDP_Absorbed Absorption Absorption Target Site Eimeria Parasite DNC_Absorbed->Target Site

Figure 1: Conceptual diagram of this compound's composition and absorption.

Primary Target in the Eimeria Life Cycle

This compound's primary therapeutic effect is exerted during the asexual replication phase of the Eimeria life cycle. Specifically, it is most effective against the developing second-generation schizonts, which occur around day five post-infection.[1][6][7] By inhibiting the development of these schizonts, this compound prevents the massive proliferation of merozoites that are responsible for the significant intestinal damage characteristic of clinical coccidiosis.[1]

Eimeria_Lifecycle Eimeria Life Cycle cluster_host Host Intestine cluster_environment Environment Sporozoites Sporozoites Trophozoites Trophozoites Sporozoites->Trophozoites Merogony I First-gen Schizont First-gen Schizont Trophozoites->First-gen Schizont Merogony I Merozoites_1 Merozoites_1 First-gen Schizont->Merozoites_1 Merogony I Second-gen Schizont Second-generation Schizont (Primary Target of this compound) Merozoites_1->Second-gen Schizont Infect new cells Merozoites_2 Merozoites_2 Second-gen Schizont->Merozoites_2 Merogony II Gametocytes Gametocytes Merozoites_2->Gametocytes Gametogony Zygote Zygote Gametocytes->Zygote Unsporulated Oocyst Unsporulated Oocyst Zygote->Unsporulated Oocyst Sporulated Oocyst Sporulated Oocyst Unsporulated Oocyst->Sporulated Oocyst Ingestion Ingestion Sporulated Oocyst->Ingestion Ingestion by Host Ingestion->Sporozoites

Figure 2: The life cycle of Eimeria, highlighting this compound's primary target.

Proposed Biochemical Mechanism of Action

While the precise molecular mechanism of this compound's action is not fully elucidated, substantial evidence points towards the disruption of the parasite's energy metabolism, specifically targeting mitochondrial function.[8][9] The active component, DNC, is believed to act as an uncoupler of oxidative phosphorylation.[3]

Several specific effects on mitochondrial processes have been proposed:

  • Inhibition of Succinate-Linked NAD+ Reduction: DNC has been shown to inhibit the reduction of NAD+ that is linked to the oxidation of succinate (B1194679) in beef heart mitochondria, suggesting a potential disruption of the electron transport chain.[8]

  • Inhibition of Energy-Dependent Transhydrogenase: The drug may also inhibit an energy-dependent transhydrogenase, further impeding the parasite's ability to generate reducing equivalents for biosynthesis and energy production.[8]

  • Interference with Calcium Ion Transport: DNC has been observed to inhibit the accumulation of Ca2+ ions by rat liver mitochondria, indicating a potential disruption of ion homeostasis within the parasite's mitochondria.[8]

These disruptions in mitochondrial function would lead to a critical energy deficit within the parasite, ultimately arresting its development, particularly during the highly energy-demanding process of schizogony.

cluster_mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Generates Transhydrogenase Energy-Dependent Transhydrogenase Parasite_Development Parasite Development (e.g., Schizogony) ATP_Production->Parasite_Development Fuels This compound This compound (DNC) This compound->ETC Inhibits Succinate-Linked NAD+ Reduction This compound->ATP_Synthase Uncouples Oxidative Phosphorylation This compound->Transhydrogenase Inhibits

Figure 3: Proposed mechanism of this compound's interference with mitochondrial energy metabolism.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous studies, often in comparison to or in combination with other anticoccidial agents. The following tables summarize key performance indicators from representative studies.

Table 1: Efficacy of this compound and Monensin (B1676710), Alone and in Combination, Against a Mixed Eimeria Infection [10][11][12]

Treatment GroupDaily Weight Gain (DWG)Daily Feed Intake (DFI)Feed Conversion Ratio (FCR)
Uninfected, UntreatedHighHighLow
Infected, UntreatedLowLowHigh
40 ppm this compoundPartial ImprovementNo ImprovementNo Improvement
40 ppm MonensinPartial ImprovementNo ImprovementNo Improvement
40 ppm this compound + 40 ppm MonensinComplete ControlComplete ControlComplete Control

Table 2: Lesion Score Suppression by this compound and Monensin, Alone and in Combination [10][11][12]

Treatment GroupE. acervulina LesionsE. maxima LesionsE. tenella Lesions
Infected, UntreatedHighHighHigh
40 ppm MonensinNot SuppressedNot SuppressedNot Suppressed
40 ppm this compoundNot SuppressedNot SuppressedSuppressed
40 ppm this compound + 40 ppm MonensinSuppressedSuppressedSuppressed

Table 3: Sensitivity of Eimeria Field Isolates to this compound [13]

TreatmentPercentage of Sensitive Isolates (n=26)
This compound (125 ppm)81%
Narasin + this compound (80 ppm)22%

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines a generalized methodology for an anticoccidial sensitivity test based on the reviewed literature.

Objective: To assess the efficacy of this compound in controlling coccidiosis in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Standard broiler starter and grower feed

  • This compound (and other test anticoccidials)

  • Live, sporulated oocysts of relevant Eimeria species (E. acervulina, E. maxima, E. tenella)

  • Floor pens or battery cages with appropriate heating and lighting

  • Feeders and waterers

Experimental Design:

  • Animal Allocation: Randomly assign day-old chicks to different treatment groups, with multiple replicate pens per group.

  • Treatment Groups:

    • Uninfected, Untreated Control (UUC)

    • Infected, Untreated Control (IUC)

    • Infected, this compound-Treated (at a specified ppm, e.g., 125 ppm)

    • Other infected and treated groups as required for comparison.

  • Medication: Provide medicated feed to the respective treatment groups from day 0.

  • Infection: At a specified age (e.g., 14 days), orally inoculate all birds in the infected groups with a known number of sporulated Eimeria oocysts.

  • Data Collection:

    • Performance: Measure body weight and feed consumption at regular intervals to calculate daily weight gain (DWG), daily feed intake (DFI), and feed conversion ratio (FCR).

    • Lesion Scoring: At a set time post-infection (e.g., 6-7 days), euthanize a subset of birds from each pen and score the intestinal lesions characteristic of each Eimeria species on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Counts: Collect fecal samples to determine oocyst shedding per gram of feces.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

start Start: Day-old Chicks randomization Randomly Allocate to Treatment Groups start->randomization medication Provide Medicated Feed (from Day 0) randomization->medication infection Oral Inoculation with Eimeria Oocysts medication->infection data_collection Data Collection (Performance, Lesion Scores) infection->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determined analysis->end

Figure 4: Generalized workflow for an anticoccidial sensitivity test.

Conclusion

This compound's enduring role in coccidiosis control is a testament to its effective and multifaceted mechanism of action. Its unique two-component structure facilitates the delivery of the active DNC molecule to its site of action. The primary therapeutic effect is the targeted inhibition of the second-generation schizonts of Eimeria, achieved through the disruption of the parasite's mitochondrial energy metabolism. While the precise molecular interactions are still under investigation, the available evidence provides a robust framework for understanding how this compound exerts its anticoccidial effects. Further research into the specific enzymatic and protein targets of DNC within the Eimeria mitochondrion will be invaluable for the future development of novel and potent anticoccidial agents.

References

The Disruption of a Vital Barrier: Nicarbazin's Mode of Action on Vitelline Membrane Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, an anticoccidial drug widely used in the poultry industry, exerts a significant, dose-dependent negative impact on avian reproduction, primarily through its disruptive effect on the formation and integrity of the vitelline membrane. This essential barrier between the yolk and the albumen is compromised, leading to yolk mottling, reduced hatchability, and embryonic mortality. While the precise molecular cascade remains an active area of investigation, compelling evidence points towards a multi-faceted mechanism involving interference with lipid metabolism, enzymatic activity, and ion homeostasis. This technical guide synthesizes the current understanding of this compound's mode of action on vitelline membrane formation, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the proposed molecular pathways.

Introduction

This compound is an equimolar complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] The DNC component is the biologically active moiety responsible for the contraceptive effects, while HDP enhances its absorption from the gastrointestinal tract.[3] Upon ingestion, the complex dissociates, and DNC is absorbed and subsequently deposited in the egg yolk.[4] This accumulation of DNC during oocyte development is central to its disruptive effects on the vitelline membrane. The consequences of this compound administration in laying hens include a notable decrease in egg production and weight, and a significant reduction in the hatchability of eggs.[4][5] Eggs from treated birds often exhibit a mottled yolk, a visible manifestation of a porous and compromised vitelline membrane.[2]

Quantitative Effects of this compound on Avian Reproduction

The impact of this compound on key reproductive parameters is dose-dependent. The following tables summarize the quantitative data reported in the literature.

Table 1: Effect of this compound on Egg Production and Egg Weight in Laying Hens

This compound Concentration in Feed (ppm)Effect on Egg ProductionEffect on Egg WeightReference
50-Minimum dose to produce a noticeable reduction[4]
70Minimum dose to produce a noticeable reductionReduced[4]
12550% reduction after one week of treatmentReduced[4]
400Total suppression-[4]

Table 2: Dose-Dependent Effect of this compound on Egg Hatchability

This compound Concentration in Feed (ppm)Reduction in Hatching CapacityReference
10 - 20Minimum dose to affect hatching[4]
20~20% reduction[4]
50 - 125~50% reduction[4]
700100% inhibition (no hatching)[4]

Table 3: Distribution of this compound Components in Egg Compartments

ComponentYolkAlbumenReference
DNCPredominantly accumulates in the yolk-[4]
HDPPresentPresent-

Proposed Molecular Mechanisms of Action

The disruption of the vitelline membrane by this compound is not attributed to a single molecular event but rather a combination of interconnected pathways. The primary hypotheses are detailed below.

Interference with Cholesterol Metabolism

An early and persistent hypothesis is that this compound interferes with cholesterol metabolism, a critical process for the structural integrity of the vitelline membrane.[2] While the exact mechanism of this interference is not fully elucidated, it is thought to disrupt the normal deposition of lipids required for membrane formation.

Increased Lipoprotein Lipase (B570770) (LL) Activity

In vitro studies have demonstrated that this compound can increase the activity of lipoprotein lipase (LL).[6][7] LL is an enzyme responsible for hydrolyzing triglycerides in lipoproteins. It is hypothesized that elevated LL activity could lead to the premature degradation of very-low-density lipoproteins (VLDL), which are essential precursors for yolk formation. This could disrupt the proper assembly of the vitelline membrane.

Calcium Ionophore Activity

The HDP component of this compound has been shown to act as a calcium ionophore, increasing intracellular calcium levels.[6][7] A disruption in calcium homeostasis within the oviduct and the developing oocyte could have profound effects on various cellular processes critical for vitelline membrane synthesis and assembly, including enzymatic activities and protein secretion.

Inhibition of Transglutaminase (TG) Activity

The DNC component of this compound has been found to inhibit the activity of transglutaminase in vitro.[6][7] Transglutaminase is an enzyme that catalyzes the formation of isopeptide bonds, contributing to the cross-linking and stabilization of proteins. Its inhibition could weaken the proteinaceous structure of the vitelline membrane, leading to increased permeability.

Inhibition of ZP3 Sperm Receptor Sites

More recent research has suggested that this compound may also interfere with the ZP3 sperm receptor sites on the vitelline membrane. While this is more directly related to fertilization, the structural integrity of ZP3 is also crucial for the overall architecture of the membrane. A reduction in functional ZP3 could contribute to the observed weakening of the vitelline membrane.

Visualization of Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed molecular pathways and a general experimental workflow for investigating the effects of this compound.

Nicarbazin_Mode_of_Action cluster_this compound This compound Complex cluster_Components Dissociated Components cluster_Mechanisms Molecular Mechanisms cluster_Outcome Physiological Outcome This compound This compound (DNC + HDP) DNC DNC (4,4'-dinitrocarbanilide) This compound->DNC Dissociation HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) This compound->HDP Dissociation LL Increased Lipoprotein Lipase Activity This compound->LL Cholesterol Interference with Cholesterol Metabolism DNC->Cholesterol TG Inhibition of Transglutaminase DNC->TG ZP3 Inhibition of ZP3 Sperm Receptor DNC->ZP3 Ca Calcium Ionophore Activity HDP->Ca VM_Disruption Vitelline Membrane Disruption Cholesterol->VM_Disruption LL->VM_Disruption Ca->VM_Disruption TG->VM_Disruption ZP3->VM_Disruption

Caption: Proposed multi-faceted mode of action of this compound on the vitelline membrane.

Experimental_Workflow cluster_Treatment In Vivo / In Vitro Treatment cluster_SampleCollection Sample Collection cluster_Analyses Analyses cluster_Data Data Analysis and Interpretation Treatment This compound Administration (Varying Concentrations) Eggs Collection of Eggs Treatment->Eggs Tissues Oviduct Tissue Samples Treatment->Tissues VM_Integrity Vitelline Membrane Integrity Assays Eggs->VM_Integrity Biochemical Biochemical Assays (LL, TG, Ca2+) Tissues->Biochemical Molecular Molecular Analysis (ZP3 Expression) Tissues->Molecular Lipidomics Lipidomic Analysis (Cholesterol Metabolism) Tissues->Lipidomics Data Correlation of this compound Dose with Molecular and Physiological Effects VM_Integrity->Data Biochemical->Data Molecular->Data Lipidomics->Data

Caption: General experimental workflow for investigating this compound's effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following outlines the key experimental protocols cited in the literature for investigating this compound's mode of action.

Lipoprotein Lipase (LL) Activity Assay

This assay is based on the cleavage of a fluorescent substrate by LL, releasing a measurable fluorophore.

  • Principle: Lipoprotein lipase cleaves a synthetic substrate, such as dibutyrylfluorescein, releasing fluorescein (B123965), the fluorescence of which is quantified.

  • Reagents:

    • Dibutyrylfluorescein (DBF) working solution

    • Purified Lipoprotein Lipase (LL) standard

    • This compound (NCZ), DNC, and HDP solutions of varying concentrations

    • LL inhibitors (e.g., AA861, nordihydroguaiaretic acid) for control experiments

    • Dulbecco's Phosphate-Buffered Saline (PBS)

  • Procedure (based on Yoder et al., 2006):

    • Add 1 mL of DBF working solution to borosilicate glass tubes.

    • Add 15 µg of LL to each tube.

    • Add varying concentrations of NCZ, DNC, or HDP to the respective treatment tubes. Control tubes receive the vehicle (e.g., DMSO).

    • Incubate the reaction mixture.

    • Measure the fluorescence of the released fluorescein using a spectrofluorometer at appropriate excitation and emission wavelengths.

    • Compare the fluorescence in the treatment groups to the control group to determine the effect of this compound on LL activity.[3][8]

Transglutaminase (TG) Activity Assay

This assay measures the protein cross-linking activity of TG.

  • Principle: TG incorporates a biotin-labeled substrate (e.g., casein) into an unlabeled protein immobilized on a microtiter plate. The amount of incorporated biotin (B1667282) is then quantified using an enzyme-linked immunosorbent assay (ELISA)-based method.

  • Reagents:

    • Unlabeled casein (coated on microtiter plates)

    • Biotin-labeled casein

    • Transglutaminase enzyme

    • This compound (NCZ), DNC, and HDP solutions of varying concentrations

    • Extravidin-peroxidase conjugate

    • Peroxidase substrate (e.g., TMB)

    • Stop solution

  • Procedure (based on Yoder et al., 2006):

    • To casein-coated wells, add the TG enzyme.

    • Add varying concentrations of NCZ, DNC, or HDP.

    • Add biotin-labeled casein to initiate the reaction.

    • Incubate to allow for the cross-linking reaction to occur.

    • Wash the wells to remove unbound reagents.

    • Add extravidin-peroxidase conjugate and incubate.

    • Wash the wells and add the peroxidase substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • A decrease in absorbance in the presence of this compound indicates inhibition of TG activity.[3][8]

Intracellular Calcium Measurement

The ionophore activity of this compound's HDP component can be assessed by measuring changes in intracellular calcium concentrations.

  • Principle: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM) is loaded into cells. The dye's fluorescence intensity changes upon binding to calcium, and this change is measured to reflect alterations in intracellular calcium levels.

  • Reagents:

    • Cultured cells (e.g., avian oviduct cells or a model cell line)

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

    • This compound (NCZ) or HDP solutions

    • Physiological buffer

  • Procedure (General):

    • Culture cells to an appropriate confluency.

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add this compound or HDP to the cells.

    • Monitor the change in fluorescence over time using a fluorescence microscope or a plate reader.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration, suggesting ionophore activity.[7]

Conclusion and Future Directions

The mode of action of this compound on vitelline membrane formation is a complex interplay of multiple molecular disruptions. The primary effect is a compromise of the membrane's structural integrity, leading to increased permeability and subsequent reproductive failure. Current evidence strongly suggests that interference with cholesterol metabolism, modulation of key enzymatic activities (lipoprotein lipase and transglutaminase), and disruption of calcium homeostasis are key contributing factors.

Future research should focus on elucidating the precise molecular targets of DNC and HDP within the avian oviduct. Advanced techniques such as proteomics and lipidomics could provide a more comprehensive understanding of the changes in the vitelline membrane's composition following this compound exposure. Furthermore, detailed investigations into the upstream signaling pathways affected by this compound will be crucial for a complete picture of its mode of action. A deeper understanding of these mechanisms is not only of academic interest but also vital for the development of more targeted and effective avian contraceptives and for assessing the potential non-target effects of this widely used veterinary drug.

References

The Pharmacokinetics and Metabolism of Nicarbazin in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a widely utilized anticoccidial agent in the poultry industry, is a molecular complex comprised of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Its efficacy is intrinsically linked to its unique pharmacokinetic and metabolic profile following oral administration to poultry. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in chickens, with a focus on quantitative data, experimental methodologies, and the distinct pathways of its two constituent components.

Introduction

This compound has been a cornerstone in the prevention of coccidiosis in broiler chickens for decades.[1] It is an equimolar complex of DNC, the biologically active component, and HDP, which is crucial for the absorption of DNC.[2][3] Upon ingestion, the complex dissociates, and each component follows a distinct metabolic fate.[3][4][5] Understanding the pharmacokinetics and metabolism of this compound is paramount for ensuring its effective use, managing tissue residues, and safeguarding food safety.[6][7] The DNC component is the marker residue for monitoring in edible tissues due to its higher persistence compared to HDP.[8][9]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the dissociation of the DNC-HDP complex in the gastrointestinal tract, followed by the independent absorption and disposition of each component.[3][10]

Absorption

The complexation of DNC with HDP is essential for its effective absorption from the intestines into the bloodstream.[2] DNC administered alone has very limited bioavailability due to its hydrophobic nature.[2][8] Studies have shown that the administration of the this compound complex results in significantly higher absorption of DNC compared to the administration of DNC alone or as a simple mixture with HDP.[8]

Distribution

Following absorption, both DNC and HDP are distributed throughout the body. DNC, being the more lipophilic component, tends to accumulate in tissues, particularly the liver and fat.[6][8] Residue depletion studies have shown that DNC concentrations are highest in the liver, followed by skin with fat, and then muscle and kidney.[8] HDP, on the other hand, is less retained in the tissues.[8][10]

Metabolism

The metabolism of this compound is essentially the metabolism of its individual components, DNC and HDP, as the complex does not remain intact in vivo.[3][4]

In vitro studies using chicken hepatocytes have identified several metabolites of DNC, primarily formed through hydroxylation followed by glucuronidation or sulfation.[8] However, in excreta, the majority of the radioactivity from radiolabeled DNC is recovered as the parent compound, indicating that DNC is mainly excreted unchanged.[10]

In vitro studies with chicken hepatocytes have shown no significant biotransformation of HDP.[8] It is rapidly absorbed and eliminated, largely as the unchanged parent compound.[4][10]

Excretion

The excretion pathways for DNC and HDP are distinctly different.[2][3]

  • DNC: The primary route of excretion for DNC is through the feces, via the liver and bile.[2][4]

  • HDP: HDP is predominantly and rapidly excreted through the kidneys in the urine.[2][3][4]

Quantitative Data on this compound Residues

The following tables summarize the quantitative data on DNC and HDP residues in various poultry tissues from different studies. DNC is the marker residue for regulatory purposes.[8]

Table 1: Plasma Concentrations of DNC and HDP in Chickens

ComponentDosageDurationPeak Plasma ConcentrationTime to PeakReference
DNC125 mg/kg feed7 days3.8 mg/kg4 days[8]
HDP125 mg/kg feed7 days2.1 mg/kg2 days[8]
DNC8.4 mg/kg (gavage)8 days2.87 ± 0.15 µg/mL6 days[11]

Table 2: DNC Residue Depletion in Broiler Tissues (µg/kg)

Withdrawal Time (days)LiverMuscleKidneySkin with FatReference
09,1901,6104,2902,040[8]
32,45018725313[8]
5355<27.815[8]
7<87.8<25.9[8]

Note: LOQ (Limit of Quantification) values varied for different tissues.

Table 3: DNC Residues in Broiler Tissues from a Litter Reuse Study (µg/kg)

TreatmentSampling DayBreastLiverReference
125 mg/kg (1-21d)21648.8 - 92611,754 - 15,281[12]
125 mg/kg (1-32d)32232 - 66710,168 - 15,021[12]
40 mg/kg (1-32d)3252 - 1892,899 - 4,573[12]
All treatments42[12][13]

Note: This study investigated the impact of reused poultry litter on DNC residues.

Experimental Protocols

Radiolabeled Residue Depletion Studies

Detailed pharmacokinetic and metabolism studies of this compound have often employed radiolabeled compounds to trace the disposition of DNC and HDP.[4][8]

  • Test Substance: this compound with a Carbon-14 ([¹⁴C]) label on either the DNC moiety (carbonyl of the bis-4-nitrophenyl urea) or the HDP moiety (2-position of the pyrimidinone ring).[4][8]

  • Animals: Broiler chickens, typically three weeks of age.[8]

  • Dosing: Administration of [¹⁴C]-nicarbazin in feed or via gelatin capsules at a specified dose (e.g., 125 mg/kg) for a set duration (e.g., 7 consecutive days).[8]

  • Sample Collection: Excreta (urine and feces collected separately where possible), plasma, and edible tissues (liver, muscle, kidney, skin with fat) are collected at various time points during and after the dosing period (withdrawal phase).[4][8]

  • Analysis: Total radioactivity in the collected samples is measured using techniques like combustion analysis followed by liquid scintillation counting.[8] Metabolite profiling is often conducted using high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.[8]

Non-Radiolabeled Residue Depletion Studies

These studies are crucial for determining appropriate withdrawal periods before slaughter to ensure that tissue residues do not exceed established Maximum Residue Limits (MRLs).[6]

  • Test Substance: Non-radiolabeled this compound administered in medicated feed at commercially relevant concentrations (e.g., 125 mg/kg).[6][12]

  • Animals: Large groups of broiler chickens are used to allow for serial slaughter at different withdrawal time points.[6]

  • Dosing: Medicated feed is provided for a specified period, followed by a switch to non-medicated feed for the withdrawal phase.[6]

  • Sample Collection: At predetermined time points after withdrawal of the medicated feed, subgroups of chickens are euthanized, and samples of liver, muscle, kidney, and skin with fat are collected.[6]

  • Analysis: The concentration of the marker residue, DNC, is quantified using validated analytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6][7][14]

Visualizations

Metabolic Pathway of this compound in Poultry

Nicarbazin_Metabolism cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption cluster_distribution_metabolism Distribution & Metabolism cluster_excretion Excretion This compound This compound (DNC-HDP Complex) Dissociation Dissociation This compound->Dissociation DNC DNC (4,4'-dinitrocarbanilide) Dissociation->DNC HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) Dissociation->HDP Bloodstream Bloodstream DNC->Bloodstream Absorbed HDP->Bloodstream Absorbed Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Tissues Tissues (Muscle, Fat) Bloodstream->Tissues DNC_Metabolites DNC Metabolites (Hydroxylation, Glucuronidation, Sulfation) Liver->DNC_Metabolites Feces Feces Liver->Feces Primarily Unchanged DNC Urine Urine Kidneys->Urine Unchanged HDP Residue_Depletion_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Dosing Period (this compound in Feed) acclimatization->dosing withdrawal Withdrawal Period (this compound-free Feed) dosing->withdrawal sampling Serial Sampling (Tissue Collection at Different Time Points) withdrawal->sampling extraction Sample Preparation & Extraction of DNC sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Residue Depletion Curve) analysis->data_analysis end End data_analysis->end

References

In Vivo Dissociation of Nicarbazin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a widely used veterinary drug for the prevention and control of coccidiosis in poultry. It is an equimolar complex of two distinct molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Upon oral administration, this compound dissociates in vivo into its constituent components, DNC and HDP, which then follow independent pharmacokinetic pathways. Understanding the dynamics of this dissociation and the subsequent absorption, distribution, metabolism, and excretion (ADME) of DNC and HDP is critical for ensuring animal health, food safety, and the development of effective drug formulations.

This technical guide provides an in-depth overview of the in vivo dissociation of this compound, summarizing key quantitative data, detailing experimental protocols for residue analysis, and visualizing the metabolic and experimental workflows.

In Vivo Dissociation and Pharmacokinetics

Following oral ingestion, the this compound complex readily dissociates in the gastrointestinal tract into DNC and HDP.[1] The two components exhibit markedly different pharmacokinetic profiles largely dictated by their physicochemical properties.

  • 4,4'-Dinitrocarbanilide (DNC): As the active anticoccidial component, DNC is characterized by its low water solubility.[2] Its absorption from the gut is significantly enhanced by the presence of HDP.[3] DNC is absorbed more slowly and is less readily eliminated from the body.[1] It tends to accumulate in tissues, particularly the liver and kidneys, and is primarily excreted in the feces.[2][4] Due to its persistence, DNC is the designated marker residue for this compound in edible tissues.[2][5]

  • 2-hydroxy-4,6-dimethylpyrimidine (HDP): HDP, in contrast, is more water-soluble and does not possess anticoccidial activity.[2] Its primary role is to facilitate the absorption of DNC.[2][3] HDP is rapidly absorbed and quickly eliminated from the body, mainly through the urine.[1][4] Metabolism of HDP is limited, and it is largely excreted unchanged.[3]

The differential pharmacokinetics of DNC and HDP are central to understanding the residue profile of this compound in treated animals.

Quantitative Data on DNC and HDP Residues

The following tables summarize quantitative data from various studies on the concentration of DNC and HDP in different tissues of chickens following oral administration of this compound. These data are essential for establishing withdrawal periods and ensuring that residue levels in edible tissues fall below the maximum residue limits (MRLs).

Table 1: DNC Residue Concentrations in Chicken Tissues Following this compound Administration

SpeciesTissueThis compound DoseDuration of TreatmentWithdrawal PeriodMean DNC Concentration (µg/kg)Reference
Broiler ChickensMuscle125 mg/kg feed21 days4 days>200[6]
Broiler ChickensMuscle50 mg/kg feed (with Narasin)28 days4 days<200[6]
Broiler ChickensLiver125 mg/kg feedNot Specified1 day27,700[6]
Broiler ChickensLiver125 mg/kg feedNot Specified5 days600[6]
Broiler ChickensLiver125 mg/kg feedNot Specified10 days50[6]
Laying HensLiver80 mg/kg feed (with Narasin)14 days0 days4,440 ± 569[7]

Table 2: Pharmacokinetic Parameters of DNC in Chickens

ParameterValueSpeciesTissue/MatrixReference
Tmax (Time to maximum concentration)~4 daysChickensPlasma[1]
Cmax (Maximum concentration)3.8 mg/kgChickensPlasma[1]

Note: Quantitative data for HDP in tissues is less frequently reported due to its rapid elimination. Studies indicate that HDP is often undetectable within 24 hours of this compound withdrawal.[1]

Experimental Protocols

This section outlines a typical experimental protocol for an in vivo study investigating the dissociation and residue depletion of this compound in chickens, followed by a detailed analytical method for the quantification of DNC.

In Vivo Residue Depletion Study Protocol

This protocol is a composite based on common practices in veterinary drug residue studies.

Objective: To determine the concentration of DNC and HDP in various tissues of broiler chickens at different time points following the cessation of this compound administration.

Animals:

  • Species: Broiler chickens (e.g., Cobb-Vantress, Ross).

  • Number: A sufficient number of birds to allow for the collection of statistically significant data at each time point (e.g., 6-10 birds per time point).

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days prior to the start of the study.

Housing and Diet:

  • Housing: Birds should be housed in pens with controlled temperature, humidity, and lighting, simulating commercial poultry production conditions.

  • Diet: A standard basal diet free of any coccidiostats or other medications. Medicated feed is prepared by incorporating this compound at the desired concentration (e.g., 125 mg/kg).

Experimental Design:

  • Treatment Phase: All birds are fed a diet containing this compound for a specified period (e.g., 21-28 days).

  • Withdrawal Phase: The medicated feed is replaced with the basal diet.

  • Sample Collection: At designated time points during the withdrawal phase (e.g., 0, 1, 2, 4, 6, 8, 10 days), a subset of birds is humanely euthanized.

  • Tissue Collection: Samples of liver, kidney, muscle (breast and thigh), and skin with adhering fat are collected from each bird.

  • Sample Handling and Storage: Tissue samples are individually bagged, labeled, and immediately frozen at or below -20°C until analysis.

Analytical Protocol for DNC Quantification in Chicken Tissues by LC-MS/MS

This protocol is based on established and validated methods for the analysis of this compound residues.

1. Sample Preparation and Extraction: a. Weigh 2-5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add an internal standard solution (e.g., deuterated DNC, DNC-d8). c. Add 10 mL of acetonitrile (B52724). d. Homogenize the sample using a high-speed homogenizer. e. Centrifuge the sample at ≥ 4000 x g for 10 minutes. f. Decant the supernatant into a clean tube. g. Re-extract the tissue pellet with another 10 mL of acetonitrile, centrifuge, and combine the supernatants. h. Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at approximately 50°C. i. Reconstitute the residue in a suitable solvent mixture (e.g., 1 mL of acetonitrile/water, 50:50, v/v). j. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
  • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both DNC and the internal standard for quantification and confirmation. For DNC, a common precursor ion is m/z 301.

3. Quantification:

  • A matrix-matched calibration curve is prepared by spiking blank tissue extracts with known concentrations of DNC standard.
  • The concentration of DNC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the in vivo dissociation and analysis of this compound.

InVivo_Dissociation_Pathway This compound This compound Complex (Oral Administration) GIT Gastrointestinal Tract This compound->GIT Ingestion DNC DNC (4,4'-dinitrocarbanilide) GIT->DNC Dissociation HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) GIT->HDP Dissociation Absorption Absorption DNC->Absorption HDP->Absorption Tissues Tissues (Liver, Kidney, Muscle) Absorption->Tissues Distribution Metabolism Metabolism Tissues->Metabolism DNC Excretion_Urine Excretion (Urine) Tissues->Excretion_Urine HDP (Rapid) Excretion_Feces Excretion (Feces) Metabolism->Excretion_Feces

Caption: In vivo dissociation and pharmacokinetic pathway of this compound.

Experimental_Workflow Start Start: In Vivo Study Dosing This compound Administration (Medicated Feed) Start->Dosing Withdrawal Feed Withdrawal Period Dosing->Withdrawal Sampling Tissue Sampling at Defined Time Points Withdrawal->Sampling Extraction Sample Preparation & Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis & Quantification Analysis->Data End End: Residue Determination Data->End

Caption: Experimental workflow for a this compound residue depletion study.

Conclusion

The in vivo dissociation of this compound into DNC and HDP is a well-established process that dictates the pharmacokinetic and residue profiles of this important veterinary drug. The differential behavior of the lipophilic, persistent DNC and the hydrophilic, rapidly cleared HDP underscores the importance of focusing on DNC as the marker residue for food safety assessments. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies on this compound and to ensure its safe and effective use in poultry production. Further research focusing on the detailed metabolic pathways of DNC and the development of more comprehensive data on HDP residues would further enhance our understanding of this compound's in vivo fate.

References

Nicarbazin as an Avian Contraceptive: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a compound originally developed as a coccidiostat for the poultry industry, has demonstrated significant efficacy as a contraceptive agent in various avian species. This technical guide provides an in-depth overview of the core scientific principles underlying its use, including its mechanism of action, dose-dependent effects on reproductive parameters, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development and application of avian contraceptives.

Introduction

This compound is a complex of two molecules: 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). While initially used to control coccidiosis in broiler chickens, a notable side effect was the reduction in egg production and hatchability in laying hens.[1] This has led to its development and use as a population management tool for various avian species, including feral pigeons and Canada geese.[1][2] The contraceptive effect of this compound is reversible, with reproductive function returning to normal within 7 to 21 days after cessation of treatment.[3]

Mechanism of Action

The contraceptive properties of this compound are primarily attributed to the DNC component, which disrupts several key processes in avian reproduction. The HDP component facilitates the absorption of DNC in the gut.[4]

Disruption of the Vitelline Membrane

One of the primary mechanisms of this compound's contraceptive action is its interference with the formation and integrity of the vitelline membrane, the layer separating the yolk from the albumen. This disruption is thought to involve interference with cholesterol metabolism, leading to a porous and weakened membrane.[5] This structural failure prevents the proper development of the embryo, leading to early embryonic mortality.

Inhibition of Sperm Receptor Sites

Recent studies have indicated that this compound may also act by inhibiting the ZP3 sperm receptor sites on the vitelline membrane.[3] The ZP3 glycoprotein (B1211001) is crucial for sperm-egg binding and fertilization. By blocking these receptors, this compound can prevent fertilization from occurring. Research in White Pekin ducks has shown a decrease in the abundance of ZP3 protein in the perivitelline membrane of eggs from this compound-treated birds.[6][7]

Hormonal and Molecular Effects

This compound also exerts effects at the hormonal and molecular levels:

  • Hypothalamic Sensitivity: Studies in hens have shown that this compound reduces the sensitivity of the hypothalamus to exogenous progesterone.[8][9] This can disrupt the hormonal cascade that regulates ovulation. However, the pituitary gland's ability to respond to luteinizing hormone-releasing hormone (LHRH) appears to remain intact.[3][8][9]

  • Lipoprotein Lipase (B570770) Activity: In vitro assays have demonstrated that this compound can increase the activity of lipoprotein lipase.[4][10]

  • Transglutaminase Activity: this compound has been shown to inhibit transglutaminase activity in vitro.[10]

  • Vitellogenin Phosphorylation: While this compound was found to affect vitellogenin phosphorylation, this occurred at concentrations much higher than expected in plasma.[10]

Quantitative Data on Efficacy

The contraceptive efficacy of this compound is dose-dependent and varies among avian species. The following tables summarize the quantitative effects of this compound on key reproductive parameters.

Table 1: Effect of this compound on Egg Production in Chickens

This compound Concentration (ppm in feed)Duration of TreatmentEffect on Egg ProductionReference
70-Minimum dose to affect egg production[3]
1251 week50% reduction[3]
4001 weekTotal suppression[3]

Table 2: Effect of this compound on Egg Hatchability in Chickens

This compound Concentration (ppm in feed)Effect on HatchabilityReference
10-20Minimum dose to affect hatching[3]
20~20% reduction[3]
50-125~50% reduction[3]
100<1% hatchability[2]
700No hatching[3]

Table 3: Efficacy of this compound in Pigeons

This compound ConcentrationStudy DesignEffectReference
5000 ppm in baitCaptive pigeons, 4 hours/day access59% reduction in hatched eggs[9]
800 ppm in baitField study (Rimini, Italy)48% decline in population over 14 months[1]
0.5% in bait (OvoControl® P)Field study (San Diego, USA)53% reduction in population in the first year[8]

Table 4: Efficacy of this compound in Waterfowl

SpeciesThis compound DoseStudy DesignEffectReference
White Pekin Ducks125 ppm in feed14-day treatmentElimination of fertility by day 12[6][7]
White Pekin Ducks250 ppm in feed14-day treatmentElimination of fertility by day 12[6][7]
White Pekin Ducks500 ppm in feed14-day treatmentNo fertile eggs by day 7[6][7]
Canada Geese500 ppm in baitPenned geese51% reduction in hatchability[2]
Canada Geese1350 ppm on cracked cornField study41-47% reduction in hatchability over two seasons[2]
Mallards33.75 mg/kg BW/day14-day oral gavageHatchability reduced to 0.26 (vs. 0.55 in control)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Efficacy Studies

Objective: To determine the dose-dependent effects of this compound on egg production and hatchability in a target avian species.

Example Protocol (Adapted from studies on pigeons and ducks): [6][7][9]

  • Animal Model: Sexually mature, pair-bonded birds of the target species (e.g., Columba livia, Anas platyrhynchos domestica).

  • Housing: House pairs individually in cages equipped with nest boxes and ad libitum access to water.

  • Acclimation Period: Allow a minimum of a 2-week acclimation period for birds to adjust to the housing conditions and establish baseline reproductive activity.

  • Diet Preparation:

    • Prepare a basal diet appropriate for the species.

    • Create medicated diets by incorporating this compound at various concentrations (e.g., 0, 50, 100, 250, 500 ppm). Ensure homogenous mixing of the compound within the feed.

  • Experimental Design:

    • Divide the pairs into treatment groups, with each group receiving a different concentration of this compound. Include a control group receiving the basal diet without this compound.

    • The study should consist of three phases: a pre-treatment period (baseline data collection), a treatment period (administration of medicated feed), and a recovery period (return to basal diet).

  • Data Collection:

    • Record daily egg production for each pair.

    • Collect eggs daily and mark them with the pair number and date of lay.

    • Incubate eggs under standard conditions (e.g., 37.5°C, 55-60% relative humidity).

    • Candle eggs at regular intervals (e.g., day 7 and 14) to determine fertility and embryonic viability.

    • Record the number of hatched chicks.

  • Blood and Egg Sample Collection (for residue analysis):

    • Collect blood samples from the brachial vein at specified time points during the treatment and recovery phases.

    • Collect eggs for residue analysis.

  • Statistical Analysis: Analyze data on egg production, fertility, and hatchability using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine significant differences between treatment groups.

In Vitro Molecular Assays

4.2.1. Lipoprotein Lipase (LL) Activity Assay [4]

Objective: To determine the effect of this compound on the activity of lipoprotein lipase.

Protocol:

  • Substrate Preparation: Prepare dibutyrylfluorescein (DBF) by mixing pyridine, butyric anhydride, and fluorescein (B123965). Incubate in the dark for 24 hours at room temperature.

  • Reaction Mixture: Prepare a reaction mixture containing the DBF substrate.

  • Enzyme and Inhibitor Addition:

    • Add lipoprotein lipase to the reaction mixture.

    • Add this compound (dissolved in a suitable solvent like DMSO) at various concentrations to the test samples. Include appropriate solvent controls.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).

  • Measurement: Measure the release of fluorescein using a spectrofluorometer at appropriate excitation and emission wavelengths. Increased fluorescence indicates higher LL activity.

  • Data Analysis: Calculate the percentage of LL activity relative to the positive control (LL without this compound).

4.2.2. Transglutaminase (TG) Activity Assay

Objective: To assess the inhibitory effect of this compound on transglutaminase activity.

Protocol (General Colorimetric Method): [11]

  • Reagent Preparation: Prepare TG Assay Buffer, Homogenization Buffer, DTT, Donor Substrate, and Acceptor Substrate as per the kit instructions.

  • Sample Preparation: Prepare cell or tissue lysates in Homogenization Buffer.

  • Reaction Setup:

    • Add TG Assay Buffer, Donor Substrate, and Acceptor Substrate to a 96-well plate.

    • Add the sample containing transglutaminase.

    • Add this compound at various concentrations to the test wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Stop Reaction and Color Development: Add a stop solution that reacts with the hydroxamate product to form a colored complex.

  • Measurement: Measure the optical density (OD) at 525 nm using a microplate reader.

  • Data Analysis: Compare the OD of the this compound-treated samples to the control to determine the percentage of inhibition.

Analytical Chemistry Protocols

4.3.1. Determination of DNC in Egg and Plasma by HPLC [6][12][13]

Objective: To quantify the concentration of 4,4’-dinitrocarbanilide (DNC), the active component of this compound, in avian egg and plasma samples.

Protocol:

  • Sample Preparation (Eggs):

    • Homogenize the entire egg (yolk, albumen, and shell).

    • Extract a known weight of the homogenate with a solvent mixture such as acetonitrile-dimethylformamide (ACN-DMF).

    • Vortex and sonicate the sample to ensure thorough extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant and repeat the extraction process.

    • Combine the supernatants, dilute with deionized water, and filter through a 0.45 µm syringe filter.

  • Sample Preparation (Plasma):

    • Extract DNC from plasma samples using an appropriate solvent.

  • HPLC Analysis:

    • Column: Reverse-phase C18 column (e.g., µ-Bondapak C18).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 7:3, v/v).

    • Detector: UV-Vis detector set at 340 nm.

    • Injection Volume: Inject a standard volume of the filtered extract.

  • Quantification:

    • Prepare a standard curve using known concentrations of DNC.

    • Quantify the DNC concentration in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its evaluation.

cluster_0 Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Releases GnRH Ovary Ovary Pituitary->Ovary Releases LH Ovary->Hypothalamus Positive Feedback Progesterone Progesterone Progesterone->Hypothalamus GnRH GnRH LH LH This compound This compound This compound->Hypothalamus Reduces Sensitivity to Progesterone

Caption: Proposed mechanism of this compound's effect on the HPG axis.

cluster_1 Fertilization Process Sperm Sperm ZP3 ZP3 Receptor Sperm->ZP3 Binds to VitellineMembrane Vitelline Membrane VitellineMembrane->ZP3 Fertilization Fertilization ZP3->Fertilization Initiates This compound This compound This compound->ZP3 Inhibits

Caption: Inhibition of the ZP3 sperm receptor by this compound.

cluster_2 Experimental Workflow for this compound Evaluation Animal_Model Select Avian Model Baseline Establish Baseline Reproductive Data Animal_Model->Baseline Treatment_Groups Formulate Diets & Assign Treatment Groups Baseline->Treatment_Groups Dosing Administer this compound (Controlled Doses) Treatment_Groups->Dosing Data_Collection Collect Data: - Egg Production - Fertility - Hatchability Dosing->Data_Collection Sample_Collection Collect Samples: - Blood (Plasma) - Eggs Dosing->Sample_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Analysis Analyze Samples (e.g., HPLC for DNC) Sample_Collection->Analysis Analysis->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: General workflow for in vivo evaluation of this compound.

Conclusion

This compound presents a viable and effective tool for the contraceptive management of avian populations. Its multifaceted mechanism of action, targeting both the physical integrity of the egg and the fundamental processes of fertilization and hormonal regulation, underscores its potency. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of avian contraceptives. Future work should continue to explore the species-specific efficacy and long-term ecological impacts of this compound use.

References

The Bioavailability of 4,4'-Dinitrocarbanilide (DNC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicarbazin, a widely used anticoccidial agent in the poultry industry, is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). DNC is the biologically active moiety responsible for the therapeutic effect. However, its efficacy is critically dependent on its bioavailability, which is significantly influenced by the presence of HDP. This technical guide provides an in-depth analysis of the bioavailability of DNC, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the metabolic fate of the compound.

Introduction to this compound and DNC

This compound is a cornerstone in the control of coccidiosis, a parasitic disease of the intestinal tract in animals, particularly poultry.[1][2] Its active component, DNC, exerts the anticoccidial effect.[3][4] Chemically, this compound is a complex, and upon oral administration, it rapidly dissociates into DNC and HDP.[1][5] While DNC is the active agent, it is characterized by its hydrophobic nature and poor solubility in water, which inherently limits its biological availability when administered alone.[3][6] The presence of HDP in the complex is crucial for enhancing the absorption of DNC from the gastrointestinal tract.[2][3][6]

Pharmacokinetics of DNC

The absorption, distribution, metabolism, and excretion (ADME) of DNC have been extensively studied, often utilizing carbon-14 (B1195169) labeled this compound to trace the fate of each component.[1][3]

Absorption

Following oral administration of the this compound complex, DNC is absorbed through the intestine and enters the bloodstream.[1][3] The complexation with HDP is essential for this process; the bioavailability of DNC is significantly lower when administered alone or as a simple mixture with HDP.[2] Studies in chickens have shown that DNC absorbs faster when administered as the this compound complex.[2] The chicken is noted to be the most efficient absorber of this compound, followed by ducks, geese, and pigeons.[6]

Distribution and Metabolism

Once absorbed, DNC is distributed to various tissues. Residue studies have shown that DNC concentrations are generally higher than those of HDP in tissues.[5] The metabolism of DNC is limited, with the parent compound being the major component found in excreta.[5] The mode of action of DNC is not fully elucidated but is thought to involve the inhibition of mitochondrial electron transport.[2][4]

Excretion

DNC and HDP follow different excretion pathways. DNC is primarily eliminated slowly through the liver via the feces.[1][3][6] In contrast, HDP is rapidly excreted, predominantly through the kidneys in the urine.[1][3][6]

Quantitative Bioavailability Data

The following tables summarize key quantitative data on the bioavailability and pharmacokinetics of DNC from various studies.

Table 1: Bioavailability of DNC in Chickens Under Different Formulations [2]

Test CompoundDose Level (mg DNC/kg bw)Relative Bioavailability (%F)
DNC1062.45
DNC3191.65
DNC + HDP353.24
DNC + HDP1062.38

Table 2: Pharmacokinetic Parameters of DNC in Different Avian Species [7]

SpeciesPeak Plasma DNC Level (µg/mL)Time to Peak (days)Plasma Half-life (days)
Chickens2.87 ± 0.1561.43
Mallards2.39 ± 0.1580.72
Canada Geese1.53 ± 0.1581.26

Birds were administered 8.4 mg of this compound/kg body weight daily for 8 days.

Table 3: DNC Residues in Broiler Tissues (µg/kg) [8]

TreatmentTissueDNC Residue at 21 daysDNC Residue at 32 days
T1 (125 mg/kg NCZ, 1-21d)Breast648.8 - 926-
Liver11,754 - 15,281-
T2 (125 mg/kg NCZ, 1-32d)Breast-232 - 667
Liver-10,168 - 15,021
T3 (40 mg/kg NCZ, 1-32d)Breast-52 - 189
Liver-2,899 - 4,573

Experimental Protocols

In Vivo Bioavailability Studies in Chickens

A study to determine the relative bioavailability of DNC involved administering different formulations to broiler chickens.[2]

  • Test Animals: Three-week-old broiler chickens.

  • Formulations:

    • This compound complex

    • DNC alone

    • A simple mixture of DNC and HDP

  • Administration: Administered in gelatin capsules.

  • Sample Collection: Plasma, intestinal contents, liver, and muscle tissues were collected.

  • Analytical Method: Analysis of DNC concentrations was performed to determine pharmacokinetic parameters and bioavailability.

Pharmacokinetic Studies in Different Avian Species

A comparative study on the absorption of this compound was conducted in chickens, mallards, and Canada geese.[7][9]

  • Test Animals: Chickens (Gallus gallus), mallards (Anas platyrhynchos), and Canada geese (Branta canadensis).

  • Administration: Birds were gavaged with 8.4 mg of this compound/kg body weight daily for 8 days.

  • Sample Collection: Blood samples were drawn from the jugular or brachial vein at specified intervals during and after treatment.

  • Sample Processing: Blood was centrifuged to obtain plasma, which was stored at -70°C.

  • Analytical Method: Plasma DNC concentrations were determined by High-Performance Liquid Chromatography (HPLC).

Residue Depletion Studies

Residue depletion of DNC has been investigated in broiler chickens.[8]

  • Test Animals: Broiler chickens.

  • Treatment Groups:

    • T1: 125 mg/kg this compound in feed from day 1 to 21.

    • T2: 125 mg/kg this compound in feed from day 1 to 32.

    • T3: 40 mg/kg this compound in feed from day 1 to 32.

  • Sample Collection: Breast and liver tissues were sampled at various time points.

  • Analytical Method: DNC residues were quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

The following diagrams illustrate the key processes involved in the bioavailability of DNC.

G cluster_ingestion Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Absorption cluster_circulation Systemic Circulation This compound (DNC-HDP Complex) This compound (DNC-HDP Complex) Dissociation Dissociation This compound (DNC-HDP Complex)->Dissociation DNC (poorly soluble) DNC (poorly soluble) Dissociation->DNC (poorly soluble) HDP HDP Dissociation->HDP Intestinal Absorption Intestinal Absorption DNC (poorly soluble)->Intestinal Absorption HDP->Intestinal Absorption Bloodstream Bloodstream Intestinal Absorption->Bloodstream

Figure 1. Ingestion and absorption of this compound.

G cluster_dnc_pathway DNC Pathway cluster_hdp_pathway HDP Pathway Bloodstream Bloodstream Liver Liver Bloodstream->Liver DNC Tissues (residues) Tissues (residues) Bloodstream->Tissues (residues) DNC Kidneys Kidneys Bloodstream->Kidneys HDP Feces (slow excretion) Feces (slow excretion) Liver->Feces (slow excretion) Urine (rapid excretion) Urine (rapid excretion) Kidneys->Urine (rapid excretion)

Figure 2. Excretion pathways of DNC and HDP.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Analysis Tissue Homogenization Tissue Homogenization Extraction Extraction Tissue Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry Cleanup->LC-MS/MS HPLC High-Performance Liquid Chromatography Cleanup->HPLC Quantification of DNC Quantification of DNC LC-MS/MS->Quantification of DNC HPLC->Quantification of DNC Tissue Samples (Liver, Muscle) Tissue Samples (Liver, Muscle) Tissue Samples (Liver, Muscle)->Tissue Homogenization

Figure 3. Workflow for DNC residue analysis.

Conclusion

The bioavailability of DNC, the active component of this compound, is a complex process fundamentally dependent on its formulation as an equimolar complex with HDP. While DNC alone exhibits poor absorption, the this compound complex ensures adequate systemic exposure to achieve its anticoccidial effect. Understanding the pharmacokinetics of DNC, including its absorption, distribution, and excretion patterns, is crucial for optimizing its therapeutic use and ensuring food safety by managing tissue residues. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals in the field of veterinary drug development and food safety.

References

Species-Specific Differences in Nicarbazin Absorption and Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicarbazin, a widely used anticoccidial agent in the poultry industry, presents a complex and species-variable pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a primary focus on avian species due to the wealth of available data. While information on ruminants remains limited, this guide synthesizes current knowledge to highlight key species-specific differences and guide future research. Detailed experimental protocols for the analysis of this compound residues and diagrams of its proposed signaling pathways are included to support further investigation into its mechanism of action and metabolic fate.

Introduction

This compound is an equimolar complex of two distinct molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP)[1][2]. The anticoccidial activity is attributed to the DNC component, while HDP significantly enhances its absorption in the gastrointestinal tract[3][4]. Upon oral administration, the this compound complex dissociates, and each component follows a different metabolic pathway[5][6]. Understanding the species-specific differences in the ADME of DNC and HDP is crucial for optimizing its efficacy, ensuring food safety, and guiding the development of new anticoccidial drugs.

Absorption

The absorption of the active DNC component of this compound is markedly different across species and is critically dependent on the presence of HDP.

Avian Species

In avian species such as chickens, mallards, and geese, this compound is readily absorbed following oral administration[2]. The HDP component acts as a carrier, facilitating the transport of the otherwise poorly soluble DNC across the intestinal epithelium[3][4]. Studies have shown that the bioavailability of DNC is significantly higher when administered as the this compound complex compared to DNC alone or a simple mixture of DNC and HDP[3].

Ruminants

Data on this compound absorption in ruminants is sparse. A study investigating the excretion of this compound in cow's milk after administration of feed containing low levels of the drug suggested that the transfer of DNC into milk and body fat is minimal[4]. This may indicate either poor absorption from the ruminant gastrointestinal tract or rapid metabolism and excretion. Another older study from 1958 investigated the use of this compound for coccidiosis in cattle, but it lacks detailed pharmacokinetic data. Further research is required to fully characterize the absorption kinetics of this compound in ruminant species.

Quantitative Data on Absorption

The following tables summarize key pharmacokinetic parameters related to the absorption of DNC in various avian species.

Table 1: Peak Plasma Concentrations (Cmax) of DNC in Avian Species Following Oral Administration of this compound.

SpeciesDoseCmax (µg/mL)Time to Cmax (Tmax) (days)Reference
Chicken (Gallus gallus)8.4 mg/kg/day for 8 days2.87 ± 0.156[2]
Mallard (Anas platyrhynchos)8.4 mg/kg/day for 8 days2.39 ± 0.158[2]
Canada Goose (Branta canadensis)8.4 mg/kg/day for 8 days1.53 ± 0.158[2]
Chicken (Gallus gallus)125 mg/kg in feed3.8 (plasma)4[3]

Table 2: Bioavailability of DNC in Rats Following Oral Administration of DNC, DNC+HDP Mixture, and this compound.

FormulationBioavailability (%)Reference
DNC alone< 5[3]
DNC + HDP (mixture)< 5[3]
This compound (complex)Significantly higher[3]

Metabolism

Following absorption, the DNC and HDP components of this compound undergo distinct metabolic fates.

Avian Species

In chickens, HDP is rapidly absorbed and primarily excreted unchanged in the urine[6]. DNC, on the other hand, is metabolized to a lesser extent. The primary metabolic pathway for DNC involves the reduction of its nitro groups[3].

Ruminants

Specific metabolic pathways of this compound in ruminants have not been well-documented in the available literature. It is presumed that, similar to other species, the complex dissociates in the rumen and gastrointestinal tract, with each component following its own metabolic and excretory path.

Proposed Metabolic Pathway of DNC

The metabolism of DNC is believed to proceed through the reduction of its nitro groups.

DNC 4,4'-dinitrocarbanilide (DNC) Metabolite1 Reduced DNC Metabolite DNC->Metabolite1 Nitroreductases Excretion Excretion (feces) Metabolite1->Excretion

Figure 1: Proposed metabolic pathway of DNC.

Excretion

The excretion routes of this compound's components are markedly different.

Avian Species

In chickens, HDP is rapidly eliminated, with approximately 90% excreted in the urine[6]. DNC and its metabolites are primarily excreted in the feces[4][6]. The half-life of DNC in the plasma of chickens is longer than that of HDP, leading to a greater potential for tissue residue accumulation[3].

Ruminants

As previously mentioned, a study in dairy cattle showed very low levels of DNC in milk and body fat, suggesting that if absorbed, it is either efficiently eliminated or poorly distributed to these tissues[4]. Comprehensive data on the excretion pathways and rates in ruminants are not currently available.

Quantitative Data on Excretion

Table 3: Half-life (t½) and Elimination of DNC in Avian Species.

SpeciesHalf-life (days)Time to 100% Elimination (days)Reference
Chicken (Gallus gallus)1.43> 8 (99% eliminated)[2]
Mallard (Anas platyrhynchos)0.724[2]
Canada Goose (Branta canadensis)1.268[2]

Proposed Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of this compound's action are not fully elucidated, but several pathways have been proposed.

Inhibition of Mitochondrial Electron Transport

DNC is thought to act as an uncoupler of oxidative phosphorylation, interfering with mitochondrial metabolism[3][5]. This disruption of the electron transport chain is a likely contributor to its anticoccidial effect. The exact complex or complexes affected are yet to be definitively identified.

DNC DNC ETC Mitochondrial Electron Transport Chain DNC->ETC Inhibits (?) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production

Figure 2: Proposed interference of DNC with the mitochondrial electron transport chain.

Disruption of Vitelline Membrane Formation

This compound is known to interfere with egg hatchability in birds by disrupting the formation of the vitelline membrane[7][8]. This is thought to occur through interference with cholesterol metabolism and steroidogenesis[9]. It may also affect the cross-linking of vitelline membrane proteins.

This compound This compound Cholesterol_Metabolism Cholesterol Metabolism This compound->Cholesterol_Metabolism Interferes with Steroidogenesis Steroidogenesis This compound->Steroidogenesis Disrupts Vitelline_Membrane_Proteins Vitelline Membrane Proteins This compound->Vitelline_Membrane_Proteins Affects cross-linking (?) Vitelline_Membrane_Formation Vitelline Membrane Formation Cholesterol_Metabolism->Vitelline_Membrane_Formation Steroidogenesis->Vitelline_Membrane_Formation Vitelline_Membrane_Proteins->Vitelline_Membrane_Formation

Figure 3: Proposed mechanisms of this compound's effect on vitelline membrane formation.

Calcium Ionophore Activity of HDP

In vitro studies suggest that the HDP component of this compound may act as a calcium ionophore, increasing intracellular calcium levels[2][10]. This could have wide-ranging effects on cellular signaling and contribute to the overall effects of this compound, particularly on reproductive processes.

HDP HDP Ca_ionophore Acts as a Calcium Ionophore HDP->Ca_ionophore Cell_Membrane Cell Membrane Ca_ionophore->Cell_Membrane Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_ionophore->Intracellular_Ca Signaling_Cascades Downstream Signaling Cascades Intracellular_Ca->Signaling_Cascades

Figure 4: Proposed calcium ionophore activity of HDP.

Experimental Protocols

This section provides a detailed methodology for the determination of the this compound marker residue, DNC, in chicken liver tissue using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established and validated methods[1][11][12].

Sample Preparation and Extraction
  • Homogenization: Weigh 2 g of homogenized chicken liver into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of deuterated DNC (DNC-d8) internal standard to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 5 mL of acetonitrile.

    • Combine the supernatants.

  • Defatting: Add 10 mL of hexane (B92381) to the combined supernatant, vortex for 30 seconds, and centrifuge. Discard the upper hexane layer.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the transitions for DNC (e.g., m/z 301 -> 137) and the internal standard DNC-d8.

Experimental Workflow

Sample Chicken Liver Sample (2g) Spike Spike with DNC-d8 Sample->Spike Extract1 Extract with Acetonitrile (10mL) Spike->Extract1 Centrifuge1 Centrifuge Extract1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Extract2 Re-extract with Acetonitrile (5mL) Supernatant1->Extract2 Centrifuge2 Centrifuge Extract2->Centrifuge2 Supernatant2 Combine Supernatants Centrifuge2->Supernatant2 Defat Defat with Hexane Supernatant2->Defat Evaporate Evaporate to Dryness Defat->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 5: Workflow for the analysis of DNC in chicken liver.

Conclusion and Future Directions

The absorption and metabolism of this compound show significant species-specific variations, particularly between different avian species. While the pharmacokinetic profile in poultry is well-characterized, a significant knowledge gap exists for ruminants. Future research should focus on conducting comprehensive ADME studies in cattle, sheep, and goats to enable a more complete comparative analysis. Furthermore, a deeper investigation into the molecular mechanisms of this compound's action, especially its interaction with mitochondrial complexes and its influence on cellular signaling pathways, will be crucial for the development of more targeted and effective anticoccidial agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

Nicarbazin Residue in Animal Tissues: A Technical Guide to Accumulation and Depletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a broad-spectrum coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1][2] It is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][3] Upon oral ingestion, the complex dissociates, and each component follows a different metabolic path.[3] The lipophilic DNC is the active anticoccidial agent and is more slowly eliminated, making it the marker residue for monitoring this compound levels in edible tissues.[1][4] The more hydrophilic HDP is rapidly absorbed and excreted.[1]

The presence of this compound residues in animal-derived food products, particularly poultry meat and eggs, is a significant concern for food safety and international trade. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound in various tissues to ensure consumer safety.[5][6] Understanding the accumulation and depletion kinetics of this compound residues is crucial for establishing appropriate withdrawal periods and developing effective monitoring strategies.

This technical guide provides a comprehensive overview of this compound residue accumulation and depletion in animal tissues, with a focus on poultry. It summarizes quantitative data from various studies, details experimental protocols for residue analysis, and visualizes the metabolic fate and experimental workflows.

Quantitative Data on this compound Residue Accumulation and Depletion

The following tables summarize the quantitative data on this compound residue levels, primarily the DNC component, in various chicken tissues at different time points following administration and withdrawal.

Table 1: this compound (DNC) Residue Depletion in Chicken Muscle Tissue

Treatment GroupDosing RegimenDays of WithdrawalMean DNC Concentration (µg/kg)Reference
Group B125 mg/kg this compound in feed from day 1 to 2105070.00 ± 1090.54[5]
13431.67 ± 594.45[5]
21220.17 ± 372.63[5]
4>200[5]
6<200[5]
Group C50 mg/kg this compound + 50 mg/kg narasin (B1676957) in feed from day 1 to 284<200[5]
T1125 mg/kg this compound in feed from day 1 to 2121 (at slaughter)648.8 - 926[7]
T2125 mg/kg this compound in feed from day 1 to 3210 (at slaughter)232 - 667[7]
T340 mg/kg this compound + 3.75 mg/kg maduramicin (B1675897) in feed from day 1 to 3210 (at slaughter)52 - 189[7]

Table 2: this compound (DNC) Residue Depletion in Chicken Liver

Dosing RegimenDays of WithdrawalMean DNC Concentration (µg/kg)Reference
125 mg/kg this compound in feed from day 1 to 21 (T1)21 (at slaughter)11,754 - 15,281[2]
125 mg/kg this compound in feed from day 1 to 32 (T2)10 (at slaughter)10,168 - 15,021[2]
40 mg/kg this compound + 3.75 mg/kg maduramicin in feed from day 1 to 32 (T3)10 (at slaughter)2,899 - 4,573[2]
80 mg/kg this compound + 80 mg/kg narasin in feed for 14 days04,440 ± 569[8]
5Plateau reached[8]

Table 3: this compound (DNC) Residue Depletion in Other Chicken Tissues

TissueDosing RegimenDays of WithdrawalMean DNC Concentration (µg/kg)Reference
Kidney50 mg/kg this compound + 50 mg/kg narasin for 35 days04,290[1]
325[1]
5<100 (LOQ)[1]
7<100 (LOQ)[1]
Skin with Fat50 mg/kg this compound + 50 mg/kg narasin for 35 days02,040[1]
3313[1]
55.6[1]
7<25.9[1]

Table 4: Maximum Residue Limits (MRLs) for this compound (as DNC)

Regulatory BodyMuscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Skin/Fat (µg/kg)Reference
Codex Alimentarius200200200200[5]
European Food Safety Authority (EFSA)40001500060004000[1]
US Center for Veterinary Medicine (CVM)-52000--[1]
JECFA (1998)200200200200[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound residues. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Depletion Study of this compound and Narasin in Broiler Chickens
  • Objective: To evaluate the depletion time of this compound administered individually and in combination with narasin in broiler chickens.[5]

  • Animals: Broiler chickens randomly allocated into three groups.[5]

  • Dosing Regimen:

    • Group A (Control): Non-medicated feed.[5]

    • Group B: Feed containing 125 mg of this compound per kg of feed from 1 to 21 days of age.[5]

    • Group C: Feed containing 50 mg of narasin + 50 mg of this compound per kg of feed from 1 to 28 days of age.[5]

  • Sample Collection: Muscle tissue samples were collected from six birds per group at various time points after the withdrawal of medicated feed.[5]

  • Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was used to determine the concentrations of DNC and narasin.[5]

Protocol 2: Residue Depletion of this compound and Narasin in Edible Tissues from Chickens
  • Objective: To determine the residue depletion of this compound and narasin in various edible tissues of chickens.

  • Animals: Broiler chickens.

  • Dosing Regimen: Administration of Maxiban® G160 (containing this compound and narasin at 50 mg/kg each) via feed for 35 days.[1]

  • Sample Collection: Samples of liver, muscle, kidney, and skin with fat were collected at 0, 3, 5, and 7 days after withdrawal of the medicated feed.[1]

  • Analytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was used for the analysis of DNC concentrations. The Limit of Quantification (LOQ) was 50 µg/kg for liver, 100 µg/kg for kidney, and 25 µg/kg for muscle and fat.[1]

Protocol 3: Analysis of this compound Residues in Broilers Reared on Reused Litter
  • Objective: To evaluate DNC residues in breast and liver from broilers reared on reused litter over 10 consecutive flocks.[7]

  • Animals: Broiler chickens.[7]

  • Dosing Regimen: Three treatment groups with varying this compound concentrations and administration periods:

    • T1: 125 mg/kg NCZ from day 1-21.[7]

    • T2: 125 mg/kg NCZ from day 1-32.[7]

    • T3: 40 mg/kg NCZ + 3.75 mg/kg maduramicin from day 1-32.[7]

  • Sample Collection: Breast and liver samples were collected at various ages, including at the time of slaughter (day 42).[7]

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was used to quantify DNC residues.[7]

Visualizations

Metabolic Fate and Disposition of this compound

The following diagram illustrates the general metabolic pathway of this compound in poultry, from ingestion to the excretion of its components.

Ingestion Oral Ingestion of This compound (DNC-HDP Complex) Dissociation Dissociation in Gastrointestinal Tract Ingestion->Dissociation DNC DNC (4,4'-dinitrocarbanilide) - Lipophilic - Dissociation->DNC HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) - Hydrophilic - Dissociation->HDP Absorption Absorption DNC->Absorption HDP->Absorption Bloodstream Bloodstream Absorption->Bloodstream Tissues Tissue Accumulation (Liver, Fat, Muscle, Eggs) Bloodstream->Tissues Distribution Excretion_Feces Excretion via Feces (Slower) Bloodstream->Excretion_Feces Biliary Excretion Excretion_Urine Excretion via Urine (Rapid) Bloodstream->Excretion_Urine Renal Excretion Metabolism Limited Metabolism (Nitroreduction) Tissues->Metabolism Depletion Metabolism->Bloodstream

Caption: Metabolic fate of this compound in poultry.

Experimental Workflow for a this compound Depletion Study

This diagram outlines a typical experimental workflow for studying the depletion of this compound residues in animal tissues.

cluster_acclimatization Acclimatization cluster_dosing Dosing Period cluster_withdrawal Withdrawal Period cluster_analysis Sample Analysis cluster_data Data Analysis Animal_Selection Selection of Test Animals Medicated_Feed Administration of This compound-Medicated Feed Animal_Selection->Medicated_Feed Withdrawal_Feed Switch to Non-Medicated Feed Medicated_Feed->Withdrawal_Feed Sample_Collection Tissue Sample Collection (Muscle, Liver, etc.) at Timed Intervals Withdrawal_Feed->Sample_Collection Sample_Prep Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Prep LC_MSMS LC-MS/MS Analysis (Quantification of DNC) Sample_Prep->LC_MSMS Data_Analysis Data Interpretation and Withdrawal Period Determination LC_MSMS->Data_Analysis

Caption: Typical workflow for a this compound residue depletion study.

Signaling Pathways and Cellular Mechanisms

While the overall metabolic fate of this compound is understood, the specific cellular signaling pathways governing its transport, accumulation, and depletion in host tissues are not well-defined in the current literature. It is known that the DNC component undergoes limited metabolism, likely through nitroreduction pathways common for xenobiotics containing nitro groups. The transport of DNC and HDP across cell membranes and their interaction with cellular components are areas that require further investigation. General xenobiotic metabolism pathways in poultry involve cytochrome P450 enzymes and transporters like P-glycoprotein, but their specific roles in this compound metabolism have not been elucidated.

Conclusion

The accumulation and depletion of this compound residues in animal tissues, particularly in poultry, are complex processes influenced by the distinct pharmacokinetic properties of its two components, DNC and HDP. DNC, the active and more persistent component, is the key marker for residue monitoring. Adherence to established withdrawal periods is critical to ensure that DNC concentrations in edible tissues fall below the MRLs set by regulatory bodies. While significant data on residue kinetics exist, further research into the specific cellular and molecular mechanisms of this compound transport and metabolism would provide a more complete understanding and could lead to more refined strategies for managing its residues in the food chain.

References

Structure-Activity Relationship of Dinitrocarbanilide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrocarbanilide and its analogs represent a class of chemical compounds with significant biological activity, most notably as anticoccidial agents in poultry. The parent compound, 4,4'-dinitrocarbanilide (DNC), is the active component of the widely used veterinary drug nicarbazin.[1] this compound is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] While DNC possesses the intrinsic anticoccidial activity, the HDP component enhances its absorption in the host animal.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dinitrocarbanilide analogs, drawing from available data to inform future drug discovery and development efforts in this chemical space.

Core Structure and Biological Activity

The core chemical structure of the parent compound is a carbanilide (B493258) (diphenylurea) scaffold with nitro groups substituted on each of the phenyl rings, typically at the 4 and 4' positions. This substitution pattern is crucial for its biological function.

The primary therapeutic application of DNC is in the prevention and control of coccidiosis, a parasitic disease of the intestinal tract of animals, caused by protozoa of the genus Eimeria.[1] The anticoccidial effect of this compound is primarily directed against the developing second-generation schizonts of the parasite.[1] While the precise molecular target has not been definitively elucidated, it is understood that DNC interferes with mitochondrial energy transduction in the parasite.[2] In addition to its anticoccidial properties, this compound is known to affect egg hatchability in birds by interfering with the formation of the vitelline membrane, which separates the egg yolk from the egg white.[1]

Structure-Activity Relationship Data

A comprehensive, publicly available, quantitative structure-activity relationship (SAR) study for a broad series of dinitrocarbanilide analogs against Eimeria species is not readily found in the recent scientific literature. However, valuable insights into how structural modifications affect molecular recognition can be gleaned from immunoassay-based studies. One such study developed a fluorescence polarization immunoassay (FPIA) for the detection of DNC and evaluated the cross-reactivity of 15 related analogs.[3] This data, while reflecting binding affinity to a monoclonal antibody rather than therapeutic efficacy, provides a useful surrogate for understanding the structural requirements for molecular recognition.

The table below summarizes the cross-reactivity of various dinitrocarbanilide analogs. The half-maximal inhibitory concentration (IC50) for the parent compound, DNC, was 28.39 ng/mL in this assay.[3] The cross-reactivity (CR) is calculated relative to DNC.

Compound/Analog NameStructureIC50 (ng/mL)Cross-Reactivity (%)
4,4'-Dinitrocarbanilide (DNC) 1,3-bis(4-nitrophenyl)urea 28.39 100
4-Nitroaniline4-nitroaniline>30,000<0.1
3-Nitroaniline3-nitroaniline>30,000<0.1
2-Nitroaniline2-nitroaniline>30,000<0.1
4,4'-Diaminodiphenyl ether4,4'-oxydianiline>30,000<0.1
4,4'-Dinitrodiphenyl ether1-nitro-4-(4-nitrophenoxy)benzene>30,000<0.1
4,4'-Diaminodiphenyl sulfone4,4'-sulfonyldianiline>30,000<0.1
4,4'-Dinitrodiphenyl sulfone1-nitro-4-(4-nitrophenyl)sulfonylbenzene>30,000<0.1
3,3'-Dinitrocarbanilide1,3-bis(3-nitrophenyl)urea25,6800.11
2,2'-Dinitrocarbanilide1,3-bis(2-nitrophenyl)urea21,3500.13
4-Nitrophenylurea(4-nitrophenyl)urea3,2000.89
PhenylureaPhenylurea>30,000<0.1
Diphenylurea1,3-diphenylurea>30,000<0.1
2-Hydroxy-4,6-dimethylpyrimidine (HDP)4,6-dimethylpyrimidin-2-ol>30,000<0.1
4-Amino-N-(4-nitrophenyl)benzamide4-amino-N-(4-nitrophenyl)benzamide>30,000<0.1
4-Nitro-N-(4-nitrophenyl)benzamide4-nitro-N-(4-nitrophenyl)benzamide>30,000<0.1

Data sourced from a study on the development of a fluorescence polarization immunoassay for DNC detection.[3]

Key Inferences from the Data:

  • Importance of the 4,4'-Dinitro Substitution: The data strongly suggests that the presence of nitro groups at the 4 and 4' positions of the phenyl rings is critical for high-affinity recognition. Analogs where the nitro groups are shifted to the 2,2' or 3,3' positions exhibit dramatically reduced cross-reactivity (0.13% and 0.11%, respectively).[3]

  • Requirement of Both Nitro-Substituted Phenyl Rings: The analog 4-nitrophenylurea, which contains only one p-nitrophenyl group, has a significantly lower cross-reactivity of 0.89%.[3] This indicates that both nitro-substituted phenyl rings are necessary for optimal binding.

  • The Carbanilide Bridge is Essential: Replacement of the urea (B33335) (carbanilide) bridge with an ether or sulfone linkage, as seen in 4,4'-dinitrodiphenyl ether and 4,4'-dinitrodiphenyl sulfone, completely abolishes recognition.[3]

  • Simple Precursors Lack Activity: The basic building blocks, such as 4-nitroaniline, and the complexing agent HDP, show no cross-reactivity.[3]

Experimental Protocols

Synthesis of 4,4'-Dinitrocarbanilide (DNC)

A common synthetic route to DNC involves the reaction of p-nitroaniline with a phosgene (B1210022) equivalent. The following protocol is adapted from a patented method using bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to phosgene gas.[4]

Materials:

  • p-Nitroaniline

  • Bis(trichloromethyl) carbonate (solid phosgene)

  • Ethyl acetate (B1210297) or Butyl acetate (solvent)

  • Pyridine (B92270) or Triethylamine (acid scavenger)

  • Water

  • 95% Ethanol

Procedure:

  • In a reaction vessel, dissolve p-nitroaniline (0.04 moles) in 60 mL of ethyl acetate.

  • Add pyridine (3.7 mL) to the solution.

  • In a separate dropping funnel, dissolve bis(trichloromethyl) carbonate (0.008 moles) in 30 mL of ethyl acetate.

  • While maintaining the reaction temperature at 40°C, add the bis(trichloromethyl) carbonate solution dropwise to the p-nitroaniline solution over a period of 1 hour with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Following reflux, add 40 mL of water and boil for 30 minutes.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with 40 mL of 95% ethanol.

  • Dry the product to obtain a yellow solid of 4,4'-dinitrocarbanilide.

The reported yield for this method is approximately 89%.[4]

In Vitro Anticoccidial Assay: Oocyst Sporulation Inhibition

This protocol provides a general framework for assessing the ability of dinitrocarbanilide analogs to inhibit the sporulation of Eimeria oocysts, a critical step in their life cycle.[5]

Materials:

  • Fresh, unsporulated Eimeria oocysts (e.g., E. tenella)

  • 2.5% (w/v) Potassium dichromate solution

  • Test compounds (dinitrocarbanilide analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well or 96-well cell culture plates

  • Incubator (27-29°C)

  • Microscope and hemocytometer

Procedure:

  • Isolate and purify unsporulated oocysts from the feces of infected chickens.[5]

  • Prepare serial dilutions of the test compounds in 2.5% potassium dichromate solution. Include a positive control (e.g., a known anticoccidial drug) and a negative control (solvent only).

  • In the wells of a culture plate, add a known number of unsporulated oocysts (e.g., 1 x 10^5 oocysts/mL) to each of the test compound dilutions and controls.

  • Incubate the plates at 27-29°C for 48-96 hours to allow for sporulation.[6]

  • At defined time points (e.g., every 24 hours), take a sample from each well.

  • Using a microscope and hemocytometer, count the number of sporulated and unsporulated oocysts.

  • Calculate the percentage of sporulation inhibition for each compound concentration using the following formula: % Inhibition = [1 - (% Sporulation in Test Group / % Sporulation in Negative Control Group)] x 100

Visualizations

Logical Relationship of this compound Components

nicarbazin_components This compound This compound DNC 4,4'-Dinitrocarbanilide (DNC) This compound->DNC is a complex of HDP 2-Hydroxy-4,6-dimethylpyrimidine (HDP) This compound->HDP is a complex of Activity Anticoccidial Activity DNC->Activity provides Absorption Enhanced Absorption HDP->Absorption facilitates

Caption: Logical relationship of this compound, DNC, and HDP.

General Workflow for In Vitro Anticoccidial Screening

anticoccidial_screening_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis oocyst_isolation Isolate & Purify Unsporulated Oocysts incubation Incubate Oocysts with Test Analogs oocyst_isolation->incubation compound_prep Prepare Serial Dilutions of Test Analogs compound_prep->incubation counting Count Sporulated & Unsporulated Oocysts incubation->counting calculation Calculate % Inhibition counting->calculation sar_analysis Structure-Activity Relationship Analysis calculation->sar_analysis

Caption: General workflow for in vitro anticoccidial screening.

Proposed Mechanism of DNC Action

dnc_mechanism DNC Dinitrocarbanilide (DNC) Energy_Transduction Mitochondrial Energy Transduction DNC->Energy_Transduction Inhibits Mitochondrion Eimeria Parasite Mitochondrion Energy_Transduction->Mitochondrion occurs in ATP_Production ATP Production Energy_Transduction->ATP_Production is required for Parasite_Death Parasite Death ATP_Production->Parasite_Death leads to lack of, causing

Caption: Proposed mechanism of DNC's anticoccidial action.

Conclusion and Future Directions

The available data, although not from a systematic therapeutic SAR study, strongly indicates that the 4,4'-dinitrocarbanilide scaffold is highly specific for molecular recognition. The key structural features required appear to be two phenyl rings bridged by a urea moiety, with a nitro group at the para position of each phenyl ring. Deviations from this arrangement lead to a significant loss of binding affinity.

For researchers and drug development professionals, this highlights the rigidity of the pharmacophore. However, it also underscores a significant gap in the literature. A systematic study involving the synthesis and anticoccidial evaluation of dinitrocarbanilide analogs with varied substituents on the phenyl rings could uncover opportunities to modulate activity, selectivity, and pharmacokinetic properties. Such a study could explore the effects of electron-donating and electron-withdrawing groups, as well as steric variations, on the anticoccidial efficacy of this chemical class. Furthermore, elucidation of the specific molecular target within the parasite's mitochondrion would be instrumental in enabling structure-based drug design and the development of next-generation anticoccidial agents.

References

Navigating Safety and Residue Limits: An In-depth Technical Guide to Nicarbazin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) for the anticoccidial agent nicarbazin has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This guide offers a detailed examination of the toxicological data underpinning the established safety thresholds and the experimental protocols for residue analysis, ensuring a thorough understanding of this widely used veterinary drug.

This compound, an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), is a cornerstone in the control of coccidiosis in poultry. Its efficacy is primarily attributed to the DNC component, which disrupts the developmental stages of the Eimeria parasite. The HDP component facilitates the absorption of the active DNC. This guide synthesizes the publicly available data from global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the European Food Safety Authority (EFSA), and the U.S. Food and Drug Administration's Center for Veterinary Medicine (CVM), to provide a harmonized overview of the ADI and MRLs for this compound.

Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs)

The ADI for this compound, a measure of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, has been established by various international regulatory agencies. These values are primarily derived from toxicological studies, with the developmental toxicity in rats being a key determinant. Similarly, MRLs, the maximum concentration of residue legally permitted in a food product, have been set for various poultry tissues to ensure consumer safety. The marker residue for monitoring this compound levels is DNC.

A summary of the ADI and MRLs from different regulatory authorities is presented below:

Regulatory BodyAcceptable Daily Intake (ADI)Maximum Residue Limits (MRLs) in Chicken Tissues (µg/kg) - as DNC
JECFA 0-400 µg/kg bw[1]Muscle: 200, Liver: 200, Kidney: 200, Skin/Fat: 200[1]
EFSA 0.77 mg/kg bw (for DNC)[1]Muscle: 4000, Liver: 15000, Kidney: 6000, Skin/Fat: 4000[1]
US CVM 0.2 mg/kg bw/day (for this compound)[1]Liver: 52000[1]
Australia (APVMA) 0.4 mg/kg bw/day[2]Muscle: 5000, Liver: 35000, Kidney: 20000, Skin/Fat: 10000[2]

Core Experimental Protocols

The establishment of the ADI and MRLs for this compound is based on rigorous scientific evaluation. Below are the methodologies for the key experiments that form the basis of these safety standards.

Developmental Toxicity Study in Rats (for ADI determination)

The pivotal study for determining the No-Observed-Adverse-Effect-Level (NOAEL) for this compound was a developmental toxicity study in rats, which informed the ADI set by JECFA.[2]

  • Test Guideline: The study was conducted in general accordance with the principles of the OECD Test Guideline 414 for prenatal developmental toxicity studies.

  • Animal Model: Pregnant CD/CRJ rats were used.[2]

  • Dosing Regimen: this compound was administered by oral gavage as a suspension in 1% carboxymethyl cellulose (B213188) at doses of 0, 70, 200, or 600 mg/kg of body weight per day.[2] The administration period was from gestation day 7 to 17.[2]

  • Endpoints Evaluated:

    • Maternal: Mortality, clinical signs of toxicity, body weight, and food consumption were monitored.[2]

    • Fetal: The number of viable fetuses, resorptions, and post-implantation losses were recorded. Fetuses were examined for external, visceral, and skeletal malformations and variations.[2]

  • Key Findings: At 600 mg/kg bw/day, maternal toxicity (mortality, decreased body weight gain and food consumption) and fetal toxicity (decreased fetal body weight, and an increased incidence of various malformations) were observed.[2] The NOEL for both maternal and fetal toxicity was established at 200 mg/kg bw/day.[2]

Residue Depletion and Analysis in Chicken Tissues (for MRL determination)

Residue depletion studies are essential to determine the time required for this compound residues to deplete to levels below the established MRLs, thereby defining the withdrawal period before slaughter.

  • Test Guideline: These studies are typically conducted following the principles outlined in the VICH GL48 guideline for marker-residue-depletion studies.

  • Animal Model: Broiler chickens are the primary model for residue depletion studies of this compound.

  • Dosing Regimen: Chickens are fed a diet containing this compound at a specified concentration (e.g., 125 mg/kg) for a defined period. The medicated feed is then withdrawn, and birds are sampled at various time points post-withdrawal.

  • Sample Collection: Edible tissues, including muscle, liver, kidney, and skin with adhering fat, are collected at each time point.

  • Analytical Methodology (LC-MS/MS):

    • Sample Preparation: Tissue samples are homogenized. The marker residue, DNC, is typically extracted using a solvent such as acetonitrile. The extract is then centrifuged, and the supernatant is collected and prepared for analysis.

    • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is used for the sensitive and specific quantification of DNC.

    • Method Validation: The analytical method is validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Visualizing the Mechanisms of Action and Experimental Workflow

To further elucidate the biological interactions and experimental processes, the following diagrams have been generated.

Nicarbazin_Metabolism_and_Excretion cluster_ingestion Oral Ingestion cluster_dissociation Gastrointestinal Tract cluster_absorption Systemic Circulation cluster_excretion Excretion Pathways This compound This compound (DNC + HDP Complex) Dissociation Dissociation This compound->Dissociation DNC DNC (4,4'-dinitrocarbanilide) Dissociation->DNC HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) Dissociation->HDP Absorbed_DNC Absorbed DNC DNC->Absorbed_DNC Enhanced by HDP Absorbed_HDP Absorbed HDP HDP->Absorbed_HDP Feces Feces (Major) Absorbed_DNC->Feces Urine_DNC Urine (Minor) Absorbed_DNC->Urine_DNC Urine_HDP Urine (Major) Absorbed_HDP->Urine_HDP

This compound Metabolism and Excretion Pathway.

Developmental_Toxicity_Workflow start Selection of Pregnant Rats dosing Daily Oral Gavage (Gestation Days 7-17) (0, 70, 200, 600 mg/kg bw/day) start->dosing maternal_obs Maternal Observations (Mortality, Body Weight, Food Intake) dosing->maternal_obs caesarean Caesarean Section (Gestation Day 20) dosing->caesarean noael Determination of NOAEL maternal_obs->noael uterine_exam Uterine Examination (Implants, Resorptions, Live Fetuses) caesarean->uterine_exam fetal_exam Fetal Examinations caesarean->fetal_exam uterine_exam->noael external External Malformations fetal_exam->external visceral Visceral Malformations fetal_exam->visceral skeletal Skeletal Malformations fetal_exam->skeletal external->noael visceral->noael skeletal->noael adi ADI Calculation noael->adi

Workflow for Developmental Toxicity Study.

Nicarbazin_Toxicity_Pathway cluster_dnc DNC-Mediated Effects cluster_hdp HDP-Mediated Effects DNC DNC Mitochondria Mitochondrion DNC->Mitochondria ETC Electron Transport Chain Mitochondria->ETC Inhibition Uncoupling Oxidative Phosphorylation Uncoupling ETC->Uncoupling ATP Decreased ATP Production Uncoupling->ATP Cell_Stress Cellular Stress ATP->Cell_Stress HDP HDP Ca_Ionophore Acts as a Calcium Ionophore HDP->Ca_Ionophore Ca_Influx Increased Intracellular Ca2+ Ca_Ionophore->Ca_Influx Ca_Signaling Altered Ca2+ Signaling Ca_Influx->Ca_Signaling

Proposed Toxicity Pathways of this compound Components.

This technical guide provides a foundational understanding of the safety and residue considerations for this compound. It is intended to support the ongoing efforts of the scientific community in ensuring the responsible and safe use of veterinary drugs. For further details, professionals are encouraged to consult the original reports from the respective regulatory agencies.

References

Methodological & Application

Application Note: Analysis of Nicarbazin Residues in Poultry Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry for the prevention of coccidiosis, a parasitic disease of the intestinal tract.[1][2] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] While effective, concerns about potential residues of its components in edible poultry tissues have led to the establishment of maximum residue limits (MRLs) by regulatory bodies worldwide.[1][3] The marker residue for monitoring compliance with these MRLs is DNC.[1][4][5]

This application note details a robust and sensitive method for the determination and confirmation of this compound, measured as DNC, in various poultry tissues (muscle, liver, kidney, and skin with fat) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on the AOAC Official Method 2013.07, which provides reliable and reproducible results for routine monitoring and regulatory compliance.[4][6]

Principle

The method involves the extraction of DNC from poultry tissue using acetonitrile (B52724) after cryogenic homogenization with sodium sulfate (B86663).[4][6] The extract is then filtered and diluted before direct analysis by LC-MS/MS. Quantification is achieved using an internal standard (DNC-d8) and a matrix-matched calibration curve to ensure accuracy and precision.[4] Confirmation of the analyte is based on the retention time and the ratio of two specific precursor-to-product ion transitions.[4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN) and Dimethylformamide (DMF), all LC-MS grade.

  • Reagents: Anhydrous sodium sulfate.

  • Standards: this compound (DNC) analytical standard, DNC-d8 internal standard.

  • Equipment:

    • Homogenizer capable of cryogenic homogenization.

    • Centrifuge.

    • Multi-tube vortex mixer.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm).

    • LC-MS/MS system (e.g., AB SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent).[4]

Standard Solution Preparation
  • DNC Stock Standard Solution (1000 µg/mL): Prepare according to the manufacturer's instructions.

  • DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the stock solution with ACN.[6][7]

  • DNC Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare by serial dilution of the intermediate standard solution with ACN.[6][7]

  • DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF.[6][7]

  • DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[6][7]

Sample Preparation
  • Homogenization: Accurately weigh 5.00 ± 0.05 g of representative ground poultry tissue (muscle, liver, or skin with fat) or 1.00 ± 0.05 g for kidney into a 50 mL polypropylene (B1209903) centrifuge tube.[7] For cryogenic homogenization, freeze the sample with liquid nitrogen before grinding.

  • Internal Standard Spiking: Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[7]

  • Dehydration: Add 10 ± 1 g of anhydrous sodium sulfate to each tissue sample (2.0 ± 0.2 g for kidney).[7]

  • Extraction:

    • Add 20 mL of ACN to the tube.

    • Mix using a multi-tube vortex mixer for 30 minutes.[4]

    • Centrifuge at approximately 3000 rpm for 10 minutes.[4][6]

    • Decant the supernatant into a separate 50 mL tube.[4][6]

    • Repeat the extraction step on the tissue pellet and combine the supernatants.[4][6]

  • Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[4][6]

  • Filtration: Filter the sample extract through a 0.22 µm syringe filter into an LC vial for analysis.[4][6]

Matrix-Matched Calibration Curve

Prepare a matrix-matched calibration curve by adding 1.0 mL of each DNC standard curve solution to aliquots of a blank poultry tissue extract that has been processed through the sample preparation steps. This results in final concentrations of 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL in the matrix.[4][6]

LC-MS/MS Parameters
  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 30°C.[4]

    • Gradient:

      • 0-2 min: 0% B

      • 2-3 min: 0-80% B

      • 3-6 min: 80-100% B

      • 6-8 min: 100% B

      • 8-8.2 min: 100-0% B[4]

  • MS/MS System:

    • Ionization Mode: Negative Ion Electrospray (ESI-).[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DNC (Quantifier): m/z 301.0 → 136.7[4]

      • DNC (Qualifier): m/z 301.0 → 106.9[4]

      • DNC-d8 (Internal Standard): m/z 308.7 → 140.6[4]

Data Presentation

The performance of the method is summarized in the table below. The data demonstrates excellent recovery and precision across different poultry tissues.

Tissue TypeFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSDr %)
Muscle 100 - 40090.45.4
Liver 100 - 800094.55.8
Kidney 100 - 40091.55.2
Skin with Fat 100 - 40094.58.9

Data compiled from AOAC Official Method 2013.07 validation studies.[8]

Maximum Residue Limits (MRLs)

The established MRLs for this compound (measured as DNC) in chicken tissues are crucial for ensuring food safety.

TissueMRL (µg/kg)Regulatory Body
Muscle4000Codex Alimentarius[9]
Liver15000Codex Alimentarius[9]
Kidney8000Codex Alimentarius[9]
Skin/Fat4000Codex Alimentarius[9]
Muscle, Liver, Kidney, Skin/Fat200JECFA[1][10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound residues in poultry tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Poultry Tissue Sample (Muscle, Liver, Kidney, Skin/Fat) homogenize Cryogenic Homogenization with Sodium Sulfate sample->homogenize spike Spike with DNC-d8 Internal Standard homogenize->spike extract1 First Extraction with Acetonitrile spike->extract1 centrifuge1 Centrifugation extract1->centrifuge1 extract2 Second Extraction with Acetonitrile centrifuge1->extract2 Re-extract Pellet combine Combine Supernatants centrifuge1->combine Supernatant centrifuge2 Centrifugation extract2->centrifuge2 centrifuge2->combine Supernatant adjust Adjust to Final Volume combine->adjust filter Filter Extract adjust->filter lcms LC-MS/MS System (ESI-, MRM Mode) filter->lcms data Data Acquisition and Processing lcms->data quant Quantification using Matrix-Matched Curve data->quant confirm Confirmation by Ion Ratios & Retention Time quant->confirm final_result Final Concentration of DNC (µg/kg) confirm->final_result

Caption: Workflow for this compound Residue Analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the routine monitoring of this compound residues in poultry tissues. The simple extraction procedure, coupled with the specificity and sensitivity of tandem mass spectrometry, allows for high sample throughput while meeting the stringent requirements of regulatory authorities. The use of a deuterated internal standard and matrix-matched calibration ensures high accuracy and precision of the results. This method is fit for purpose for the quantification and confirmation of DNC in poultry tissues to ensure compliance with established MRLs.

References

Application Note: Determination of Nicarbazin in Animal Feed by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicarbazin is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species.[1] It is an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] Due to potential residues in poultry products, regulatory agencies have established maximum residue limits (MRLs) for this compound in animal tissues. Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in animal feed to ensure food safety and regulatory compliance. This application note details a robust high-performance liquid chromatography (HPLC) method for the quantitative determination of this compound in animal feed, focusing on the analysis of its marker residue, DNC.

Principle

This method involves the extraction of this compound from the feed matrix using an organic solvent, followed by cleanup and analysis by reversed-phase HPLC with UV detection. The quantification is based on the measurement of the DNC component of the this compound complex.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized or HPLC grade)

  • Basic alumina (B75360) for column chromatography

  • Anhydrous sodium sulfate

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • This compound Stock Standard Solution (1000 µg/mL of DNC): Accurately weigh 141.4 mg of this compound reference standard (equivalent to approximately 100.0 mg of DNC, adjusted for purity) and transfer to a 100 mL volumetric flask. Dissolve in DMF with the aid of sonication for about 10 minutes and dilute to volume with DMF.[3]

  • Intermediate Standard Solution (10 µg/mL of DNC): Dilute the stock standard solution 100-fold with acetonitrile.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to achieve concentrations in the range of 0.5 to 50 ng/mL.[3]

3. Sample Preparation (Animal Feed)

  • Extraction:

    • Weigh 5 g of a representative, ground feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

    • Add 25 mL of an acetonitrile:water (90:10, v/v) solution.[1]

    • Vortex the sample and mix for 30 minutes at 200 cycles per minute.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[1]

    • Decant the supernatant into a clean tube.

  • Cleanup (optional, if interference is observed):

    • For samples with high fat content, a defatting step with n-hexane can be performed.[4][5]

    • Alternatively, for purification, an aliquot of the extract can be passed through a column containing basic alumina.[1][6]

4. HPLC-UV Analysis

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[7]

    • Mobile Phase: A mixture of acetonitrile and water is typically employed. The ratio can be optimized, with common starting points being 60:40 (v/v) or 80:20 (v/v).[8][9]

    • Flow Rate: 1.0 mL/min.[5][9]

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.[9]

    • UV Detection Wavelength: The DNC moiety of this compound is typically detected at 340 nm or 350 nm.[4][8][10][11]

Data Presentation

Table 1: Summary of HPLC Method Parameters and Performance

ParameterValueReference
Chromatographic Conditions
ColumnReversed-phase C18[7]
Mobile PhaseAcetonitrile:Water[8][9]
Flow Rate1.0 mL/min[5][9]
Detection Wavelength340 - 350 nm[4][8][10][11]
Method Validation Data
Linearity Range5 to 100 µg/mL (medicated feeds)[8][10]
50 to 150 ng/mL (low levels)[8][10]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD)0.05 mg/kg[1][12]
Limit of Quantification (LOQ)0.10 mg/kg[1][12]
Average Recovery98.3% to 111%[1]
99.1%[7][8][10]
Intralaboratory ReproducibilityAcceptable[1][12]

Mandatory Visualization

HPLC_Workflow_for_Nicarbazin_Analysis Sample 1. Sample Collection (Animal Feed) Preparation 2. Sample Preparation - Weighing - Grinding Sample->Preparation Extraction 3. Extraction - Acetonitrile:Water (90:10) - Vortex & Centrifuge Preparation->Extraction Cleanup 4. Cleanup (Optional) - Hexane Defatting or - Alumina Column Extraction->Cleanup If necessary Filtration 5. Filtration (0.45 µm Syringe Filter) Extraction->Filtration Cleanup->Filtration HPLC 6. HPLC Analysis - C18 Column - UV Detection (340-350 nm) Filtration->HPLC Data 7. Data Processing - Peak Integration - Quantification HPLC->Data Report 8. Reporting (Final Concentration) Data->Report

Caption: Experimental workflow for the HPLC determination of this compound in animal feed.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the routine analysis of this compound in animal feed samples. The sample preparation is straightforward, and the chromatographic conditions are optimized for good separation and quantification of the DNC component. The method has been shown to have excellent linearity, recovery, and reproducibility, making it suitable for quality control and regulatory monitoring purposes.

References

Application Notes and Protocols for Nicarbazin Detection via ELISA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative detection of nicarbazin in various sample types using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). This method is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum coccidiostat widely used in the poultry industry to prevent and treat coccidiosis.[1][2][3] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[4][5][6] DNC is the component with anticoccidial activity and is the primary residue marker in edible tissues.[7][8] Due to potential risks to human health from dietary exposure, regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in poultry products.[7][8] This necessitates sensitive and reliable methods for detecting this compound residues.

Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and high-throughput screening method for this compound detection, providing a cost-effective alternative to chromatographic techniques like HPLC and LC/MS/MS.[4] This document outlines the principles and a detailed protocol for a competitive ELISA for this compound.

Principle of the Competitive ELISA

The assay is a competitive immunoassay. A microtiter plate is coated with a known amount of this compound antigen (or a DNC-protein conjugate). The sample to be tested is pre-incubated with a specific monoclonal antibody against DNC. This mixture is then added to the coated plate. The free this compound in the sample competes with the coated antigen for binding to the limited amount of antibody. The more this compound present in the sample, the less antibody will be available to bind to the antigen on the plate.

A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is then added. After a washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the absorbance with a standard curve.

ELISA_Principle cluster_binding Competitive Binding Sample Sample containing This compound (Free Antigen) Antibody Anti-Nicarbazin Antibody (Primary Ab) Sample->Antibody CoatedAntigen Coated this compound Antigen Antibody->CoatedAntigen Binding BoundComplex Antibody-Antigen Complex (on plate) SecondaryAb Enzyme-conjugated Secondary Antibody BoundComplex->SecondaryAb Binding Unbound Unbound Antibody (in solution) Substrate Substrate SecondaryAb->Substrate Enzymatic Reaction ColoredProduct Colored Product (Signal)

Principle of the competitive ELISA for this compound detection.

Materials and Reagents

  • This compound standard

  • Anti-nicarbazin monoclonal antibody

  • This compound-BSA conjugate (for coating)

  • Goat anti-mouse IgG-HRP conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Assay Buffer (e.g., PBST containing 0.1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)[3]

  • Methanol

  • N,N-dimethylformamide (DMF)

  • Acetonitrile (B52724) (ACN)

  • Hexane (B92381)

  • Microplate reader (450 nm)

Experimental Protocols

Antibody Production and Characterization

The development of a sensitive ELISA relies on the production of high-affinity monoclonal antibodies against the DNC component of this compound.[4] As DNC is a small molecule (hapten), it needs to be conjugated to a carrier protein to become immunogenic.[4][6]

Hapten Synthesis and Immunogen Preparation:

  • Synthesize a DNC derivative with a functional group suitable for conjugation (e.g., a carboxyl group).[4]

  • Conjugate the DNC hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using standard coupling methods (e.g., carbodiimide (B86325) chemistry).

  • Immunize mice with the DNC-carrier protein conjugate to elicit an immune response.

  • Produce hybridomas by fusing spleen cells from immunized mice with myeloma cells.

  • Screen hybridoma supernatants for the presence of antibodies that bind to a DNC-ovalbumin (OVA) conjugate.

  • Select and subclone positive hybridomas to obtain monoclonal antibody-producing cell lines.[9]

Antibody Characterization:

  • Determine the antibody isotype.

  • Evaluate the antibody's affinity and specificity through chessboard titrations and cross-reactivity studies with related compounds.

Sample Preparation

Accurate sample preparation is crucial for reliable results. The following are general protocols for different matrices.

For Chicken Muscle and Tissue: [10]

  • Homogenize 1 g of the sample.

  • Add 4 mL of acetonitrile and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Discard the upper hexane layer.

  • Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen.

  • Re-dissolve the residue in 1 mL of assay buffer.

For Eggs: [1]

  • Homogenize the egg sample.

  • Extract with acetonitrile followed by a hexane wash as described for muscle tissue.

For Feed: [10]

  • Grind the feed sample to a fine powder.

  • Extract a known amount of the sample with a suitable solvent mixture (e.g., acetonitrile/water).

  • Centrifuge and dilute the supernatant in assay buffer for analysis.

ELISA Protocol

ELISA_Workflow Start Start Coat Coat plate with This compound-BSA conjugate Start->Coat Wash1 Wash plate Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash plate Block->Wash2 PrepareStandards Prepare this compound Standards & Samples Wash2->PrepareStandards AddAb Add Anti-Nicarbazin Ab to Standards/Samples PrepareStandards->AddAb Incubate1 Incubate AddAb->Incubate1 Transfer Transfer mixture to coated plate Incubate1->Transfer Incubate2 Incubate Transfer->Incubate2 Wash3 Wash plate Incubate2->Wash3 AddSecondaryAb Add HRP-conjugated Secondary Antibody Wash3->AddSecondaryAb Incubate3 Incubate AddSecondaryAb->Incubate3 Wash4 Wash plate Incubate3->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Incubate4 Incubate in the dark AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read absorbance at 450 nm AddStop->Read Analyze Analyze Data Read->Analyze

Experimental workflow for the this compound competitive ELISA.

  • Coating: Dilute the this compound-BSA conjugate in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards in assay buffer. Due to the low water solubility of this compound, a co-solvent like DMF (3% v/v) or acetonitrile (10% v/v) may be required in the assay buffer.[9][11]

    • Add 50 µL of the this compound standard or prepared sample to the appropriate wells.

    • Add 50 µL of the diluted anti-nicarbazin monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

  • Calculate the average absorbance for each standard and sample.

  • Calculate the percentage of binding for each standard and sample using the following formula: % Binding = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of % Binding versus the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the samples by interpolating their % Binding values from the standard curve.

Performance Characteristics

The performance of the this compound ELISA can be characterized by several parameters. The following table summarizes representative data from published methods.

ParameterValueReference
Antibody Type Monoclonal (IgMκ)[9][11]
IC₅₀ 0.825 ng/mL[4]
2.5 ng/mL[1][2]
Limit of Detection (LOD) 0.33 nmol/mL[9][11]
Muscle: 25 ng/g[10]
Feed: 50 ng/g[10]
Assay Range 0.3–24.3 ng/mL[4]
Cross-Reactivity No significant cross-reactivity with other common coccidiostats.[4]
Recovery Rate 74.4–111.7%[4]
80 - 105%[10]

Conclusion

This competitive ELISA method provides a sensitive, specific, and rapid tool for the detection of this compound residues in various matrices.[4][5] It is suitable for high-throughput screening in food safety monitoring and quality control programs. The development of high-quality monoclonal antibodies is a critical step in establishing a reliable assay.[4][6] Proper sample preparation and adherence to the optimized protocol are essential for accurate and reproducible results.

References

Production of Monoclonal Antibodies Against Nicarbazin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and step-by-step protocols for the production of monoclonal antibodies (mAbs) specifically targeting nicarbazin, a widely used coccidiostat in the poultry industry. The ability to generate high-affinity and specific monoclonal antibodies is crucial for the development of sensitive and reliable immunoassays for monitoring this compound residues in food products, ensuring food safety and regulatory compliance.

Introduction

This compound is a synthetic anticoccidial agent composed of an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). DNC is the biologically active component responsible for the drug's efficacy. Due to its small molecular size, this compound itself is not immunogenic. Therefore, the production of anti-nicarbazin antibodies requires the use of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein. This document outlines the complete workflow, from hapten synthesis and immunogen preparation to hybridoma technology, antibody screening, characterization, and purification.

Data Summary

The following tables summarize key quantitative data related to the production and characterization of anti-nicarbazin monoclonal antibodies, providing a comparative overview of their performance.

Table 1: Characteristics of Anti-Nicarbazin Monoclonal Antibodies

Antibody CloneIsotypeHalf-Maximal Inhibitory Concentration (IC50)Limit of Detection (LOD)
Nic 6IgMκ0.92 nmol/mL[1][2]0.33 nmol/mL[1][2]
Nic 7IgMκ1.1 nmol/mL (for 30% inhibition)[2]Not Reported
Nic 8IgMκ1.2 nmol/mL[2]Not Reported
Nic 9IgMκ1.4 nmol/mL[2]Not Reported
Unspecified CloneNot Reported0.825 ng/mL[3][4][5]0.3 ng/mL (lower limit of curve range)[3][4][5]

Table 2: Cross-Reactivity of Anti-Nicarbazin Monoclonal Antibody (Nic 6) [1][6]

CompoundCross-Reactivity (%)
This compound100
p-Nitrosuccinanilic acid (PNA-S)High
p-Nitro-cis-1,2-cyclohexanedicarboxanilic acid (PNA-C)High
3-NitrophenolHigh
4-NitrophenolHigh
1-(4-Chlorophenyl)-3-(4-nitrophenyl) ureaHigh
15 Other Related CompoundsLittle to None

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production of anti-nicarbazin monoclonal antibodies.

Protocol 1: Immunogen and Coating Antigen Preparation

1.1. Hapten Synthesis:

The production of antibodies against the active component of this compound, DNC, requires its modification into an immunogenic hapten.[3] One approach involves synthesizing a DNC hapten derivative using DNC, pyridine, and 5-amino-2-nitrobenzoic acid as raw materials.[3] An alternative strategy, based on computer-assisted molecular modeling, utilizes p-nitrosuccinanilic acid (PNA-S) as the hapten to elicit antibodies against DNC.[1][6][7] For a coating antigen, a hapten such as p-nitro-cis-1,2-cyclohexanedicarboxanilic acid (PNA-C) can be synthesized.[1][6][7]

1.2. Conjugation of Hapten to Carrier Protein:

To induce an immune response, the synthesized hapten must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) for the immunogen and ovalbumin (OVA) for the screening antigen.[4] This prevents the generation of antibodies against the carrier protein itself during the screening process.[8]

  • Materials:

    • DNC-hapten

    • Bovine Serum Albumin (BSA)

    • Ovalbumin (OVA)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS)

    • Dialysis tubing

  • Procedure:

    • Dissolve the DNC-hapten in DMF.

    • Add NHS and DCC to activate the carboxyl group of the hapten.

    • Incubate the mixture at room temperature.

    • Separately, dissolve BSA or OVA in PBS.

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Dialyze the conjugate extensively against PBS to remove unconjugated hapten and other small molecules.

    • Confirm the successful conjugation using UV-Vis spectrophotometry by observing spectral changes.[4]

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the generation of hybridoma cell lines that continuously produce anti-nicarbazin monoclonal antibodies.

2.1. Immunization of Mice:

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used for monoclonal antibody production.[3][4]

  • Immunogen: DNC-BSA conjugate.

  • Adjuvant: Freund's complete adjuvant (for the initial injection) and Freund's incomplete adjuvant (for subsequent booster injections).

  • Procedure:

    • Emulsify the DNC-BSA immunogen with an equal volume of Freund's complete adjuvant.

    • Inject the emulsion subcutaneously into multiple sites on the back of the mice.[9]

    • Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant every 2-3 weeks.[4]

    • Monitor the antibody titer in the mouse serum via ELISA after each booster.

    • Three days before cell fusion, administer a final booster injection intraperitoneally without adjuvant to the mouse with the highest antibody titer.[8]

2.2. Cell Fusion:

  • Materials:

    • Spleen from the immunized mouse

    • Myeloma cells (e.g., SP2/0)

    • Polyethylene glycol (PEG)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • HAT medium (Hypoxanthine, Aminopterin, Thymidine)

  • Procedure:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

    • Wash the splenocytes and myeloma cells separately with serum-free RPMI-1640 medium.

    • Mix the splenocytes and myeloma cells at a ratio of 5:1 to 10:1.

    • Centrifuge the cell mixture to form a pellet.

    • Gently add pre-warmed PEG to the cell pellet to induce fusion.

    • Slowly add serum-free RPMI-1640 to dilute the PEG.

    • Centrifuge the cells, remove the supernatant, and resuspend the cells in HAT medium supplemented with FBS.

    • Plate the cell suspension into 96-well microtiter plates.

2.3. Hybridoma Screening and Cloning:

  • Principle: The HAT medium selects for fused hybridoma cells. Unfused myeloma cells lack the HGPRT enzyme and cannot survive in the presence of aminopterin, while unfused splenocytes have a limited lifespan in culture.[10][11]

  • Procedure:

    • Incubate the 96-well plates at 37°C in a 5% CO2 incubator for 10-14 days.[12]

    • Screen the culture supernatants for the presence of anti-nicarbazin antibodies using an indirect ELISA or a competitive ELISA (cELISA).[8][13]

    • Expand the hybridoma cells from the positive wells.

    • Subclone the positive hybridomas by limiting dilution at least three times to ensure monoclonality.[2]

    • Cryopreserve the stable monoclonal antibody-producing hybridoma cell lines.

Protocol 3: Competitive ELISA (cELISA) for Antibody Screening

This cELISA protocol is designed to screen for hybridomas producing antibodies that recognize this compound.

  • Materials:

    • Coating antigen (e.g., PNA-C-BSA or DNC-OVA)

    • Hybridoma culture supernatants

    • This compound standard solution

    • HRP-conjugated anti-mouse IgG antibody

    • TMB substrate solution

    • Stop solution (e.g., 2M H2SO4)

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Washing buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Assay buffer (may require solvents like 3% DMF and 10% ACN to dissolve this compound)[1][2][6]

  • Procedure:

    • Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

    • Wash the plate with washing buffer.

    • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.

    • Wash the plate.

    • Add the this compound standard solution or sample extract and the hybridoma culture supernatant to the wells. Incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add the HRP-conjugated anti-mouse IgG antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound.

Protocol 4: Monoclonal Antibody Purification

For many applications, monoclonal antibodies need to be purified from the hybridoma culture supernatant.

4.1. Protein A/G Affinity Chromatography:

This is a common and efficient method for purifying monoclonal antibodies.[14][15]

  • Materials:

    • Hybridoma culture supernatant

    • Protein A/G agarose (B213101) resin

    • Binding buffer (e.g., 0.02 M sodium phosphate, pH 7.0)[16]

    • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)

    • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Procedure:

    • Clarify the hybridoma supernatant by centrifugation or microfiltration to remove cells and debris.[15]

    • Equilibrate the Protein A/G column with binding buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound antibodies with elution buffer and collect the fractions into tubes containing neutralization buffer.

    • Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

    • Pool the antibody-containing fractions and dialyze against PBS.

4.2. Ammonium (B1175870) Sulfate (B86663) Precipitation:

This method can be used as an initial purification and concentration step.[15][17]

  • Materials:

    • Hybridoma culture supernatant

    • Saturated ammonium sulfate solution

    • PBS

  • Procedure:

    • Slowly add saturated ammonium sulfate solution to the hybridoma supernatant to a final saturation of 50%.

    • Incubate on ice to allow the antibodies to precipitate.

    • Centrifuge to pellet the precipitated proteins.

    • Discard the supernatant and resuspend the pellet in a minimal volume of PBS.

    • Dialyze extensively against PBS to remove the ammonium sulfate.

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Monoclonal_Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification This compound This compound (DNC) Hapten Hapten Synthesis (e.g., DNC-derivative) This compound->Hapten Immunogen Immunogen (DNC-BSA Conjugate) Hapten->Immunogen Carrier Carrier Protein (e.g., BSA) Carrier->Immunogen Immunization Immunization of BALB/c Mouse Immunogen->Immunization Spleen Spleen Cell Isolation Immunization->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells (SP2/0) Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Subcloning Screening->Cloning Hybridoma Stable Hybridoma Cell Line Cloning->Hybridoma Culture Hybridoma Culture Hybridoma->Culture Supernatant Collect Supernatant Culture->Supernatant Purification Purification (Protein A/G) Supernatant->Purification mAb Purified Monoclonal Antibody Purification->mAb

References

Application Note: Solid-Phase Extraction (SPE) for Nicarbazin Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicarbazin is a broad-spectrum coccidiostat widely used in the poultry industry to control coccidiosis, a parasitic disease.[1] Its residues in poultry products, such as meat and eggs, are monitored to ensure food safety. This compound is a complex of 4,4′-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2][3] The DNC component is the marker residue for monitoring this compound levels in edible tissues.[2][4] Effective sample preparation is crucial for the accurate determination of this compound residues. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from complex sample matrices prior to chromatographic analysis. This application note provides a detailed overview of SPE protocols for this compound sample cleanup, including experimental procedures and performance data.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound from different sample matrices.

MatrixSPE SorbentExtraction SolventElution SolventRecovery (%)LOQAnalytical MethodReference
Broiler LiverC18Acetonitrile (B52724)Acetonitrile-water (70/30, v/v)>70%12.5 µg/kgHPLC-UV[5]
Chicken Muscle & EggsSilica (B1680970) (in-syringe DSPE)AcetonitrileNot explicitly stated for elution from silica, subsequent liquid-liquid extraction with n-hexane94.0–103.7% (muscle), 90.1–105.2% (eggs)0.3 µg/kg (DIZ & NICA), 1 µg/kg (TOZ & metabolites)LC-MS/MS[2]
Poultry FeedAlumina-basicAqueous dimethylformamideNot explicitly stated95%2 mg/kgHPLC-UV[6]
Poultry FeedAluminaN,N-dimethylformamideEthanol (B145695)98%0.1 µg/gHPLC[6]
Poultry ProductsLC-18 and ion exchangeAcetonitrileNot explicitly stated55.38–132.44%2.0 µg/kgLC-MS/MS[6]
Poultry Feed, Eggs, MuscleAlumina (in SFE cartridge)Supercritical Fluid Extraction (CO2) with 90% ethanol modifierMethanol98% (feed), 100% (eggs), 99% (muscle)0.4 µg/gHPLC[1][7]
Chicken TissuesNo SPE cleanup mentionedAcetonitrileNot applicableNot applicableNot specifiedLC-MS/MS[8]
Poultry FeedSPE (unspecified sorbent)AcetonitrileNot explicitly stated88.5-100.6%Not specifiedLC-MS/MS[9]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Protocol 1: SPE Cleanup of this compound from Broiler Liver

This protocol is adapted from an HPLC-UV method for the determination of dinitrocarbanilide residues in broiler liver.[5]

  • Sample Preparation:

    • Weigh 2 g of liver sample.

    • Extract with two portions of acetonitrile (10 ml and 5 ml).

    • Defat the extract with hexane.

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µl of acetonitrile-water (70/30, v/v).

  • Solid-Phase Extraction (C18):

    • Condition a C18 SPE cartridge.

    • Load the reconstituted extract onto the C18 cartridge.

    • Elute the analyte with 2.5 ml of acetonitrile-water (70/30, v/v).

    • Evaporate the eluate to dryness.

    • Reconstitute the final residue in 500 µl of acetonitrile-water (80/20, v/v) for HPLC-UV analysis.

Protocol 2: In-Syringe Dispersive SPE (DSPE) for Chicken Muscle and Eggs

This protocol utilizes a rapid in-syringe dispersive solid-phase extraction with silica for cleanup.[2]

  • Sample Preparation:

    • Weigh 5 g of minced chicken muscle or homogenized egg into a 50 mL centrifuge tube.

    • Add 100 µL of a 1 µg/mL internal standard solution.

    • For muscle samples, add 2 mL of water.

    • Add 10 mL of acetonitrile.

    • Vortex for 5 minutes, followed by 20 minutes of sonication.

    • Add approximately 2 g of sodium chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • In-Syringe DSPE (Silica):

    • Transfer 1 mL of the supernatant to a syringe containing 50 mg of silica and a 0.22 µm PTFE filter.

    • Push the solution through the silica and filter.

    • Collect the eluate.

    • To 0.5 mL of the eluate, add 0.5 mL of water and 0.5 mL of n-hexane.

    • Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.

    • Discard the upper n-hexane layer. The lower layer is ready for LC-MS/MS analysis.

Protocol 3: SPE Cleanup of this compound from Poultry Feed

This protocol describes a method for the determination of this compound in poultry feeds using an alumina-based SPE cleanup.[6]

  • Sample Preparation:

    • Grind the feed sample.

    • Moisten the sample with water.

    • Extract with aqueous dimethylformamide.

  • Solid-Phase Extraction (Alumina-basic):

    • Use a solid-phase extraction alumina-basic column for cleanup of the co-extracted feed constituents.

    • The eluates are directly analyzed by HPLC.

Visualizations

Workflow for SPE Cleanup of this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Liver, Muscle, Egg) Extraction Solvent Extraction (e.g., Acetonitrile, DMF) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Conditioning SPE Cartridge Conditioning Centrifugation->Conditioning Supernatant Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation Eluate Analysis Chromatographic Analysis (HPLC-UV, LC-MS/MS) Evaporation->Analysis

Caption: General workflow for solid-phase extraction (SPE) of this compound.

Logical Relationships in the SPE Process

SPE_Logic cluster_input Inputs cluster_process SPE Process cluster_output Outputs Sample Sample Matrix (e.g., Tissue, Feed) SPE_Cartridge SPE Sorbent (e.g., C18, Silica, Alumina) Sample->SPE_Cartridge Loading This compound This compound (Analyte) This compound->SPE_Cartridge Adsorption Interferences Interfering Compounds (e.g., Fats, Pigments) Interferences->SPE_Cartridge Partial Adsorption Clean_Extract Clean Extract (this compound) SPE_Cartridge->Clean_Extract Elution Waste Waste (Interferences) SPE_Cartridge->Waste Washing

Caption: Logical relationships of components in the SPE process for this compound.

References

Application Notes and Protocols for the Analysis of Nicarbazin using Deuterated DNC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of nicarbazin in various matrices, utilizing deuterated 4,4'-dinitrocarbanilide (d8-DNC) as an internal standard. The use of a stable isotope-labeled internal standard is a robust method to ensure accuracy and precision in analytical measurements by correcting for variations during sample preparation and instrumental analysis. The primary analytical technique described is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of this compound's marker residue, DNC.

Introduction

This compound is a widely used veterinary drug for the prevention of coccidiosis in broiler chickens.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in poultry products to ensure consumer safety. Accurate quantification of this compound residues, primarily measured as its persistent marker residue DNC, is therefore crucial. The incorporation of a deuterated internal standard, d8-DNC, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for reliable quantification by minimizing the impact of matrix effects and procedural losses.[2][3]

Principle of the Method

The analytical workflow involves the extraction of DNC and the spiked d8-DNC internal standard from the sample matrix. Subsequent cleanup steps are employed to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to a calibration curve prepared with known concentrations of DNC and a constant concentration of d8-DNC.[4]

Data Presentation

The following tables summarize quantitative data from various studies that have employed d8-DNC as an internal standard for the analysis of this compound.

Table 1: Method Validation Data for this compound (DNC) Analysis in Poultry Feed

Spiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
0.188 - 101< 8
1.088 - 101< 8
1088 - 101< 8
10088 - 101< 8
Data sourced from studies utilizing methanol (B129727) extraction followed by LC-MS/MS analysis.[2]

Table 2: Method Validation Data for this compound (DNC) Analysis in Chicken Eggs

Spiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
1094.0 - 103.73.1 - 14.4
30Not ReportedNot Reported
10094.0 - 103.73.1 - 14.4
Data sourced from studies utilizing acetonitrile (B52724) extraction with in-syringe dispersive solid-phase extraction cleanup.[5]

Table 3: Method Validation Data for this compound (DNC) Analysis in Chicken Liver

Spiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
100Not ReportedNot Reported
200Not ReportedNot Reported
300Not ReportedNot Reported
A method has been validated at these levels according to EU criteria.[6]

Table 4: Method Validation Data for this compound (DNC) Analysis in Chicken Muscle

Spiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
1090.1 - 105.23.0 - 8.1
20090.1 - 105.23.0 - 8.1
50090.1 - 105.23.0 - 8.1
Data sourced from studies utilizing acetonitrile extraction with in-syringe dispersive solid-phase extraction cleanup.[5]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in various matrices.

Preparation of Standard Solutions
  • DNC and d8-DNC Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of DNC and d8-DNC reference standards in 10 mL of dimethylformamide (DMF) each, to prepare individual stock solutions.[4]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with acetonitrile or a suitable solvent to achieve the desired concentrations for spiking and calibration curve preparation.[4][5]

Sample Preparation
  • Homogenization: Grind the feed sample to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add a known amount of d8-DNC internal standard solution.

    • Add 20 mL of methanol.[2]

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant for analysis. For some methods, no further cleanup is required.[2]

  • Homogenization: Homogenize the whole egg.

  • Extraction and Cleanup (In-syringe Dispersive Solid-Phase Extraction): [5]

    • Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.

    • Add a known amount of d8-DNC internal standard solution.

    • Add 10 mL of acetonitrile and sonicate for 10 minutes.

    • Add approximately 2 g of sodium chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the supernatant into a syringe equipped with a 0.22 µm PTFE filter and containing 50 mg of silica (B1680970) sorbent.

    • Push the extract through the filter.

    • To 0.5 mL of the eluate, add 0.5 mL of water and 0.5 mL of n-hexane. Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.

    • Discard the upper n-hexane layer and the lower aqueous layer is ready for LC-MS/MS analysis.

  • Homogenization: Homogenize the tissue sample.

  • Extraction: [4]

    • Weigh 5 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add a known amount of d8-DNC internal standard solution.

    • Add 10 g of anhydrous sodium sulfate.

    • Add 20 mL of acetonitrile.

    • Vortex for 30 minutes.

    • Centrifuge at approximately 3000 rpm for 10 minutes.

    • Decant the supernatant.

    • Re-extract the pellet with another 20 mL of acetonitrile and combine the supernatants.

    • Adjust the final volume to 50 mL with acetonitrile.

    • Filter the extract through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized based on the specific instrument used.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size) is commonly used.[5]

  • Mobile Phase: [1]

    • A: Water with 0.1% formic acid and 0.38 g/L ammonium (B1175870) acetate.

    • B: Methanol with 0.1% formic acid and 0.38 g/L ammonium acetate.

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, holds for a period, and then returns to the initial conditions for column re-equilibration.[1][5]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

    • MRM Transitions:

      • DNC: Precursor ion m/z 301 -> Product ions m/z 137 and m/z 107.[6]

      • d8-DNC: Precursor ion m/z 309 -> Product ion (specific to the deuterated fragments).[6]

    • Collision Energy: This parameter needs to be optimized for each transition on the specific mass spectrometer being used.

Visualizations

The following diagrams illustrate the key processes in the analysis of this compound using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample (Feed, Egg, Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spike with d8-DNC Internal Standard Homogenization->Spiking Extraction Extraction (Acetonitrile or Methanol) Spiking->Extraction Cleanup Cleanup (LLE or dSPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC_MSMS LC-MS/MS Analysis FinalExtract->LC_MSMS DataProcessing Data Processing LC_MSMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result This compound (DNC) Concentration Quantification->Result

Caption: Experimental Workflow for this compound Analysis.

logical_relationship Analyte DNC (Analyte) Response Ratio Peak Area Ratio (DNC / d8-DNC) Analyte->Ratio Measured by LC-MS/MS IS d8-DNC (Internal Standard) Response IS->Ratio Measured by LC-MS/MS CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Compared against Concentration Analyte Concentration in Sample CalCurve->Concentration Determines

Caption: Quantification using an Internal Standard.

References

Application Notes and Protocols: Nicarbazin Bait Formulation for Wildlife Population Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicarbazin is a chemical compound initially developed as an anticoccidial drug for the poultry industry.[1][2] A notable side effect of this compound is its ability to interfere with egg hatchability, which has led to its development as a contraceptive agent for wildlife population control.[2][3] This document provides detailed application notes and protocols for the use of this compound-based baits in managing populations of various wildlife species, primarily birds such as feral pigeons (Columba livia) and Canada geese (Branta canadensis). The active ingredient, this compound, is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][4] The contraceptive effect is reversible, with normal reproductive function returning after cessation of treatment.[2][5]

Mechanism of Action

Upon oral ingestion, this compound dissociates into its two components, DNC and HDP.[4][5] The HDP component facilitates the absorption of the active DNC component through the intestine and into the bloodstream.[4][5] It takes approximately 5-7 days of consistent ingestion for DNC to reach a sufficient concentration in the blood to be deposited into the yolk of developing eggs.[5]

The primary mechanism of contraceptive action is the disruption of the vitelline membrane, the membrane separating the egg yolk from the egg white.[6][7] This interference increases the permeability of the membrane, leading to a mottled appearance of the yolk and preventing the proper development of the embryo, ultimately causing embryo mortality within the first week of development.[1][5][6] Recent studies also suggest that this compound may inhibit sperm receptor sites on the zona pellucida (ZP3).[5] The effects of this compound on egg production and hatchability are dose-dependent and reversible.[5]

This compound Mechanism of Action cluster_bird Target Bird cluster_egg Developing Egg Ingestion Oral Ingestion of This compound Bait Dissociation Dissociation into DNC and HDP Ingestion->Dissociation Absorption Intestinal Absorption (facilitated by HDP) Dissociation->Absorption Bloodstream DNC enters Bloodstream Absorption->Bloodstream Ovary Ovary Bloodstream->Ovary 5-7 days of consistent ingestion Egg_Yolk Deposition in Egg Yolk Ovary->Egg_Yolk Vitelline_Membrane Disruption of Vitelline Membrane Egg_Yolk->Vitelline_Membrane ZP3 Inhibition of Sperm Receptor (ZP3) Egg_Yolk->ZP3 Embryo_Mortality Embryo Mortality Vitelline_Membrane->Embryo_Mortality ZP3->Embryo_Mortality

This compound's contraceptive mechanism of action.

Bait Formulations and Efficacy

Several this compound bait formulations have been developed and are commercially available under brand names such as OvoControl® and Ovistop®. These formulations are typically corn-based baits coated with this compound. The concentration of this compound in the bait is critical for efficacy and varies depending on the target species.

Table 1: this compound Bait Formulations and Dosages for Target Species

Target SpeciesProduct NameThis compound ConcentrationRecommended Daily Dose
Feral Pigeons (Columba livia)OvoControl® P0.5% (5000 ppm)5 grams of bait per pigeon[7]
Feral Pigeons (Columba livia)Ovistop®800 ppm8-10 grams of bait per pigeon[8]
Canada Geese (Branta canadensis)OvoControl® G2500 ppmTarget consumption of 91g per goose[9]

Table 2: Summary of Efficacy Data from Field and Captive Studies

Target SpeciesStudy Location/TypeKey Findings
Feral Pigeons (Columba livia)San Diego, CA (Field Study)53% population reduction in the first year; 88% reduction after 28 months.[2]
Feral Pigeons (Columba livia)Genoa, Italy (Field Study)Population reduction between 40% and 70% over 8 years.[10]
Feral Pigeons (Columba livia)Catalonia, Spain (Field Study)Average population decrease of 12% per year.[8]
Feral Pigeons (Columba livia)Gainesville, FL (Captive Study)59% reduction in hatched eggs compared to pre-treatment.[11]
Canada Geese (Branta canadensis)Oregon (Field Study)51% reduction in hatchability at treated sites compared to control sites.[9]
Mallards (Anas platyrhynchos)Captive StudyHatchability reduced from 0.55 in the control group to 0.26 in the 33.75 mg/kg BW group.[6]

Experimental and Application Protocols

A successful wildlife population control program using this compound bait requires a systematic approach, including pre-baiting, bait application, and monitoring.

This compound Application Workflow Start Program Start Pre_Baiting Phase 1: Pre-Baiting (1-2 weeks) Start->Pre_Baiting Population_Count Establish Baseline Population Count Pre_Baiting->Population_Count Bait_Acceptance Confirm Bait Acceptance Pre_Baiting->Bait_Acceptance Bait_Application Phase 2: Bait Application (Daily during breeding season) Bait_Acceptance->Bait_Application Monitoring Phase 3: Monitoring Bait_Application->Monitoring Population_Monitoring Monitor Population Trends Monitoring->Population_Monitoring Non_Target_Monitoring Monitor Non-Target Species Monitoring->Non_Target_Monitoring End Program Conclusion/ Continuation Monitoring->End Adjust_Baiting Adjust Baiting Strategy (as needed) Population_Monitoring->Adjust_Baiting Non_Target_Monitoring->Adjust_Baiting Adjust_Baiting->Bait_Application Feedback Loop

General workflow for this compound bait application.

4.1 Phase 1: Pre-Baiting (1-2 weeks)

  • Objective: To condition the target species to the baiting sites and bait type, and to accurately estimate the population size for correct dosage.

  • Protocol:

    • Identify suitable baiting locations. For pigeons, these are often flat rooftops or other areas with limited public access where the birds congregate.[7]

    • Use automatic feeders to dispense a placebo bait (e.g., untreated corn kernels) at the same time each day, typically early in the morning.[8]

    • Conduct regular flock counts at the baiting sites to establish a stable, baseline population number. This is crucial for calculating the correct amount of treated bait to dispense.[7][8]

    • Ensure the target species readily consumes the placebo bait.

4.2 Phase 2: Bait Application

  • Objective: To deliver a consistent, effective dose of this compound to the target population daily throughout the breeding season.

  • Protocol:

    • Based on the final population count from the pre-baiting phase, calculate the total amount of this compound bait required per day (e.g., 5 grams/pigeon).[7]

    • Replace the placebo bait with the active this compound bait in the automatic feeders.

    • Dispense the bait once daily. The timing should be consistent to condition the birds. The goal is for the bait to be consumed quickly (ideally within an hour) to minimize exposure to non-target species.[7]

    • The treatment period should align with the breeding season of the target species. For pigeons, this can be nearly year-round in some climates, with a typical treatment period from March to December.[8]

4.3 Phase 3: Monitoring

  • Objective: To assess the efficacy of the program by tracking population changes and to monitor for any adverse effects on non-target species.

  • Protocol:

    • Population Monitoring: Continue to conduct regular population counts at the baiting sites and surrounding areas to track changes in population size over time.

    • Non-Target Species Monitoring:

      • Implement surveillance at baiting sites to observe if non-target species are consuming the bait.[8]

      • Trail cameras can be used to record activity at the feeders, scheduled to record before, during, and after bait dispersal.[8]

      • The quick consumption of bait by the target species is the primary method to mitigate non-target exposure.[7]

    • Data Analysis: Analyze population data to determine the percentage of reduction and assess the overall effectiveness of the program.

Considerations for Non-Target Species and Environmental Fate

  • Toxicity: this compound has low toxicity to mammals, with an LD50 greater than 10,000 mg/kg in rats and mice.[12] For birds, the acute oral toxicity (LD50) is greater than 2,250 mg/kg BW in Northern Bobwhite.[13]

  • Secondary Toxicity: The risk of secondary toxicity to predators or scavengers is considered low. Once ingested and absorbed, this compound is not biologically available to a secondary species.[4] Detectable residues of DNC and HDP are typically cleared from tissues within 7 days of ceasing ingestion.[4][5]

  • Mitigation Strategies: The primary strategy to protect non-target species is to ensure the bait is consumed entirely by the target species in a short period. This is achieved through:

    • Site Selection: Choosing locations frequented primarily by the target species.[7]

    • Timing: Dispensing bait at a consistent time when the target species is most active.

    • Correct Dosing: Providing only enough bait for the target flock, which minimizes leftovers.[7]

Conclusion

This compound-based baits offer a non-lethal and effective method for managing overabundant wildlife populations, particularly feral pigeons and Canada geese. The success of a this compound program is highly dependent on a well-structured protocol that includes thorough pre-baiting, consistent daily application during the breeding season, and diligent monitoring of both target and non-target species. When implemented correctly, this compound can be a key component of an integrated pest management strategy, leading to significant and sustainable reductions in target wildlife populations.

References

Application Notes and Protocols: Nicarbazin Residue Depletion Studies in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental protocol for conducting nicarbazin residue depletion studies in broiler chickens to determine appropriate withdrawal periods and ensure food safety.

Introduction

This compound is a synthetic anticoccidial agent widely used in the poultry industry to prevent and control coccidiosis, a common and economically significant parasitic disease caused by Eimeria species. It is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] Following oral administration, the complex dissociates, and each component follows a different metabolic and excretion pathway.[1][2]

The DNC component is absorbed more slowly and is more persistent in tissues, making it the marker residue for this compound.[1][3][4] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for DNC in various poultry tissues to protect consumers.[3][5] Residue depletion studies are therefore essential to determine the time required after cessation of treatment (the withdrawal period) for this compound residues to deplete to levels below the established MRLs.[6][7]

This document outlines a detailed protocol for conducting a this compound residue depletion study in broiler chickens, aligned with international guidelines such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).[6]

Experimental Protocol

This protocol is designed to evaluate the depletion of the this compound marker residue, DNC, from the edible tissues of broiler chickens following administration in feed.

Test System
  • Species: Broiler chickens (Gallus gallus domesticus).

  • Health Status: Healthy, commercially representative birds. Animals should not have been previously medicated with substances that could interfere with the study.[6]

  • Source and Age: Obtain birds from a single, reputable commercial hatchery. Studies typically use chickens starting at a few weeks of age.[3]

  • Acclimatization: Allow animals a minimum of 7 days to acclimatize to the housing conditions before the start of the treatment.[6]

Housing and Husbandry
  • Housing: House birds in floor pens with conditions that mimic commercial poultry production. The use of fresh litter is recommended to avoid potential re-exposure from recycled litter, which can be a source of DNC.[8]

  • Environment: Maintain appropriate environmental conditions (temperature, humidity, lighting) consistent with standard animal welfare and husbandry practices.

  • Feed and Water: Provide ad libitum access to water and a standard, balanced, unmedicated broiler ration. The feed and water should be free from contaminants that could interfere with the analysis.[6]

Test Substance and Dosing
  • Test Substance: this compound, typically incorporated into the feed at the maximum recommended concentration (e.g., 125 mg/kg of complete feed).[3][9]

  • Dosing Regimen: Administer the medicated feed for a specified period, for example, continuously from day 1 to day 32 of the study.[9] The duration should reflect the intended use of the product.

  • Control: A control group receiving unmedicated feed should be maintained under identical conditions.

Experimental Design and Sample Collection
  • Study Groups: The number of animals should be sufficient for statistical assessment.[6] For example, assign a minimum of 4-5 birds (equal numbers of males and females) per time point.

  • Withdrawal Period and Sampling: After the treatment period, switch all birds to unmedicated feed to begin the withdrawal period. Collect samples from different groups of birds at various time points post-withdrawal.

  • Sampling Schedule: A typical schedule would include collections at 0, 1, 2, 4, 6, 8, and 10 days after withdrawal of the medicated feed.[10] The final time point should be chosen to ensure residues are well below the MRL.

  • Tissue Collection: At each time point, humanely euthanize the selected birds. Collect the following edible tissues:

    • Liver

    • Kidney

    • Muscle (e.g., breast and thigh)

    • Skin with adhering fat (in natural proportions)

  • Sample Handling: Immediately after collection, individually bag, label, and freeze samples at or below -20°C until analysis to ensure residue stability.

Analytical Methodology
  • Marker Residue: The analysis will quantify 4,4'-dinitrocarbanilide (DNC).[3][4]

  • Method: A validated quantitative method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the preferred choice for its sensitivity and specificity.[3][4][10]

  • Sample Preparation:

    • Homogenize tissue samples.

    • Perform solvent extraction, typically using acetonitrile.[11]

    • Clean up the extract using Solid-Phase Extraction (SPE) to remove interfering matrix components.[11]

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[11]

  • Method Validation: The analytical method must be fully validated according to VICH guidelines (GL49) or equivalent, demonstrating specificity, accuracy, precision, linearity, limit of quantification (LOQ), and limit of detection (LOD).[12]

Data Presentation and Analysis

The primary outcome of the study is the concentration of the DNC marker residue in each tissue type at each time point during the withdrawal period. Data should be summarized in tables for clarity.

Table 1: Mean DNC Residue Concentrations (µg/kg) in Broiler Tissues During this compound Withdrawal

Withdrawal Time (Days)Liver (µg/kg)Kidney (µg/kg)Muscle (µg/kg)Skin/Fat (µg/kg)
0e.g., 4500e.g., 2500e.g., 800e.g., 1200
1e.g., 2800e.g., 1500e.g., 500e.g., 750
2e.g., 1500e.g., 800e.g., 300e.g., 400
4e.g., 600e.g., 350e.g., 150e.g., 200
6e.g., 250e.g., 150e.g., < LOQe.g., < LOQ
8e.g., 100e.g., < LOQe.g., < LOQe.g., < LOQ
10e.g., < LOQe.g., < LOQe.g., < LOQe.g., < LOQ
Note: The values presented are hypothetical examples for illustrative purposes. Actual results will vary.

Table 2: International Maximum Residue Limits (MRLs) for this compound (as DNC)

Regulatory BodyLiver (µg/kg)Kidney (µg/kg)Muscle (µg/kg)Skin/Fat (µg/kg)
Codex Alimentarius15,0008,0004,0004,000
EFSA (EU)[3]15,0006,0004,0004,000
JECFA (1998)[3]200200200200
APVMA (Australia)35,00020,0005,00010,000
Note: MRLs can be subject to change and vary by jurisdiction. Researchers should consult the latest regulations for the target market.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_withdrawal Withdrawal & Sampling Phase cluster_analysis Analysis Phase AnimalSelection Animal Selection (Healthy Broilers) Acclimatization Acclimatization (min. 7 days) AnimalSelection->Acclimatization Dosing Dosing with Medicated Feed (e.g., 125 ppm this compound) Acclimatization->Dosing Withdrawal Switch to Unmedicated Feed Dosing->Withdrawal Sampling Tissue Sampling at Defined Time Points (0, 1, 2, 4, 6, 8, 10 days) Withdrawal->Sampling Storage Sample Storage (<= -20°C) Sampling->Storage Extraction Sample Prep & Extraction (SPE) Storage->Extraction Analysis LC-MS/MS Analysis (Quantify DNC) Extraction->Analysis Data Data Analysis & Withdrawal Period Determination Analysis->Data

Caption: Workflow for a this compound residue depletion study.

This compound Dissociation and Depletion Pathway

G This compound This compound Complex (Administered in Feed) Dissociation Dissociation in GI Tract This compound->Dissociation DNC DNC (4,4'-dinitrocarbanilide) Marker Residue Dissociation->DNC Slower Absorption HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) Dissociation->HDP Faster Absorption Absorption Absorption DNC->Absorption HDP->Absorption Tissues Deposition in Tissues (Liver, Kidney, Muscle, Fat) Absorption->Tissues DNC is more persistent Excretion_HDP Rapid Excretion (Primarily Urine) Absorption->Excretion_HDP Depletion Depletion Over Time (Withdrawal Period) Tissues->Depletion Excretion_DNC Slow Excretion (Primarily Feces) Depletion->Excretion_DNC BelowMRL Residues < MRL Depletion->BelowMRL

Caption: Logical pathway of this compound dissociation and depletion.

References

Determining Nicarbazin Dosage for Optimal Anticoccidial Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a synthetic anticoccidial agent widely used in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Comprising an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), this compound's efficacy lies primarily in the activity of the DNC component.[1] This document provides detailed application notes and experimental protocols for determining the effective dosage of this compound to achieve optimal anticoccidial efficacy.

Mechanism of Action

While the precise mechanism of action is not fully elucidated, evidence suggests that this compound, specifically the DNC component, interferes with the parasite's energy metabolism.[2] It is believed to act as an uncoupler of oxidative phosphorylation in the parasite's mitochondria, primarily by inhibiting succinate (B1194679) dehydrogenase, a key enzyme in the Krebs cycle and electron transport chain.[3][4] This disruption of energy production is particularly effective against the second-generation schizonts of Eimeria, preventing their maturation and subsequent damage to the host's intestinal cells.[1][5]

Data Presentation: Anticoccidial Efficacy of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound at different dosages against common Eimeria species in poultry.

Table 1: Efficacy of this compound on Lesion Scores in Broiler Chickens

Dosage (ppm)Eimeria SpeciesMean Lesion Score (Treated)Mean Lesion Score (Unmedicated Control)Reference(s)
40E. acervulinaIneffective-[6][7][8]
40E. maximaIneffective-[6][7][8]
40E. tenellaSuppressed-[6][7][8]
100Mixed InfectionImproved-[9][10]
125Mixed InfectionImproved-[9][10]

Table 2: Efficacy of this compound and this compound Combinations on Performance and Lesion Scores

TreatmentDosage (ppm)Efficacy on Performance (Weight Gain, FCR)Efficacy on Lesion ScoresReference(s)
This compound40PartialIneffective against E. acervulina & E. maxima; Suppressed E. tenella[6][7][8]
Monensin (B1676710)40PartialIneffective[6][7][8]
This compound + Monensin40 + 40Complete ControlSuppressed all species[6][7][8]
This compound + Narasin50 + 50Significantly better than unmedicatedPrimarily prevents sporozoite development[11]
This compound125-81% of 26 field isolates were sensitive
Narasin + this compound80-22% of 26 field isolates were controlled

Experimental Protocols

In Vivo Anticoccidial Sensitivity Test (AST)

This protocol outlines a battery cage study to evaluate the efficacy of this compound against Eimeria isolates.

Objective: To determine the dose-dependent effect of this compound on the reduction of lesion scores and oocyst shedding in an experimental infection model.

Materials:

  • Day-old broiler chicks, coccidia-free

  • Starter and grower feed (unmedicated)

  • This compound premix

  • Sporulated oocysts of the desired Eimeria species

  • Battery cages with wire floors

  • Feeders and waterers

  • Syringes and gavage tubes for oral inoculation

  • Microscope

  • McMaster counting chambers[12][13][14]

  • Saturated salt solution (flotation fluid)[14][15]

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Weighing scale

Procedure:

  • Animal Acclimation: House day-old chicks in a clean, disinfected, and coccidia-free environment for a period of 14 days. Provide ad libitum access to unmedicated feed and water.

  • Treatment Groups: Randomly allocate birds to different treatment groups (e.g., Uninfected-Unmedicated Control, Infected-Unmedicated Control, and Infected groups treated with various concentrations of this compound such as 50, 75, 100, and 125 ppm). Ensure each group has a sufficient number of replicates (cages) and birds per replicate.[16]

  • Feed Preparation: Prepare medicated feed by thoroughly mixing the appropriate amount of this compound premix with the basal diet to achieve the target concentrations.

  • Drug Administration: At 14 days of age, replace the unmedicated feed with the respective medicated feeds for the treatment groups. The control groups continue to receive unmedicated feed.

  • Infection: After 48 hours of feeding the medicated diets, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts. The uninfected control group should receive a sham inoculation of the vehicle (e.g., water).

  • Data Collection:

    • Mortality: Record mortality daily.

    • Weight Gain and Feed Conversion Ratio (FCR): Measure body weight and feed intake at the beginning and end of the experimental period to calculate weight gain and FCR.

    • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and perform intestinal lesion scoring according to the Johnson and Reid method (see Protocol 2).[17][18][19]

    • Oocyst Counting: At 6-8 days post-infection, collect fecal samples from each replicate pen and determine the oocysts per gram (OPG) using the McMaster technique (see Protocol 3).[12][13][14]

  • Data Analysis: Analyze the data for statistical significance between treatment groups. Parameters to compare include mortality rate, weight gain, FCR, mean lesion scores, and mean OPG counts.

Johnson and Reid Lesion Scoring Method

This method provides a standardized system for visually assessing the severity of coccidial lesions in different sections of the intestine.

Procedure:

  • Euthanize the bird and expose the entire intestinal tract.

  • Examine the following intestinal regions for gross lesions:

    • Upper intestine (Duodenum): Primarily for Eimeria acervulina. Look for white, ladder-like striations or plaques.[17]

    • Mid-intestine (Jejunum): Primarily for Eimeria maxima and Eimeria necatrix. Look for thickening of the intestinal wall, pinpoint hemorrhages, and orange-colored mucus.[17]

    • Ceca: Primarily for Eimeria tenella. Look for the presence of blood, cecal cores, and thickening of the cecal wall.[17]

  • Assign a score from 0 to 4 for each intestinal segment based on the severity of the lesions, as described in Table 3.[18][19]

Table 3: Lesion Scoring Guide (Adapted from Johnson and Reid, 1970)

ScoreEimeria acervulina (Upper Intestine)Eimeria maxima (Mid-Intestine)Eimeria tenella (Ceca)
0 No gross lesions.No gross lesions.No gross lesions.
1 Scattered, white, plaque-like lesions.Small red petechiae; no thickening of the intestinal wall.Very few scattered petechiae on the cecal wall; no thickening.
2 Lesions are more numerous but not coalescent.Intestinal wall is somewhat thickened; orange mucus may be present.Lesions are more numerous with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
3 Lesions are coalescent, giving the intestine a coated appearance; intestinal wall is thickened.Intestinal wall is ballooned and thickened; mucosal surface is roughened with pinpoint blood clots and mucus.Large amounts of blood or cecal cores are present; cecal walls are greatly thickened.
4 Extensive coalescence of lesions; intestinal wall is very thickened and filled with creamy exudate.Intestinal wall is ballooned for most of its length with numerous blood clots; putrid odor.Cecal wall is greatly distended with blood or large caseous cores.
McMaster Oocyst Counting Technique

This is a quantitative method to determine the number of Eimeria oocysts per gram of feces.[12][13][14]

Materials:

  • Fresh fecal sample

  • Saturated salt (NaCl) solution

  • Beaker or wide-mouthed jar

  • Strainer or cheesecloth

  • McMaster counting slide

  • Pipette or syringe

  • Microscope

  • Weighing scale

Procedure:

  • Weigh 2 grams of the fecal sample.[14]

  • In the beaker, add 28 ml of the saturated salt solution to the fecal sample.[15]

  • Mix the feces and solution thoroughly until a homogenous suspension is formed.

  • Strain the suspension through a strainer or cheesecloth into a clean beaker to remove large debris.[12]

  • Using a pipette, immediately draw up a sample of the filtered suspension and fill one chamber of the McMaster slide.[14]

  • Repeat the process to fill the second chamber of the slide.

  • Allow the slide to sit for 5-10 minutes to allow the oocysts to float to the top of the chamber.[14]

  • Place the slide on the microscope stage and, using the 10x objective, count all the oocysts within the grid of both chambers.[20]

  • Calculation:

    • Total oocysts counted (both chambers) x 100 = Oocysts Per Gram (OPG) of feces.

    • The multiplication factor may vary depending on the initial dilution ratio. For a 1:15 dilution (2g feces in 28ml solution), the multiplication factor is 50.

Mandatory Visualizations

Nicarbazin_Proposed_Mechanism_of_Action cluster_parasite Eimeria Parasite This compound This compound DNC 4,4'-dinitrocarbanilide (DNC) This compound->DNC dissociates to HDP 2-hydroxy-4,6-dimethylpyrimidine (HDP) This compound->HDP dissociates to Mitochondrion Mitochondrion DNC->Mitochondrion targets Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) DNC->Succinate_Dehydrogenase inhibits Mitochondrion->Succinate_Dehydrogenase Electron_Transport_Chain Electron Transport Chain Succinate_Dehydrogenase->Electron_Transport_Chain part of ATP_Production ATP Production Succinate_Dehydrogenase->ATP_Production disrupted Electron_Transport_Chain->ATP_Production drives Schizont_Development Second-Generation Schizont Development ATP_Production->Schizont_Development is essential for Parasite_Replication Parasite Replication Schizont_Development->Parasite_Replication leads to

Caption: Proposed mechanism of action of this compound in Eimeria.

Anticoccidial_Sensitivity_Test_Workflow Start Start Acclimation Acclimation of Day-Old Chicks (14 days) Start->Acclimation Group_Allocation Random Allocation to Treatment Groups Acclimation->Group_Allocation Feed_Prep Preparation of Medicated and Unmedicated Feed Group_Allocation->Feed_Prep Drug_Admin Feed Administration (48 hours prior to infection) Feed_Prep->Drug_Admin Infection Oral Inoculation with Eimeria Oocysts Drug_Admin->Infection Data_Collection Data Collection (6-8 days post-infection) Infection->Data_Collection Lesion_Scoring Lesion Scoring (Johnson & Reid Method) Data_Collection->Lesion_Scoring Oocyst_Counting Oocyst Counting (McMaster Technique) Data_Collection->Oocyst_Counting Performance_Metrics Weight Gain & FCR Data_Collection->Performance_Metrics Analysis Statistical Analysis Lesion_Scoring->Analysis Oocyst_Counting->Analysis Performance_Metrics->Analysis End End Analysis->End McMaster_Oocyst_Counting_Workflow Start Start Weigh_Sample Weigh 2g of Fecal Sample Start->Weigh_Sample Add_Flotation Add 28ml of Saturated Salt Solution Weigh_Sample->Add_Flotation Homogenize Thoroughly Mix to Create a Homogenous Suspension Add_Flotation->Homogenize Strain Strain Suspension to Remove Debris Homogenize->Strain Fill_Chamber Fill Both Chambers of McMaster Slide Strain->Fill_Chamber Wait Allow Oocysts to Float (5-10 minutes) Fill_Chamber->Wait Count Count Oocysts in Both Grids under Microscope (10x) Wait->Count Calculate Calculate OPG: (Total Count) x 100 Count->Calculate End End Calculate->End

References

Application Notes and Protocols for In Vitro Screening of Nicarbazin's Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicarbazin is a broad-spectrum anticoccidial agent widely used in the poultry industry for the prevention and control of coccidiosis caused by Eimeria species. It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). The DNC component is the active agent, while HDP enhances its absorption.[1][2] this compound's primary mechanism of action is the disruption of the parasite's energy metabolism by acting as an uncoupler of oxidative phosphorylation in the mitochondria, particularly affecting the development of second-generation schizonts.[1][3][4]

The development of drug resistance and the increasing demand for novel anticoccidial compounds necessitate robust and reliable in vitro screening assays. These assays provide a cost-effective and high-throughput method for preliminary evaluation of drug efficacy, reducing the reliance on in vivo animal studies.[5] This document provides detailed application notes and protocols for in vitro assays to screen the anticoccidial activity of this compound.

Mechanism of Action

This compound's anticoccidial activity is primarily attributed to its active component, DNC, which interferes with the mitochondrial function of the Eimeria parasite. While the precise signaling pathway remains to be fully elucidated, it is understood that this compound acts as an uncoupler of oxidative phosphorylation.[3] This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to energy depletion and ultimately, the death of the parasite. The second-generation schizont is the life cycle stage most susceptible to the effects of this compound.[1]

A diagram illustrating the proposed mechanism of action of this compound.

Experimental Protocols

Sporozoite Invasion and Replication Inhibition Assay

This assay is designed to evaluate the ability of this compound to inhibit the invasion of host cells by Eimeria sporozoites and their subsequent intracellular replication.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella oocysts

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Control anticoccidial drug (e.g., Toltrazuril)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • DNA extraction kit

  • qPCR master mix and primers/probe for Eimeria tenella and a host cell housekeeping gene (e.g., 18S rRNA)

  • 96-well cell culture plates

  • CO2 incubator (37°C and 41°C)

  • Centrifuge

  • qPCR instrument

Protocol:

  • Cell Culture:

    • Culture MDBK cells in complete medium at 37°C in a 5% CO2 incubator.

    • Seed 0.5 x 10^5 MDBK cells per well in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Sporozoite Preparation:

    • Excyst Eimeria tenella oocysts to release sporozoites using standard laboratory procedures (e.g., glass bead grinding followed by enzymatic digestion with trypsin and bile salts).

    • Purify the sporozoites from oocysts and cellular debris.

    • Resuspend the purified sporozoites in an appropriate medium (e.g., PBS or incomplete cell culture medium).

  • Drug Treatment and Infection:

    • Prepare serial dilutions of this compound in the cell culture medium. A solvent control (e.g., DMSO) should be included.

    • Remove the medium from the MDBK cell monolayers.

    • Add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Add 1 x 10^5 purified sporozoites to each well.

    • Incubate the plates at 41°C in a 5% CO2 incubator for 24 to 48 hours.

  • Quantification of Parasite Invasion and Replication:

    • After the incubation period, wash the cell monolayers three times with PBS to remove non-invaded sporozoites.

    • Lyse the cells in each well and extract total DNA using a commercial kit.

    • Perform qPCR using primers and probes specific for an Eimeria tenella gene (e.g., ITS-1) and a host cell housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative quantity of parasite DNA in each well, normalized to the host cell DNA.

    • Determine the percentage of inhibition for each this compound concentration using the following formula:[5] % Inhibition = [1 - (Normalized parasite DNA in treated well / Normalized parasite DNA in control well)] x 100

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDBK cells in 96-well plates D Treat MDBK cells with This compound dilutions A->D B Prepare Eimeria tenella sporozoites E Infect cells with sporozoites B->E C Prepare serial dilutions of this compound C->D D->E F Incubate at 41°C for 24-48 hours E->F G Wash plates to remove non-invaded sporozoites F->G H Extract total DNA G->H I Perform qPCR H->I J Calculate % Inhibition I->J

A workflow diagram for the in vitro screening of this compound.

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured table to allow for easy comparison of results.

Table 1: In Vitro Anticoccidial Activity of this compound against Eimeria tenella

Concentration (µg/mL)Mean Normalized Parasite DNA (Relative Units)Standard Deviation% Inhibition
Control (0) [Insert Value][Insert Value]0
[Concentration 1] [Insert Value][Insert Value][Calculate Value]
[Concentration 2] [Insert Value][Insert Value][Calculate Value]
[Concentration 3] [Insert Value][Insert Value][Calculate Value]
[Concentration 4] [Insert Value][Insert Value][Calculate Value]
Positive Control [Insert Value][Insert Value][Calculate Value]

Note: Specific IC50 values for this compound in vitro are not widely available in the reviewed literature. Researchers should determine these values empirically based on the dose-response curve generated from their experiments.

Conclusion

The provided protocols and application notes offer a framework for the in vitro screening of this compound's anticoccidial activity. These assays are valuable tools for drug discovery and for studying the mechanisms of drug resistance in Eimeria species. The quantitative data generated from these experiments will aid in the development of more effective and sustainable strategies for controlling coccidiosis in poultry. While the general mechanism of this compound is understood to involve the disruption of mitochondrial energy metabolism, further research is needed to elucidate the specific molecular targets and signaling pathways involved.

References

Application Note and Protocol: Quantification of Nicarbazin using Matrix-Matched Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicarbazin is a broad-spectrum coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2] It is a molecular complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] Due to concerns about potential residues in food products of animal origin, regulatory bodies have established maximum residue limits (MRLs) for this compound, measured as the marker residue DNC, in various poultry tissues and eggs.[1]

Accurate quantification of this compound residues is crucial for ensuring food safety and regulatory compliance. However, complex biological matrices such as animal tissues and feed can introduce significant matrix effects in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to ion suppression or enhancement and compromising the accuracy of the results. The use of matrix-matched calibration curves is a widely accepted strategy to compensate for these matrix effects.[1][3][4][5] This approach involves preparing calibration standards in a blank matrix extract that is free of the analyte, thereby ensuring that the standards and the samples experience similar matrix effects.

This application note provides a detailed protocol for the quantification of this compound (as DNC) in various poultry matrices using matrix-matched calibration curves with LC-MS/MS. The method is based on established and validated procedures, such as the AOAC Official Method 2013.07.[3][4]

Principle

The method involves the extraction of DNC from the sample matrix using an organic solvent, followed by cleanup and analysis by LC-MS/MS. An isotopically labeled internal standard (IS), DNC-d8, is added at the beginning of the sample preparation process to correct for analyte losses during sample processing and for variations in instrument response.[3][6][7] Quantification is performed using a matrix-matched calibration curve, which is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the matrix-matched standards.[3][4]

Materials and Reagents

  • This compound reference standard

  • 4,4'-Dinitrocarbanilide (DNC) reference standard

  • DNC-d8 internal standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663)

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

  • Blank control matrix (e.g., chicken liver, muscle, eggs, feed) free of this compound

Experimental Protocols

Preparation of Standard Solutions

4.1.1. This compound Stock Standard Solution (1000 µg/mL DNC component) Accurately weigh the equivalent of 100.0 mg of DNC from the this compound reference standard, compensating for purity, and transfer it to a 100 mL volumetric flask. Dissolve in DMF, using sonication if necessary, and dilute to volume with DMF. Mix thoroughly.[3][4]

4.1.2. DNC-d8 Internal Standard Stock Solution (1.0 mg/mL) Dissolve 10 mg of DNC-d8 standard in DMF in a 10 mL volumetric flask and dilute to volume with DMF. Mix thoroughly.[3][4]

4.1.3. Intermediate and Working Standard Solutions Prepare an intermediate this compound standard solution (e.g., 10 µg/mL DNC) by diluting the stock solution with ACN. From this intermediate solution, prepare a series of working standard solutions in ACN to be used for spiking the blank matrix extracts to create the matrix-matched calibration curve.[3][4] Similarly, prepare a working internal standard solution (e.g., 1.0 µg/mL DNC-d8) by diluting the IS stock solution.[3][4]

Sample Preparation

The following protocol is a general guideline and may need to be adapted based on the specific matrix.

4.2.1. Tissue Samples (Muscle, Liver, Kidney, Skin with Fat) and Eggs

  • Homogenize the tissue sample.

  • Accurately weigh a representative portion of the homogenized sample (e.g., 5.00 ± 0.05 g for muscle, liver, skin with fat, and eggs; 1.00 ± 0.05 g for kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.[3][4]

  • Fortify all samples with a known amount of the DNC-d8 internal standard working solution (e.g., 200 µL of 1.0 µg/mL DNC-d8).[3][4]

  • For quality control (QC) samples, fortify with this compound standard solution at relevant concentrations (e.g., the MRL).[3][4]

  • Add anhydrous sodium sulfate (e.g., 10 ± 1 g for most tissues, 2.0 ± 0.2 g for kidney).[3][4]

  • Add 20 mL of ACN and extract by shaking or vortexing for 30 minutes.[3][4]

  • Centrifuge the sample (e.g., at approximately 3000 rpm for 10 minutes).[3][4]

  • Decant the supernatant into a separate tube.[3][4]

  • Repeat the extraction of the tissue pellet with another portion of ACN and combine the supernatants.[3][4]

  • Adjust the final volume of the combined extracts (e.g., to 50 mL with ACN) and mix thoroughly.[3][4]

  • Filter the extract through a suitable filter (e.g., 0.22 µm) into an LC vial for analysis.[3][8]

4.2.2. Feed Samples

  • Grind the feed sample to a fine powder.

  • Weigh a representative portion of the ground sample into a centrifuge tube.

  • Add the DNC-d8 internal standard solution.

  • Add an extraction solvent such as methanol or dimethylformamide and extract by shaking.[9][10]

  • Centrifuge and collect the supernatant.[9][10]

  • The extract may require further cleanup or dilution before analysis.[9]

Preparation of Matrix-Matched Calibration Curve
  • Prepare a set of blank matrix extracts by following the sample preparation protocol (Section 4.2) using a control matrix known to be free of this compound.

  • To a series of these blank matrix extracts, add known volumes of the this compound working standard solutions to create a calibration curve with a range of concentrations (e.g., 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL).[3][4]

  • These matrix-matched standards should be treated in the same manner as the unknown samples.

LC-MS/MS Analysis

4.4.1. Instrumental Conditions (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).[11][12]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like formic acid and ammonium acetate, is commonly used.[3]

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[6][7]

  • MRM Transitions: Monitor the precursor to product ion transitions for both DNC and DNC-d8. For DNC, the [M-H]⁻ ion at m/z 301 is monitored along with transition ions at m/z 137 and 107. For the internal standard DNC-d8, the [M-H]⁻ ion at m/z 309 is monitored.[6][7]

4.4.2. Injection Sequence Inject the matrix-matched standard solutions to generate the calibration curve, followed by the sample extracts. It is recommended to inject standards at the beginning and end of the analytical run to monitor for any drift in instrument performance.[3]

Data Presentation

The quantitative performance of the method should be evaluated and presented clearly. The following tables summarize typical validation data for the analysis of this compound (as DNC) in various matrices.

Table 1: Linearity of Matrix-Matched Calibration Curves

MatrixConcentration Range (ng/mL)Weighting FactorCorrelation Coefficient (r²)
Chicken Liver0.5 - 501/x> 0.995
Chicken Muscle0.5 - 501/x> 0.99
Chicken Kidney0.5 - 501/x> 0.99
Chicken Skin with Fat0.5 - 501/x> 0.99
Eggs0.5 - 501/x> 0.99
Animal Feed1 - 20 mg/kgNot specified> 0.99

Data synthesized from multiple sources for illustrative purposes.[3][5][11]

Table 2: Method Performance Parameters

MatrixFortification Levels (µg/kg)Average Recovery (%)RSDr (%)LOQ (µg/kg)
Chicken Liver100, 200, 30094.55.820
Chicken MuscleVarious90.45.420
Chicken KidneyVarious91.55.220
Chicken Skin with FatVarious94.58.920
Eggs10, 30, 10082Not Specified20
Animal Feed20 - 50 mg/kg99.1Not SpecifiedNot Specified

RSDr: Repeatability Relative Standard Deviation. Data compiled from various studies.[5][6][11][13]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using matrix-matched calibration.

experimental_workflow cluster_standards Matrix-Matched Calibration Standards sample Sample Receipt (Tissue, Eggs, Feed) homogenize Sample Homogenization/ Grinding sample->homogenize weigh Weigh Sample homogenize->weigh add_is Add Internal Standard (DNC-d8) weigh->add_is extract Solvent Extraction (e.g., Acetonitrile) add_is->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filter Extract collect->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing & Quantification lcms->data blank_matrix Blank Matrix Extraction spike Spike with this compound Working Standards blank_matrix->spike cal_standards Calibration Standards spike->cal_standards cal_standards->lcms

Caption: Experimental workflow for this compound quantification.

Conclusion

The use of matrix-matched calibration curves is an effective strategy to mitigate matrix effects and ensure the accurate quantification of this compound residues in complex matrices such as poultry tissues, eggs, and feed. The protocol described in this application note, which incorporates an isotopically labeled internal standard and LC-MS/MS analysis, provides a robust and reliable method for regulatory monitoring and food safety assessment. The validation data presented demonstrate that the method is sensitive, accurate, and precise for its intended purpose.

References

Application Note: Simultaneous Analysis of Nicarbazin and Other Coccidiostats in Poultry Products and Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry. The control of this disease relies heavily on the use of coccidiostats, including nicarbazin, which are often administered as feed additives.[1][2][3] this compound is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] Due to its slower depletion rate, DNC is the marker residue for monitoring this compound levels in edible tissues.[4] To ensure consumer safety and comply with regulatory limits, robust and efficient analytical methods are required for the simultaneous determination of this compound and other coccidiostats in various matrices such as chicken muscle, eggs, and feed.[3][5] This application note provides detailed protocols for the simultaneous analysis of this compound and other commonly used coccidiostats, such as ionophores (lasalocid, monensin, narasin, salinomycin) and synthetic compounds (diclazuril, toltrazuril, robenidine), using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).[6][7][8][9][10]

Analytical Workflow

The general workflow for the simultaneous analysis of coccidiostats involves sample preparation, including extraction and cleanup, followed by chromatographic separation and detection.

Coccidiostat Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Muscle, Egg, Feed) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Cleanup Cleanup (SPE / dSPE) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Results Data_Analysis->Result

Figure 1: General workflow for the simultaneous analysis of coccidiostats.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol is a generalized procedure based on common methodologies for the extraction of multiple coccidiostats from poultry muscle, eggs, and feed.[1][6][8][9][11]

Materials:

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Water, ultrapure

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB, silica-based) or dispersive SPE (dSPE) sorbents.[8][9]

  • Internal standards (e.g., DNC-d8, robenidine-d8)[9]

Procedure:

  • Homogenization: Weigh 2-5 g of the homogenized sample (muscle, egg, or ground feed) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard working solution to each sample, blank, and calibration standard.

  • Extraction:

    • Add 10-20 mL of acetonitrile to the centrifuge tube.

    • Vortex or shake vigorously for 1-10 minutes.[12][13]

    • Centrifuge at 4000 rpm for 5-10 minutes.

    • Collect the supernatant (acetonitrile layer).

  • Defatting (for high-fat matrices like eggs and some tissues):

    • Add 10 mL of n-hexane to the supernatant.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.[1][9]

  • Cleanup (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with a water/acetonitrile mixture).

    • Elute the target analytes with an appropriate solvent (e.g., acetonitrile).

  • Cleanup (dSPE):

    • Transfer an aliquot of the supernatant to a tube containing the dSPE sorbent (e.g., silica).

    • Vortex for 1 minute and centrifuge at high speed.[6]

    • Collect the supernatant.

  • Evaporation and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of this compound and other coccidiostats.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, as different coccidiostats ionize differently.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be determined and optimized. For example, for DNC (the marker for this compound), two transitions are typically monitored for quantification and confirmation.[12][13]

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the simultaneous analysis of this compound and other coccidiostats.

Analyte(s)MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
This compound, Diclazuril, Toltrazuril & metabolitesChicken Muscle, EggsLC-MS/MS0.1 - 0.30.3 - 190.1 - 105.2[2][12][13]
6 Coccidiostats (incl. This compound)FeedHPLC-DAD200 - 300500 - 100067.2 - 107.2[6]
5 Coccidiostats (incl. This compound)Liver, EggsLC-MS/MS-2.586 - 118[7]
8 CoccidiostatsEggsUPLC-MS/MS0.16 - 0.420.81 - 1.25>72.26[14]
12 Coccidiostats (incl. This compound)Eggs, MuscleLC-Q-Orbitrap->1-[8][9]
20 Coccidiostats (incl. This compound)ChickenLC-MS/MS-5 - 5084.8 - 105[11]

LOD: Limit of Detection; LOQ: Limit of Quantification; DAD: Diode-Array Detection; LC-Q-Orbitrap: Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry.

Conclusion

The described protocols provide a robust framework for the simultaneous analysis of this compound and other coccidiostats in poultry-related matrices. The use of LC-MS/MS offers high sensitivity and selectivity, enabling the detection and quantification of residues at levels relevant to regulatory limits.[1][12] Proper sample preparation is crucial to minimize matrix effects and achieve accurate results.[6] The validation of these methods in accordance with regulatory guidelines is essential before their implementation for routine monitoring.[9]

References

Application Notes and Protocols: In-Syringe Dispersive Solid-Phase Extraction for Nicarbazin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of nicarbazin in poultry products using an efficient in-syringe dispersive solid-phase extraction (IS-dSPE) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a synthetic coccidiostat widely used in the poultry industry to control the parasitic disease coccidiosis.[1][2][3][4] It is a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[4][5] DNC is the component with anticoccidial activity and is typically used as the marker residue for monitoring this compound levels in food products of animal origin.[1][4] Regulatory bodies have established maximum residue limits (MRLs) for this compound in poultry tissues to ensure consumer safety.[5]

This document outlines a rapid, simple, and effective in-syringe dispersive solid-phase extraction (IS-dSPE) method for the cleanup of sample extracts prior to the quantitative analysis of this compound. The IS-dSPE technique offers advantages over traditional solid-phase extraction (SPE) by combining the extraction and cleanup steps, reducing solvent consumption and analysis time.

Principle of the Method

The method involves an initial extraction of this compound from the sample matrix (e.g., chicken muscle, eggs) using an organic solvent. The subsequent cleanup step utilizes in-syringe dispersive solid-phase extraction, where a sorbent material is dispersed within the syringe containing the sample extract. This allows for the efficient removal of matrix interferences. After a brief interaction, the purified extract is separated from the sorbent material by passing it through a filter. The final determination of this compound is performed using a sensitive and selective analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), n-hexane, water (HPLC grade or equivalent)

  • Reagents: Sodium chloride (NaCl), Silica (B1680970) gel (for IS-dSPE)[1]

  • Standards: this compound (DNC) analytical standard

  • Equipment:

    • Homogenizer or blender

    • Centrifuge

    • Vortex mixer

    • Ultrasonic bath

    • Syringes (e.g., 5 mL or 10 mL)

    • Syringe filters (e.g., 0.22 µm PTFE)[1]

    • Analytical balance

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[1]

Experimental Protocols

Standard Solution Preparation

Prepare a stock standard solution of this compound (DNC) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare working standard solutions at various concentrations by serial dilution with the same solvent. Store all standard solutions at 4°C in the dark.

Sample Preparation (Chicken Muscle or Eggs)
  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • For chicken muscle samples, add 2 mL of water. This step is not necessary for egg samples.[1]

  • Add 10 mL of acetonitrile (ACN) to the tube.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Place the tube in an ultrasonic bath for 20 minutes for sonication-assisted extraction.[1]

  • Add approximately 2 g of sodium chloride (NaCl) to the tube.[1]

  • Vortex again for 2 minutes to induce phase separation.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes.[1]

  • Collect the upper acetonitrile layer (supernatant) for the IS-dSPE cleanup.[1]

In-Syringe Dispersive Solid-Phase Extraction (IS-dSPE) Cleanup
  • Take a syringe and attach a 0.22 µm PTFE filter to its outlet.[1]

  • Add 50 mg of silica gel as the dispersive sorbent into the syringe.[1]

  • Transfer 1 mL of the supernatant from the sample preparation step into the syringe containing the silica.[1]

  • Insert the plunger and gently push the extract through the silica and the filter. The dispersive nature of the sorbent allows for efficient interaction and removal of interfering substances.

  • Collect the purified eluent at a rate of approximately 1 drop per second.[1]

  • To the collected eluent (0.5 mL), add 0.5 mL of water and 0.5 mL of n-hexane.[1]

  • Vortex the mixture for 10 seconds and then centrifuge at 4000 rpm for 2 minutes for liquid-liquid partitioning to remove non-polar interferences.[1]

  • Discard the upper n-hexane layer.[1]

  • The lower aqueous-acetonitrile layer is now ready for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The final determination of this compound (DNC) is performed by liquid chromatography-tandem mass spectrometry. The specific parameters for the LC-MS/MS system should be optimized for the target analyte.

  • Chromatographic Column: A reverse-phase C18 column is commonly used.[6]

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.[6]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for DNC.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring the transition of the precursor ion to product ions.

Method Validation Data

The described IS-dSPE method followed by LC-MS/MS analysis has been validated for its performance. The key validation parameters are summarized in the table below.[1][2][3][4]

ParameterResultReference
Linearity 0.25–50 ng/mL[1][2][3]
Correlation Coefficient (r) > 0.999[1][2][3]
Limit of Detection (LOD) 0.1 µg/kg[1][2][3][4]
Limit of Quantification (LOQ) 0.3 µg/kg[2][3][4]
Recovery (Chicken Muscle) 90.1–105.2%[1][2]
Recovery (Eggs) 94.0–103.7%[1][2]
Relative Standard Deviation (RSD) (Chicken Muscle) 3.0–8.1%[1][2]
Relative Standard Deviation (RSD) (Eggs) 3.1–14.4%[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the determination of this compound using in-syringe dispersive solid-phase extraction.

Caption: Workflow for this compound Analysis using IS-dSPE.

Logical Relationship of IS-dSPE Components

The following diagram illustrates the logical relationship and function of the key components in the in-syringe dispersive solid-phase extraction cleanup step.

G cluster_syringe In-Syringe dSPE SampleExtract Sample Extract (Supernatant) Syringe Syringe SampleExtract->Syringe Silica Silica Sorbent Silica->Syringe Interferences Matrix Interferences Interferences->Silica Adsorption This compound This compound (Analyte) PurifiedExtract Purified Extract This compound->PurifiedExtract Passes Through Filter Filter (0.22µm) Syringe->Filter Filter->PurifiedExtract

Caption: Functional Diagram of IS-dSPE Cleanup.

References

Application Note and Protocol: Determination of Nicarbazin Residue in Avian Tissues Using AOAC Official Method 2013.07

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and poultry science.

Introduction

Nicarbazin is a widely used anticoccidial agent in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] It is a molecular complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3][4] Due to potential risks to human consumers if residues exceed established limits, regulatory agencies have set maximum residue levels (MRLs) for this compound in edible tissues.[2][5] The marker residue for monitoring this compound levels is DNC, as it is the more persistent component in tissues.[3][6] This document provides a detailed protocol for the determination of this compound, measured as DNC, in chicken tissues based on the AOAC Official Method 2013.07, which utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][6][7][8][9]

Quantitative Data Summary

The performance of the AOAC Official Method 2013.07 has been validated through single-laboratory and multi-laboratory studies, demonstrating its reliability for the quantitative analysis of this compound residues in various chicken tissues.[6][7][8]

Table 1: Method Performance Parameters for DNC Determination in Chicken Tissues [4][7][8]

Tissue TypeRelative Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Muscle90.45.47.9
Liver94.55.86.8
Kidney91.55.29.0
Skin with Fat94.58.98.9

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DNC [4][8][10]

Tissue TypeLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
LiverNot Determined16.5
Kidney2.912.5
MuscleNot Determined20.0
Skin with Fat< 3.020.0
Egg< 3.020.0

*LOD could not be estimated for liver and muscle as all control tissue results were 0.00 ng/g.[4]

Experimental Protocol: AOAC Official Method 2013.07

This protocol outlines the steps for the extraction and analysis of DNC from chicken tissues.

1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297) (NH₄OAc)

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663)

  • This compound reference standard

  • 4,4'-Dinitrocarbanilide-d₈ (DNC-d₈) internal standard

  • 50 mL conical polypropylene (B1209903) centrifuge tubes

  • Multi-tube vortex mixer

  • Centrifuge

  • LC vials

2. Preparation of Solutions

  • Mobile Phase A: To 1000 mL of water, add 1.0 mL of formic acid and 0.38 ± 0.04 g of ammonium acetate. Mix thoroughly.[1][9]

  • Mobile Phase B: To 1000 mL of methanol, add 1.0 mL of formic acid and 0.38 ± 0.04 g of ammonium acetate. Mix thoroughly.[1][9]

  • This compound Stock Standard Solution (1000 µg/mL DNC): Accurately weigh 141.4 mg of this compound reference standard (equivalent to about 100.0 mg DNC, compensating for purity) and transfer to a 100 mL volumetric flask. Dissolve in DMF with sonication and dilute to volume with DMF.[1][6][9]

  • This compound Intermediate Standard Solution (10 µg/mL DNC): Prepare a 100-fold dilution of the this compound stock standard solution with ACN.[1][6][9]

  • This compound Standard Curve Solutions: Prepare a series of dilutions from the intermediate standard solution with ACN to create a standard curve (e.g., 25, 50, 125, 500, 1250, and 2500 ng/mL).[6][9]

  • DNC-d₈ Internal Standard Stock Solution (1.0 mg/mL): Dissolve a 10 mg vial of DNC-d₈ standard in DMF in a 10 mL volumetric flask and dilute to volume.[9]

  • DNC-d₈ Internal Standard Working Solution (1.0 µg/mL): Prepare a 1000-fold dilution of the DNC-d₈ stock solution with ACN.[9]

3. Sample Preparation and Extraction

  • Weigh 5.00 ± 0.05 g of homogenized tissue (1.00 ± 0.05 g for kidney) into a 50 mL centrifuge tube.[9]

  • Fortify the sample with a known amount of the DNC-d₈ internal standard working solution.[9]

  • Add 10 ± 1 g of anhydrous sodium sulfate (2.0 ± 0.2 g for kidney).[9]

  • Add 20 mL of ACN and mix using a multi-tube vortex mixer for 30 minutes.[1]

  • Centrifuge the sample at approximately 3000 rpm for 10 minutes.[1]

  • Decant the supernatant into another 50 mL centrifuge tube.

  • Re-extract the tissue pellet with another 20 mL of ACN and combine the supernatants.[1]

  • Adjust the final volume of the combined supernatant to 50 mL with ACN and mix thoroughly.[1]

  • Filter the extract into an LC vial for analysis.[1]

4. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B

  • Flow Rate: 1.0 mL/min[11]

  • Injection Volume: As optimized for the instrument

  • Detector: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Monitored Transitions: Monitor for the specific precursor and product ions of DNC and DNC-d₈.

5. Quantification

Create a matrix-matched standard curve by adding known amounts of the this compound standard curve solutions to control tissue extracts.[1] Calculate the concentration of DNC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound in tissues.

experimental_workflow sample_prep Sample Preparation (Homogenization) weighing Weighing (5g Tissue) sample_prep->weighing fortification Fortification (DNC-d8 Internal Standard) weighing->fortification extraction1 First Extraction (Acetonitrile) fortification->extraction1 centrifugation1 Centrifugation extraction1->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 extraction2 Second Extraction (Acetonitrile) centrifugation1->extraction2 Re-extract pellet supernatant2 Combine Supernatants supernatant1->supernatant2 centrifugation2 Centrifugation extraction2->centrifugation2 centrifugation2->supernatant2 volume_adjust Volume Adjustment (to 50 mL with ACN) supernatant2->volume_adjust filtration Filtration volume_adjust->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for this compound Analysis in Tissue.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nicarbazin Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing solubility issues encountered when working with nicarbazin in a laboratory setting. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure successful solubilization for various experimental needs.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound.

Q1: My this compound is not dissolving in the selected solvent at room temperature. What should I do?

A1: this compound exhibits low solubility in many common laboratory solvents. If you are facing dissolution issues, consider the following steps in order:

  • Increase Mechanical Agitation: Vigorously vortex the solution for several minutes.

  • Apply Sonication: Use an ultrasonic bath to break down powder agglomerates and enhance solvent interaction. For dissolving in DMSO, sonication is often necessary.[1]

  • Gentle Heating: Warm the solution in a water bath. For solvents like N,N-Dimethylformamide (DMF) and acetonitrile, moderate heating can significantly improve solubility.[2] When heating, ensure your container is properly sealed to prevent solvent evaporation.

  • Re-evaluate Solvent Choice: If the above steps fail, your chosen solvent may be inappropriate. Refer to the solubility data in Table 1. Dimethyl sulfoxide (B87167) (DMSO) and DMF are the most effective solvents for this compound.[1][2]

Q2: I successfully dissolved this compound, but it precipitated after I added it to my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent when introduced into an aqueous environment. Here are strategies to prevent it:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding 1%, to avoid both precipitation and solvent-induced cytotoxicity.[3][4]

  • Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[3][5]

  • Employ a Stepwise Dilution: Instead of adding the concentrated stock directly into the final volume, create an intermediate dilution in a small volume of pre-warmed media. Mix thoroughly, and then add this intermediate solution to the final culture volume. This gradual change in solvent polarity helps keep the compound in solution.[5][6]

  • Increase Mixing Speed: When adding the stock solution to the medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[4][5]

  • Consider Serum Content: Serum proteins, like albumin, can bind to and help solubilize hydrophobic compounds. If your experiment allows, increasing the serum percentage in the medium during compound addition may help prevent precipitation.[5]

Q3: My this compound solution appears cloudy or has formed a precipitate over time during storage. What happened?

A3: Precipitation during storage can occur due to several factors:

  • Temperature Fluctuations: Repeated freeze-thaw cycles can cause less stable solutions to precipitate. It is highly recommended to aliquot stock solutions into single-use volumes to avoid this.[1]

  • Solvent Evaporation: If not sealed properly, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.

  • Instability: this compound stock solutions, particularly in solvents other than high-purity DMSO or DMF, may have limited stability. For instance, stock solutions in an acetonitrile-methanol mixture are recommended to be prepared daily.[7] For long-term storage, keep aliquots at -20°C or -80°C.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a this compound stock solution?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective solvents for dissolving this compound.[2][8] DMSO is often preferred for biological experiments due to its miscibility with aqueous media and established protocols for minimizing cytotoxicity.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly across different solvents. It is poorly soluble in water and most alcohols but shows good solubility in DMSO and DMF. A summary of available quantitative and qualitative data is presented in Table 1.

Q3: How should I store my this compound stock solution?

A3: To ensure stability and prevent precipitation, stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: Can I use heat to dissolve this compound?

A4: Yes, gentle heating can be an effective method to aid the dissolution of this compound, particularly in solvents like DMF and acetonitrile.[2] When preparing analytical standards in DMF, moderate warming is often part of the protocol.[2] Always use a water bath for controlled heating and ensure the vial is sealed to prevent solvent loss.

Data Presentation

Table 1: Solubility of this compound in Various Laboratory Solvents

SolventScientific NameSolubility (at approx. 25°C)Remarks
DMSO Dimethyl Sulfoxide8.93 mg/mL Requires sonication for optimal dissolution.[1]
DMF N,N-DimethylformamideSoluble (Qualitative)Dissolution is rapid and can be aided by moderate heating.[2][8]
Acetonitrile AcetonitrileSlightly Soluble (Qualitative)Mild heating improves solubility. Often used in co-solvent mixtures.[2][7]
Methanol MethanolVery Slightly Soluble (Qualitative)Often used in co-solvent systems (e.g., with acetonitrile).[7]
Ethanol EthanolVery Slightly Soluble (Qualitative)Generally not a suitable primary solvent.[2]
Chloroform TrichloromethaneVery Slightly Soluble (Qualitative)[2]
Ethyl Acetate Ethyl AcetateSlightly Soluble (Qualitative)Used for extraction but not typically for stock preparation.
Acetone Propan-2-oneSlightly Soluble (Qualitative)
Water Dihydrogen MonoxidePractically Insoluble The DNC component has a solubility of <0.02 mg/L.[8]

Note: Qualitative descriptions are based on information from various sources. Quantitative data is limited and can be influenced by factors such as compound purity, temperature, and dissolution method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 426.38 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 426.38 g/mol * 1000 mg/g = 4.26 mg

  • Weigh this compound: Accurately weigh out 4.26 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic bath and sonicate until the solution is clear and all particulate matter has dissolved. This step is crucial for achieving full solubility.[1]

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Aliquot the stock solution into sterile, single-use vials. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Methodology:

  • Pre-warm Medium: Ensure the complete cell culture medium (containing serum, if applicable) is equilibrated to 37°C in a water bath or incubator.[4]

  • Determine Final Concentration: Decide on the final working concentration of this compound for your experiment (e.g., 10 µM).

  • Prepare Intermediate Dilution (Recommended):

    • To avoid "solvent shock," first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium. Mix gently but thoroughly.

  • Prepare Final Working Solution:

    • Add the intermediate solution to the final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.

    • Alternatively, if adding directly from the stock, add the stock solution dropwise to the final volume of media while gently swirling. For a 10 µM final concentration in 10 mL of media, you would add 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.

  • Final Mix and Use: Gently mix the final working solution before adding it to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

G cluster_0 start This compound powder not dissolving q1 Increase mechanical agitation (Vortex) start->q1 Step 1 q2 Apply sonication (ultrasonic bath) q1->q2 Step 2 q3 Apply gentle heat (e.g., 37-50°C water bath) q2->q3 Step 3 q4 Is the solution clear? q3->q4 end_success Solution Prepared q4->end_success Yes end_fail Re-evaluate solvent. Consider DMSO or DMF. q4->end_fail No

Dissolution Troubleshooting Workflow

G cluster_1 start Prepare high-concentration stock in 100% DMSO (e.g., 10 mM) step1 Pre-warm complete culture medium to 37°C start->step1 step2 Create an intermediate dilution in pre-warmed medium (e.g., 1:100 for 100 µM) step1->step2 Recommended step3 Add intermediate dilution to final volume of medium step2->step3 step4 Ensure final DMSO concentration is <0.5% step3->step4 end_success Clear working solution ready for cell treatment step4->end_success

Workflow for Diluting into Aqueous Media

References

Technical Support Center: Improving Nicarbazin Bait Palatability for Canada Geese

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the palatability of nicarbazin-based baits for Canada geese (Branta canadensis).

Frequently Asked Questions (FAQs)

Q1: Why is this compound bait often unpalatable to Canada geese?

A1: Canada geese exhibit neophobia, a fear of new things, which extends to unfamiliar food sources.[1][2] The presence of this compound itself can further reduce the palatability of the bait.[1][2] Studies have shown that commercially available poultry pellet feeds containing this compound were not well-accepted by wild Canada geese in both pen and field trials without extensive acclimation efforts.[1][3]

Q2: What are the key characteristics of an ideal this compound bait for Canada geese?

A2: An ideal this compound bait for Canada geese should be:

  • Highly Palatable: Geese must willingly and consistently consume the bait, even when other food sources like fresh grass are available.[1][2]

  • Durable: The bait must maintain its integrity under various field conditions, including heat, cold, and precipitation.[1][2]

  • Target-Specific Design: The size, shape, and texture should be appealing to geese while minimizing consumption by non-target species.[1][2]

  • Effective this compound Delivery: The formulation must allow for the successful absorption of this compound to achieve the desired contraceptive effect.

Q3: What initial bait formulations have been tested and what were the outcomes?

A3: Early research explored several bait formulations with varying success. Hard extruded corn pellets were largely rejected by Canada geese in pen trials, with consumption so low that some trials were halted due to the birds' loss of body condition.[1][2] Topically coating cracked corn with this compound along with additives like corn oil and milk powder showed more acceptable palatability.[1][3] However, concerns about the stability of the topical coating in the field and potential non-target consumption of the cracked corn led to further development.[1][3]

Troubleshooting Guides

Problem: Low bait consumption in initial palatability trials.

Possible Cause 1: Neophobia and inherent unpalatability of the bait.

  • Solution: Implement a pre-baiting or acclimation period. Before introducing the this compound-treated bait, offer a non-treated version of the same bait for a period to allow the geese to become accustomed to the new food source.

  • Experimental Protocol: Acclimation Period

    • Site Selection: Choose a location frequented by the target goose population.

    • Bait Introduction: Distribute a placebo bait (identical to the treatment bait but without this compound) in the selected area.

    • Monitoring: Observe goose behavior and bait consumption daily.

    • Duration: Continue the acclimation period until consistent and widespread consumption of the placebo bait is observed. This may take several days to weeks.

    • Transition: Once the geese are habituated, introduce the this compound-treated bait.

Possible Cause 2: Unattractive bait matrix.

  • Solution: Experiment with different bait ingredients and formulations to enhance attractiveness. Consider ingredients known to be palatable to waterfowl.

  • Example Formulations:

    • OvoControl® G: A commercially developed bait that has shown success is a semi-soft, wheat-based bread bait containing fishmeal to improve palatability and propylene (B89431) glycol to enhance texture.[4]

    • Coated Cracked Corn: A formulation of cracked corn topically coated with this compound, 1.5% corn oil, and 1.5% milk powder has demonstrated acceptable palatability.[1][3]

Problem: Inconsistent bait consumption leading to sub-optimal this compound levels.

Possible Cause: Competition with natural food sources.

  • Solution: Time the baiting program to coincide with periods when natural food sources are less abundant or of lower quality. For instance, initiating baiting before the spring "green-up" can increase reliance on the provided bait.[1]

Experimental Workflow for Bait Formulation and Palatability Testing

Bait_Development_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Pen Trials cluster_2 Phase 3: Field Trials Bait_Matrix_Selection Select Bait Matrix (e.g., corn, wheat) Palatability_Enhancers Incorporate Enhancers (e.g., fishmeal, oils) Bait_Matrix_Selection->Palatability_Enhancers Additives Nicarbazin_Integration Integrate this compound (Topical vs. Extruded) Palatability_Enhancers->Nicarbazin_Integration Formulation Acclimation Acclimation Period (Placebo Bait) Nicarbazin_Integration->Acclimation Test Formulation Treatment Introduce Treated Bait Acclimation->Treatment Consumption_Monitoring Monitor Consumption Rate Treatment->Consumption_Monitoring Consumption_Monitoring->Bait_Matrix_Selection Reformulate Site_Selection Select Field Site Consumption_Monitoring->Site_Selection Successful Pen Trial Field_Acclimation Field Acclimation Site_Selection->Field_Acclimation Field_Treatment Deploy Treated Bait Field_Acclimation->Field_Treatment Efficacy_Assessment Assess Efficacy (e.g., Hatchability) Field_Treatment->Efficacy_Assessment Efficacy_Assessment->Bait_Matrix_Selection Optimize Formulation

Caption: Workflow for developing and testing this compound bait palatability.

Quantitative Data Summary

Table 1: Comparison of Different this compound Bait Formulations and Consumption by Canada Geese

Bait FormulationThis compound Concentration (ppm)Average Daily Intake per GooseStudy TypeOutcomeReference
Hard Extruded Corn Pellets-Low to negligiblePen TrialRejected by geese[1][2]
Commercial Pellets50091 gPen Trial51% reduction in egg hatchability[1]
Topically Coated Cracked Corn1350Not SpecifiedField Study41-47% reduction in egg hatchability[1][3]
OvoControl® G (Wheat-based)250025 g (target)Field Study51% reduction in hatchability at treated sites[3][4]

Table 2: this compound Absorption and Plasma DNC Levels in Avian Species

SpeciesThis compound Dosage (mg/kg)Peak Plasma DNC (µg/mL)Time to Peak DNCDNC Half-life (days)Reference
Chickens8.42.87 ± 0.156 days1.43[5]
Mallards8.42.39 ± 0.158 days0.72[5]
Canada Geese8.41.53 ± 0.158 days1.26[5]

DNC (4,4'-dinitrocarbanilide) is the active component of this compound.

Experimental Protocols

Protocol 1: Pen-Based Palatability Trial

  • Animal Subjects: Acquire captive-reared, pinioned Canada geese. House them in pairs or small flocks in pens that provide adequate space, food, and water.

  • Acclimation to Basal Diet: For at least one week prior to the trial, provide a standard, high-quality commercial waterfowl maintenance diet to allow the geese to acclimate to the pen environment and a consistent food source.

  • Bait Introduction (Choice Test):

    • Provide two separate, identical feeders in each pen.

    • One feeder will contain the basal diet, and the other will contain the experimental this compound bait.

    • Measure the amount of each food type provided at the beginning of each 24-hour period.

  • Data Collection:

    • After each 24-hour period, remove and weigh the remaining food from each feeder to determine the amount consumed.

    • Observe the geese for any signs of aversion or preference.

    • Continue the trial for a predetermined period (e.g., 7-14 days).

  • Data Analysis: Calculate the average daily consumption of both the basal diet and the experimental bait. Analyze for statistically significant differences in consumption.

Logical Relationship of Factors Affecting Bait Palatability

Palatability_Factors cluster_Goose Canada Goose Characteristics cluster_Bait Bait Characteristics cluster_Environment Environmental Factors Neophobia Neophobia Palatability Bait Palatability Neophobia->Palatability Reduces Feeding_Preferences Feeding Preferences (e.g., grains, grasses) Feeding_Preferences->Palatability Influences Bait_Matrix Bait Matrix (e.g., corn, wheat) Bait_Matrix->Palatability Influences Additives Palatability Enhancers (e.g., oils, fishmeal) Additives->Palatability Increases Physical_Properties Physical Properties (size, shape, texture) Physical_Properties->Palatability Influences This compound This compound Presence This compound->Palatability Reduces Natural_Food Availability of Natural Food Natural_Food->Palatability Competes with Weather Weather Conditions Weather->Palatability Affects Integrity

Caption: Factors influencing the palatability of this compound bait to Canada geese.

References

Minimizing cross-reactivity in nicarbazin immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nicarbazin immunoassays. Our goal is to help you minimize cross-reactivity and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its active component, DNC, the target for immunoassays?

This compound is an anticoccidial agent used in poultry. It is a chemical complex composed of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) in an equimolar ratio.[1][2][3] The DNC component is the biologically active part of this compound and is considered the marker compound for residue analysis in tissues because it persists longer in the body.[1][2] Immunoassays are therefore developed to specifically detect and quantify DNC.[4][5]

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity occurs when the antibodies in your immunoassay bind to molecules that are structurally similar to DNC, the target analyte.[6][7] This can lead to inaccurate results, such as false positives or an overestimation of the this compound concentration.[6] Minimizing cross-reactivity is crucial for the specificity and reliability of the assay.

Q3: Which compounds are known to cross-react with this compound antibodies?

The degree of cross-reactivity depends on the specific monoclonal antibody used in the assay. However, studies have identified several compounds with the potential to cross-react due to structural similarities with DNC. One study showed that a specific monoclonal antibody (Nic 6) exhibited high cross-reactivity with p-nitrosuccinanilic acid (PNA-S), p-nitro-cis-1,2-cyclohexanedicarboxanilic acid (PNA-C), 3-nitrophenol, 4-nitrophenol, and 1-(4-chlorophenyl)-3-(4-nitrophenyl) urea.[8][9][10] Conversely, the same antibody showed little to no cross-reactivity with 15 other related compounds.[8][9][10] Another study reported no significant cross-reactivity (CR < 0.89%) with 15 DNC analogues.[11][12] It is essential to consult the datasheet of your specific antibody or conduct your own cross-reactivity tests.

Troubleshooting Guide

Issue 1: High Background or False Positive Results

High background can be caused by several factors, including non-specific binding of antibodies or cross-reactivity with components in the sample matrix.

Possible Cause & Solution

  • Cross-reactivity with other drugs:

    • Solution: Verify the cross-reactivity profile of your antibody. If you suspect the presence of a cross-reacting compound, consider a sample clean-up step using techniques like solid-phase extraction (SPE) to remove interfering substances before the immunoassay.

  • Matrix Effects:

    • Solution: The sample matrix (e.g., chicken liver, eggs) can interfere with the antibody-antigen binding.[4] To mitigate this, prepare your standard curve in a blank matrix that matches your samples (matrix-matched calibration).[13][14] Alternatively, you can dilute your samples to reduce the concentration of interfering components.[6]

  • Insufficient Blocking:

    • Solution: Ensure that the blocking step is performed optimally. You may need to increase the concentration of the blocking agent or the incubation time.

  • Inadequate Washing:

    • Solution: Increase the number of wash steps or the volume of washing buffer to remove unbound reagents effectively.[15]

Issue 2: Poor Assay Sensitivity or Low Signal

Low signal can result from issues with reagents, assay conditions, or the antibody itself.

Possible Cause & Solution

  • Suboptimal Antibody/Antigen Concentration:

    • Solution: Perform a chessboard titration to determine the optimal concentrations of your coating antigen and primary antibody.[4]

  • Poor Antibody Affinity/Specificity:

    • Solution: The selection of a highly specific monoclonal antibody is critical for a sensitive assay.[4][5] If you are developing your own assay, consider screening multiple hybridoma cell lines to find an antibody with the highest affinity and specificity for DNC.[4][5]

  • Incorrect Buffer Composition:

    • Solution: this compound has low water solubility.[8][9] Organic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN) may need to be added to the assay buffer to ensure the solubility of this compound and related compounds.[8][9][10]

Data on Cross-Reactivity

The specificity of a this compound immunoassay is determined by the cross-reactivity of the antibody with other structurally related compounds. Below is a summary of cross-reactivity data from a study using a specific monoclonal antibody (Nic 6).

CompoundCross-Reactivity (%)
This compound100
p-nitrosuccinanilic acid (PNA-S)High
p-nitro-cis-1,2-cyclohexanedicarboxanilic acid (PNA-C)High
3-NitrophenolHigh
4-NitrophenolHigh
1-(4-chlorophenyl)-3-(4-nitrophenyl) ureaHigh
Other 15 related compoundsLittle to no cross-reactivity

Data sourced from studies on Nic 6 monoclonal antibodies.[8][9][10] "High" indicates significant cross-reactivity, though specific percentages were not provided in the abstract.

Another study developing a fluorescence polarization immunoassay reported no significant cross-reactivity (<0.89%) with 15 DNC analogues.[12]

Experimental Protocols

Protocol 1: Sample Preparation for DNC Analysis in Chicken Tissue

This protocol provides a general guideline for extracting DNC from chicken tissue samples prior to immunoassay analysis.

  • Homogenization: Homogenize the chicken tissue (e.g., muscle, liver) to ensure a representative sample.[16]

  • Weighing: Accurately weigh approximately 5 grams of the homogenized tissue into a centrifuge tube.[13][14]

  • Internal Standard: Fortify the sample with a deuterated internal standard (DNC-d8) to improve accuracy.[13][14][17]

  • Extraction:

    • Add 10 mL of acetonitrile (ACN).[16]

    • Vortex the mixture for 5 minutes, followed by sonication for 20 minutes.[16]

    • Add approximately 2 grams of sodium chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.[16]

  • Clean-up (Optional but Recommended):

    • Transfer 1 mL of the supernatant to a syringe containing 50 mg of silica (B1680970) and a 0.22 µm PTFE filter.[16]

    • Collect the eluent.

  • Solvent Exchange/Dilution: The extract may need to be diluted in the assay buffer to minimize matrix effects and ensure compatibility with the immunoassay.[18]

Protocol 2: Indirect Competitive ELISA (icELISA) for DNC

This is a generalized protocol for an icELISA, a common format for detecting small molecules like DNC.

  • Coating: Coat a 96-well microplate with a DNC-protein conjugate (e.g., DNC-OVA) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the DNC standard or prepared sample extract to the wells, followed immediately by the anti-DNC monoclonal antibody. Incubate for a specified time (e.g., 1 hour at 37°C). During this step, free DNC in the sample competes with the coated DNC-protein conjugate for antibody binding.

  • Washing: Repeat the washing step to remove unbound antibodies and DNC.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of DNC in the sample.

Visualizing Workflows and Concepts

Experimental_Workflow General Workflow for this compound Immunoassay cluster_sample_prep Sample Preparation cluster_elisa Competitive ELISA cluster_data Data Analysis Sample Tissue Sample (e.g., Liver, Muscle) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Cleanup Clean-up (e.g., SPE) Extract->Cleanup Compete Add Sample/Standard & Anti-DNC Antibody Cleanup->Compete Prepared Sample Extract Coat Coat Plate with DNC-Protein Conjugate Block Blocking Coat->Block Block->Compete Secondary Add Enzyme-Linked Secondary Antibody Compete->Secondary Substrate Add Substrate Secondary->Substrate Read Read Absorbance Substrate->Read StandardCurve Generate Standard Curve Read->StandardCurve Calculate Calculate DNC Concentration StandardCurve->Calculate

Caption: A flowchart of the this compound immunoassay process.

Cross_Reactivity_Concept Concept of Antibody Specificity and Cross-Reactivity cluster_specific High Specificity (Ideal) cluster_cross_reactive Cross-Reactivity (Undesirable) Antibody1 Anti-DNC Antibody DNC DNC (Target Analyte) Antibody1->DNC Binds Strongly RelatedCompound Structurally Similar Compound Antibody2 Anti-DNC Antibody Antibody2->RelatedCompound Binds Weakly/Strongly

Caption: Specificity vs. cross-reactivity in immunoassays.

References

Technical Support Center: Analysis of Nicarbazin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of nicarbazin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a veterinary drug used primarily as a coccidiostat in poultry production to prevent coccidiosis, an intestinal parasitic disease.[1][2][3] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][3] DNC is the component with anticoccidial activity and is the marker residue for monitoring this compound levels in edible tissues.[1][3] Regulatory agencies in many countries have established maximum residue limits (MRLs) for this compound in poultry products to ensure food safety, making its accurate analysis crucial.[1][4]

Q2: What are matrix effects in LC-MS/MS analysis and how do they affect this compound quantification?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6] In the context of this compound analysis, complex biological samples like chicken tissue or eggs contain numerous endogenous compounds that can be co-extracted with the DNC analyte.[7] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of DNC in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[5][6] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[5]

Q3: What are the most common strategies to mitigate matrix effects for this compound analysis?

A3: The most effective and widely recommended strategies to counteract matrix effects in this compound LC-MS/MS analysis are:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated form of DNC, such as DNC-d8, is an ideal internal standard.[8][9][10] Since it has nearly identical chemical and physical properties to the unlabeled DNC, it co-elutes and experiences similar matrix effects.[11] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[9]

  • Matrix-Matched Calibration Curves: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[3][12][13] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification compared to standards prepared in a pure solvent.[6]

  • Sample Preparation and Cleanup: Thorough sample preparation is crucial to remove as many interfering matrix components as possible before LC-MS/MS analysis.[11] Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for this purpose.[11] A common approach for this compound involves extraction with an organic solvent like acetonitrile (B52724) or methanol (B129727), followed by cleanup steps.[7][9][12][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for DNC - Inappropriate mobile phase pH. - Column degradation. - Co-eluting interferences.- Adjust the mobile phase composition. A common mobile phase for DNC analysis consists of water and methanol or acetonitrile with additives like formic acid and ammonium (B1175870) acetate.[3][12] - Replace the analytical column. - Optimize the sample cleanup procedure to remove interfering compounds.
Significant Ion Suppression - High concentration of co-eluting matrix components. - Inefficient sample cleanup.- Dilute the sample extract. This can reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the limit of quantification.[5] - Improve the sample cleanup method. Consider using a different solid-phase extraction (SPE) sorbent or adding a liquid-liquid extraction step.[7][14] - Optimize the chromatographic separation to separate DNC from the interfering compounds.[5]
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples. - Inconsistent sample preparation.- Implement the use of a stable isotope-labeled internal standard (DNC-d8). This is the most effective way to correct for variability due to matrix effects.[8][9][10] - Ensure a standardized and reproducible sample preparation protocol is followed for all samples and standards.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte degradation during sample processing.- Optimize the extraction solvent and procedure. Acetonitrile and methanol are commonly used for extracting DNC.[9][12][14] Sonication can aid in extraction efficiency.[7][14] - Evaluate the stability of DNC under the employed extraction and storage conditions.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods for the analysis of DNC in various poultry matrices.

Table 1: Method Performance in Chicken Tissues

MatrixFortification Level (µg/kg)Average Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)Reference
Liver100 - 800093 - 992.5 - 11.34.1 - 9.9[3][13]
Muscle100 - 40095.83.55.3[3]
Kidney100 - 40091.55.29.0[3]
Skin with Fat100 - 40094.58.98.9[3]

Table 2: Method Performance in Chicken Eggs

Fortification Level (µg/kg)Average Recovery (%)Repeatability (RSDr, %)Reference
1094.0 - 103.73.1 - 14.4[7]
3082-[13]
100--[2]

Experimental Protocols

Protocol 1: Sample Preparation for DNC Analysis in Chicken Tissues

This protocol is a generalized procedure based on established methods.[3][12]

  • Homogenization: Homogenize a representative sample of the tissue (e.g., muscle, liver, kidney, skin with fat). Cryogenic grinding with liquid nitrogen can be used to create a fine, homogeneous powder.[12]

  • Weighing and Fortification: Accurately weigh 5.0 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known amount of DNC-d8 internal standard solution (e.g., 200 µL of a 1.0 µg/mL solution).[12]

  • Extraction:

    • Add 10 g of anhydrous sodium sulfate.[12]

    • Add 20 mL of acetonitrile (ACN).[12]

    • Vortex or shake vigorously for 30 minutes.[12]

    • Centrifuge at approximately 3000 x g for 10 minutes.[12]

    • Decant the supernatant into a clean tube.

    • Repeat the extraction step on the pellet and combine the supernatants.[12]

  • Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN.[12]

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.[12]

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Follow the sample preparation protocol (Protocol 1) using a tissue sample known to be free of this compound.

  • Spike with Analyte: Add known amounts of a DNC standard solution to aliquots of the blank matrix extract to create a series of calibration standards with final concentrations covering the expected range of the samples (e.g., 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL).[12]

  • Internal Standard Addition: Add the same amount of DNC-d8 internal standard to each calibration standard as was added to the samples.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization 1. Homogenize Tissue Sample Weighing 2. Weigh Homogenized Sample Homogenization->Weighing Spiking 3. Spike with DNC-d8 (IS) Weighing->Spiking Extraction1 4. First Extraction with ACN Spiking->Extraction1 Centrifugation1 5. Centrifuge Extraction1->Centrifugation1 Decant1 6. Decant Supernatant Centrifugation1->Decant1 Extraction2 7. Second Extraction with ACN Decant1->Extraction2 Centrifugation2 8. Centrifuge Extraction2->Centrifugation2 Decant2 9. Combine Supernatants Centrifugation2->Decant2 FinalVolume 10. Adjust to Final Volume Decant2->FinalVolume Filtration 11. Filter FinalVolume->Filtration LC_Injection 12. Inject into LC-MS/MS Filtration->LC_Injection Data_Acquisition 13. Data Acquisition (MRM) LC_Injection->Data_Acquisition Quantification 14. Quantify using Matrix-Matched Curve Data_Acquisition->Quantification Reporting 15. Report Results Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound in tissue samples.

Matrix_Effect_Mitigation Start Matrix Effect Observed Strategy Select Mitigation Strategy Start->Strategy SIL_IS Use Stable Isotope-Labeled Internal Standard (DNC-d8) Strategy->SIL_IS High Precision Required Matrix_Matched Use Matrix-Matched Calibration Curve Strategy->Matrix_Matched Accurate Quantification Sample_Cleanup Improve Sample Cleanup Strategy->Sample_Cleanup Significant Ion Suppression Dilution Dilute Sample Extract Strategy->Dilution Quick Fix / High Sensitivity Method Result Reliable Quantification SIL_IS->Result Compensates for Variability Matrix_Matched->Result Corrects for Signal Suppression/Enhancement Sample_Cleanup->Result Reduces Interferences Dilution->Result Reduces Matrix Load

References

Technical Support Center: Investigating High Nicarbazin Residues at Slaughter

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the causes of high nicarbazin residues in poultry at slaughter.

Troubleshooting Guide

Q1: We are observing this compound residues above the maximum residue limit (MRL) in poultry liver, despite adhering to the recommended withdrawal period. What are the potential causes?

High this compound residues, specifically of its marker residue 4,4'-dinitrocarbanilide (DNC), despite a proper withdrawal period, can stem from several factors. The primary causes are often unintentional exposure of the birds to this compound during the withdrawal phase. Two of the most common sources are contaminated feed and recycled litter.

  • Feed Contamination: Cross-contamination of the withdrawal feed with this compound-containing feed is a significant cause. This compound is known to be highly electrostatic, which can lead to it adhering to surfaces in feed production lines and storage bins.[1] If these are not thoroughly cleaned between batches, the supposedly this compound-free withdrawal feed can become contaminated.

  • Fecal Recycling from Contaminated Litter: Birds housed on deep litter can be re-exposed to this compound through fecal recycling. DNC, the persistent component of this compound, is excreted in the feces and can accumulate in the litter.[2][3] Chickens pecking at the contaminated litter can ingest DNC, leading to elevated residues in their tissues.[2][3][4]

Q2: How can we investigate the source of this compound contamination in our facility?

A systematic investigation should be undertaken to pinpoint the source of contamination. This involves sampling and analysis at various points in the production process.

  • Feed Analysis: Collect samples of the withdrawal feed from the feed mill, delivery trucks, on-farm storage bins, and feeding pans. Analyze these samples for the presence and concentration of DNC. A significant correlation has been observed between DNC residues in liver samples and in feed samples from the feeding pans.[2][5]

  • Litter Analysis: Collect and analyze samples of the litter from the poultry house to determine the level of DNC contamination.

  • Tissue Analysis: Continue to monitor DNC levels in the liver and muscle of slaughtered birds to track the effectiveness of any interventions.

A clear relationship between this compound in feed from the feed mill, in feed from the feeding pans, and in the liver has been demonstrated in cases of contaminated feed.[2][5]

Q3: What are the recommended withdrawal periods for this compound?

Withdrawal periods for this compound can vary depending on the approved use level and local regulations. It is crucial to adhere to the specific withdrawal period stated on the product label.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an anticoccidial drug used in broiler chickens to prevent the intestinal disease coccidiosis.[1][6] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[6] After ingestion, the complex dissociates, and the DNC component is responsible for the anticoccidial activity.[7]

Q2: How is this compound metabolized in poultry?

Upon ingestion, this compound dissociates into its two components, DNC and HDP.[7] HDP is rapidly absorbed and excreted, primarily in the urine. DNC is absorbed more slowly and is primarily excreted in the feces.[7][8] DNC is the more persistent component and is therefore used as the marker residue for monitoring this compound levels in tissues.

Q3: What are the maximum residue limits (MRLs) for this compound?

The Joint Expert Committee on Food Additives (JECFA) has established a maximum residue limit (MRL) for this compound (measured as DNC) of 200 µg/kg in chicken liver.[2][5] Regulatory limits in other regions may vary.

Q4: Can housing conditions affect this compound residues?

Yes, housing conditions can significantly impact this compound residues. Studies have shown that broilers housed on deep litter had higher DNC residues in their livers compared to those housed on wire flooring, even when fed this compound according to the product license.[3][4] This is attributed to the re-ingestion of DNC from the contaminated litter.[3][4]

Data Presentation

Table 1: this compound Withdrawal Periods and Residue Findings

Withdrawal Period (Days)DNC Residue in Liver (µg/kg)DNC Residue in Feed (mg/kg)Source
≥620 to >1600Not specified[2][5]
95836.6 (feeding pans), 10.5 (feed mill)[2][5]
5 (specified)>200 (in some cases)Not specified[2][5]

Table 2: Correlation between DNC in Feed and Liver

Correlation Coefficient (r)p-valueNumber of Samples (n)FindingSource
0.81< 0.0110Significant correlation between DNC in liver and feed from feeding pans.[2][5]

Experimental Protocols

Protocol 1: Determination of Dinitrocarbanilide (DNC) in Chicken Liver by HPLC

This protocol is a synthesized method based on common practices and may require optimization for specific laboratory conditions.

1. Principle: DNC is extracted from chicken liver tissue with acetonitrile (B52724), followed by a cleanup step to remove interfering substances. The concentration of DNC is then determined by high-performance liquid chromatography (HPLC) with UV detection.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • DNC analytical standard

  • Deionized water

  • Solid Phase Extraction (SPE) C18 cartridges

  • Centrifuge tubes (50 mL)

  • Homogenizer

  • Nitrogen evaporator

  • HPLC system with UV detector

  • Analytical balance

3. Sample Preparation and Extraction:

  • Homogenize a representative sample of chicken liver.

  • Weigh 2 g of the homogenized liver into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and homogenize for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Re-extract the pellet with 5 mL of acetonitrile, homogenize, and centrifuge as before.

  • Combine the supernatants.

4. Cleanup:

  • Add 10 mL of n-hexane to the combined supernatant, vortex for 1 minute, and centrifuge to separate the layers.

  • Discard the upper hexane (B92381) layer.

  • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in 1 mL of acetonitrile:water (70:30, v/v).

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the DNC with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in a known volume (e.g., 500 µL) of the mobile phase.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 350 nm

  • Run Time: 10-15 minutes

6. Quantification: Prepare a standard curve of DNC in the mobile phase. Calculate the concentration of DNC in the sample by comparing the peak area to the standard curve.

Mandatory Visualization

This compound Metabolism Pathway This compound This compound Complex (DNC + HDP) Ingestion Ingestion by Poultry This compound->Ingestion Dissociation Dissociation in GI Tract Ingestion->Dissociation DNC 4,4'-Dinitrocarbanilide (DNC) Dissociation->DNC HDP 2-Hydroxy-4,6-dimethylpyrimidine (HDP) Dissociation->HDP AbsorptionDNC Slow Absorption DNC->AbsorptionDNC AbsorptionHDP Rapid Absorption HDP->AbsorptionHDP Tissues Deposition in Tissues (Liver, Muscle) AbsorptionDNC->Tissues ExcretionHDP Excretion primarily in Urine AbsorptionHDP->ExcretionHDP ExcretionDNC Excretion primarily in Feces Tissues->ExcretionDNC

Caption: Metabolic pathway of this compound in poultry.

Troubleshooting High this compound Residues Start High this compound Residue Detected at Slaughter CheckWithdrawal Verify Withdrawal Period Adherence Start->CheckWithdrawal InvestigateFeed Investigate Feed as Potential Source CheckWithdrawal->InvestigateFeed SampleFeed Sample and Analyze Feed (Mill, Bins, Feeders) InvestigateFeed->SampleFeed FeedContaminated Feed Contaminated? SampleFeed->FeedContaminated CleanFeedSystem Implement Thorough Feed System Cleanout FeedContaminated->CleanFeedSystem Yes InvestigateLitter Investigate Litter as Potential Source FeedContaminated->InvestigateLitter No MonitorResidues Continue Monitoring Residues in Flocks CleanFeedSystem->MonitorResidues SampleLitter Sample and Analyze Litter InvestigateLitter->SampleLitter LitterContaminated Litter Contaminated? SampleLitter->LitterContaminated LitterManagement Implement Litter Management/Replacement LitterContaminated->LitterManagement Yes LitterContaminated->MonitorResidues No LitterManagement->MonitorResidues End Residues within Acceptable Limits MonitorResidues->End

Caption: Troubleshooting workflow for high this compound residues.

References

Reducing inter-plate variation in nicarbazin ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-plate variation in nicarbazin ELISA assays.

Troubleshooting Guides

Question: My this compound ELISA assay shows high inter-plate variation (>15% CV). What are the potential causes and how can I troubleshoot this?

Answer: High inter-plate variation in this compound ELISA assays can stem from several factors, leading to inconsistent results between different plates. The primary sources of variability can be categorized into procedural inconsistencies, reagent handling, and environmental factors. Below is a step-by-step guide to identify and address these issues.

1. Procedural Inconsistencies:

  • Pipetting Technique: Minor differences in pipetting volumes of standards, samples, antibodies, and substrates can lead to significant variations.

    • Troubleshooting:

      • Ensure all pipettes are calibrated regularly.

      • Use the same set of pipettes for each assay.

      • Employ a consistent pipetting rhythm and technique for all plates.

      • When adding reagents, hold the pipette at a consistent angle and depth in the well.

  • Washing Steps: Inefficient or inconsistent washing can result in high background noise and variability.

    • Troubleshooting:

      • Ensure all wells are completely filled and aspirated during each wash step.

      • Verify that the wash buffer is freshly prepared and at the correct concentration.

      • If using an automated plate washer, check for clogged nozzles and ensure the dispensing and aspiration heights are optimized.

  • Incubation Times and Temperatures: Deviations in incubation times and temperatures between plates can alter the rate of enzymatic reactions and binding kinetics.

    • Troubleshooting:

      • Use a calibrated incubator and ensure even temperature distribution. Avoid stacking plates, which can lead to temperature gradients.

      • Time each incubation step precisely for all plates.

      • Allow all reagents and plates to equilibrate to room temperature before starting the assay.

2. Reagent Handling and Preparation:

  • Reagent Variability: Differences between lots of antibodies, conjugates, or substrates can be a major source of variation.

    • Troubleshooting:

      • Use reagents from the same kit lot for all plates in a single study.

      • If using a new kit lot, perform a bridging study to ensure comparability with the previous lot.

  • Reagent Preparation: Improperly prepared or stored reagents can lead to inconsistent performance.

    • Troubleshooting:

      • Prepare fresh dilutions of standards and reagents for each assay.

      • Ensure all powdered reagents are fully dissolved and solutions are homogenous before use.

      • Store all reagents at the recommended temperatures and protect light-sensitive components (like TMB substrate) from light.

3. Environmental and Equipment Factors:

  • Plate Reader: Variations in the plate reader's performance can affect absorbance readings.

    • Troubleshooting:

      • Ensure the plate reader is properly calibrated and maintained.

      • Read all plates at the same wavelength.

  • "Edge Effects": Wells on the outer edges of the plate may show different results due to uneven temperature or evaporation during incubation.

    • Troubleshooting:

      • Use a plate sealer during incubation steps to minimize evaporation.

      • Ensure the incubator provides uniform heating across the entire plate.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of inter-plate variation for a this compound ELISA assay?

A1: For this compound ELISA assays, an inter-plate coefficient of variation (CV) of less than 15% is generally considered acceptable for quantitative analysis.[1] However, specific assay requirements may vary, so it is always best to consult the kit manufacturer's guidelines or internal laboratory standard operating procedures.

Q2: How is the inter-plate CV calculated?

A2: The inter-plate CV is calculated to assess the reproducibility of the assay across different plates. This is typically done by running the same control samples (e.g., a high and a low concentration control) on each plate. The CV is then calculated from the mean values of these controls across all plates.

Formula: Inter-plate CV (%) = (Standard Deviation of Control Means across Plates / Grand Mean of Control Means across Plates) x 100

Q3: Can the sample matrix (e.g., chicken muscle, egg) affect inter-plate variation?

A3: Yes, the sample matrix can significantly impact the results of a this compound ELISA.[1] The primary residue of this compound is 4,4'-dinitrocarbanilide (DNC).[1][2] The efficiency of extracting DNC from complex matrices like egg or muscle can vary, and matrix components can interfere with the antibody-antigen binding. To minimize this, ensure a consistent and validated sample preparation protocol is used for all samples.

Q4: Should I run a new standard curve on every plate?

A4: Yes, it is crucial to run a new standard curve on each plate.[1] This helps to account for minor variations in reagent additions, incubation times, and temperature between plates. The results for the unknown samples on a given plate should be calculated based on the standard curve from that same plate.

Quantitative Data Summary

The following table summarizes typical performance characteristics for this compound ELISA assays, providing a benchmark for acceptable variation.

ParameterTypical ValueReference
Inter-plate Coefficient of Variation (CV) < 15%[1]
Intra-plate Coefficient of Variation (CV) < 15%[1]
Recovery Rate in Chicken/Duck Samples 74.4% - 111.7%[1]
Assay Range 0.3 - 24.3 ng/mL[1]
Half-maximal Inhibitory Concentration (IC50) 0.825 ng/mL[1]

Experimental Protocols

Protocol: Determining Inter-Plate Variation

This protocol describes a method to assess the inter-plate variability of a this compound competitive ELISA.

  • Plate Coating: Coat the wells of multiple 96-well ELISA plates with the this compound-specific antibody according to the manufacturer's protocol.

  • Blocking: Block the plates to prevent non-specific binding.

  • Standard and Control Preparation: Prepare a standard curve and at least two control samples (e.g., a high and a low concentration) of known this compound (DNC) concentration.

  • Assay Procedure:

    • Add the standards, controls, and samples to the wells of each plate in duplicate or triplicate.

    • Add the enzyme-conjugated this compound.

    • Incubate the plates under identical conditions (time and temperature).

    • Wash each plate using a consistent procedure.

    • Add the substrate solution and incubate for the same duration for all plates.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance of each plate at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • For each plate, generate a standard curve and calculate the concentration of the high and low controls.

    • Calculate the mean concentration for the high and low controls across all plates.

    • Calculate the standard deviation of the mean concentrations for each control across all plates.

    • Calculate the inter-plate CV for each control using the formula mentioned in the FAQs.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis reagents Equilibrate Reagents & Plates to RT standards Prepare Standards & Samples reagents->standards add_standards Add Standards/Samples to Wells standards->add_standards add_conjugate Add Enzyme Conjugate add_standards->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate (OD Measurement) add_stop->read_plate calculate Calculate Results (Standard Curve) read_plate->calculate

Caption: General workflow for a competitive this compound ELISA.

Troubleshooting_Tree cluster_procedural Procedural Checks cluster_reagent Reagent Checks cluster_env Environmental/Equipment start High Inter-Plate CV (>15%) pipetting Review Pipetting Technique & Calibration start->pipetting Start Here washing Check Washing Procedure & Equipment pipetting->washing incubation Verify Incubation Times & Temperatures washing->incubation lots Using Same Reagent Lots? incubation->lots prep Review Reagent Preparation & Storage lots->prep reader Check Plate Reader Calibration prep->reader edge_effect Investigate Edge Effects reader->edge_effect end_node CV within Acceptable Range edge_effect->end_node Problem Solved

References

Correlation between DNC residues in liver and contaminated feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the correlation between 4,4'-dinitrocarbanilide (DNC) residues in liver and contaminated feed.

Frequently Asked Questions (FAQs)

Q1: What is the correlation between DNC in animal feed and its residue levels in the liver?

A1: There is a direct and proportional correlation between the concentration of DNC in animal feed and the resulting residue levels in the liver. Studies have consistently shown that as the amount of DNC in contaminated feed increases, the concentration of DNC residues found in liver tissue also rises. This relationship is critical for establishing safe feed limits and withdrawal periods to ensure consumer safety.

Q2: What is the maximum residue limit (MRL) for DNC in poultry liver?

A2: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a Maximum Residue Limit (MRL) of 200 µg/kg for DNC in chicken liver. However, it is important to note that regulatory limits can vary by country and region. For instance, the European Union has a higher MRL for DNC in poultry liver. Researchers should always consult the specific regulations applicable to their region.

Q3: What is the primary analytical method for quantifying DNC residues in liver and feed samples?

A3: The most common and reliable analytical method for the determination and quantification of DNC residues in liver and feed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of DNC even at low concentrations.

Q4: What is the known mechanism of DNC toxicity at a cellular level?

A4: DNC, the active component of the anticoccidial drug Nicarbazin, acts as an uncoupler of oxidative phosphorylation in mitochondria. This disruption of the mitochondrial respiratory chain leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential. These cellular events can trigger downstream signaling pathways associated with cellular stress and apoptosis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of DNC residues in liver samples using LC-MS/MS.

Problem Potential Cause Troubleshooting Steps
Low or No DNC Signal Inefficient extraction of DNC from the liver matrix.- Ensure complete homogenization of the liver tissue. - Verify the correct solvent (typically acetonitrile) and solvent-to-tissue ratio are used for extraction. - Confirm that the extraction was performed for a sufficient duration with adequate agitation (e.g., vortexing, shaking).
Degradation of DNC during sample preparation or storage.- Keep samples and extracts at appropriate low temperatures (e.g., -20°C) to prevent degradation. - Prepare fresh working standards for each analytical run.
Issues with the LC-MS/MS instrument.- Check for leaks in the LC system. - Ensure the correct mobile phases are being used and are properly degassed. - Verify the MS parameters (e.g., ionization mode, collision energy) are optimized for DNC detection. - Clean the ion source and check for blockages.
High Background Noise or Matrix Effects Co-extraction of interfering compounds from the liver matrix.- Incorporate a solid-phase extraction (SPE) cleanup step after the initial solvent extraction to remove lipids and other interfering substances. - Use matrix-matched calibration standards to compensate for ion suppression or enhancement.
Contamination of the LC-MS/MS system.- Flush the LC system and column with appropriate cleaning solutions. - Run blank injections between samples to check for carryover.
Poor Peak Shape (Tailing or Fronting) Suboptimal chromatographic conditions.- Adjust the mobile phase composition and gradient to improve peak shape. - Ensure the analytical column is in good condition and has not exceeded its lifetime. - Check for and eliminate any dead volumes in the LC system connections.
Sample solvent mismatch.- Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent or Non-Reproducible Results Variability in sample preparation.- Standardize the entire sample preparation workflow, including tissue weight, solvent volumes, and extraction times. - Use an internal standard to correct for variations in extraction efficiency and instrument response.
Instrument instability.- Allow the LC-MS/MS system to equilibrate fully before starting the analytical run. - Monitor system suitability parameters (e.g., retention time, peak area of a standard) throughout the run to ensure consistent performance.

Data Presentation

Table 1: Quantitative Data for DNC Analysis
Parameter Value Matrix Analytical Method
Limit of Detection (LOD)< 3.0 ng/gChicken LiverLC-MS/MS
Limit of Quantification (LOQ)20 ng/gChicken LiverLC-MS/MS
JECFA MRL200 µg/kgChicken Liver-
Average Recovery93-99%Chicken LiverLC-MS/MS

Experimental Protocols

Methodology for DNC Residue Analysis in Liver by LC-MS/MS

This protocol provides a general framework for the analysis of DNC residues in liver tissue. Specific parameters may need to be optimized based on the instrumentation and reagents available.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the liver sample (e.g., 2-5 g).

  • Homogenize the tissue sample until a uniform consistency is achieved. This can be done using a high-speed blender or a mechanical homogenizer.

2. Extraction:

  • To the homogenized liver sample, add a specific volume of extraction solvent, typically acetonitrile (B52724) (e.g., 10-20 mL).

  • Add an internal standard solution to correct for analytical variability.

  • Vigorously mix the sample for a defined period (e.g., 15-30 minutes) using a vortex mixer or mechanical shaker to ensure efficient extraction of DNC.

  • Centrifuge the sample at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes to separate the solid debris from the liquid extract.

  • Carefully collect the supernatant (the acetonitrile layer containing the extracted DNC).

3. Cleanup (Optional but Recommended):

  • For cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) cleanup step can be employed.

  • Pass the supernatant through an appropriate SPE cartridge (e.g., C18).

  • Wash the cartridge with a mild solvent to remove interfering substances.

  • Elute the DNC from the cartridge using a stronger solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for DNC analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DNC and its internal standard.

5. Quantification:

  • A calibration curve is constructed using matrix-matched standards of known DNC concentrations.

  • The concentration of DNC in the liver sample is determined by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

Mandatory Visualization

DNC_Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis LiverSample Liver Sample Homogenization Homogenization LiverSample->Homogenization AddSolvent Add Acetonitrile & Internal Standard Homogenization->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data DNC_Toxicity_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response DNC DNC (Dinitocarbanilide) ETC Electron Transport Chain (Oxidative Phosphorylation) DNC->ETC Uncouples MMP ↓ Mitochondrial Membrane Potential ETC->MMP ATP ↓ ATP Synthesis ETC->ATP ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS AMPK ↑ AMPK Activation ATP->AMPK Stress Cellular Stress (e.g., p53 activation) ROS->Stress Apoptosis Apoptosis (Caspase Activation) AMPK->Apoptosis Stress->Apoptosis

Technical Support Center: Investigating the Impact of Heat Stress on Nicarbazin-Treated Broilers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of heat stress on broilers treated with the anticoccidial drug nicarbazin.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using this compound in broilers during periods of high ambient temperature?

A1: The primary issue is a significant increase in mortality and morbidity.[1][2] this compound exacerbates the physiological effects of heat stress, leading to a higher body temperature and greater deviations in blood acid-base balance than in untreated birds under the same conditions.[3] This interaction can result in severe performance losses and death.[1][4]

Q2: What are the typical physiological responses observed in this compound-treated broilers under heat stress?

A2: Compared to control birds, this compound-treated broilers under heat stress exhibit:

  • Increased body temperature.[3][5][6]

  • Increased heart rate.[3][7]

  • Increased blood lactate (B86563) levels.[3][7]

  • Decreased blood pCO2 and bicarbonate levels.[3][6][7]

  • Increased evaporative water loss.[6]

  • In some cases, a reduced respiration rate after an initial period of thermal polypnea.[3][5]

Q3: Does this compound affect the broilers' ability to regulate their body temperature?

A3: Yes, evidence suggests that this compound impairs the thermoregulatory ability of broilers, particularly those not acclimated to heat.[5] It has been shown to increase heat production in non-acclimated birds under heat stress.[5] This leads to a more rapid development of hyperthermia.[6]

Q4: Is the toxicity of this compound during heat stress dose-dependent?

A4: Yes, the toxicity of this compound, as measured by bird mortality, increases linearly with its inclusion level in the feed.[8]

Q5: Can acclimation to heat stress mitigate the adverse effects of this compound?

A5: Acclimation may play a role in reducing the negative impacts. One study noted that broilers acclimated to heat stress showed similar thermobalance responses whether they were treated with this compound or not, suggesting that prior acclimation can reduce this compound's toxicity during heat stress.[5]

Q6: What is the proposed mechanism behind this compound's interaction with heat stress?

A6: The exact mechanism is not yet fully understood.[3][7] However, it is suggested that this compound may increase the metabolic rate of broilers, leading to higher internal heat production.[5][6] This, combined with the external heat load, overwhelms the bird's capacity for heat dissipation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments studying the interaction of this compound and heat stress in broilers.

Issue 1: Higher than expected mortality in the this compound-treated group even with moderate heat stress.

  • Possible Cause: The strain of broilers being used may be particularly susceptible to heat stress. Commercial broiler strains have a high metabolic rate, which makes them more prone to heat stress.[9]

  • Troubleshooting Steps:

    • Review the literature for the heat tolerance of the specific broiler strain.

    • Consider using a more heat-tolerant strain for initial studies if the primary goal is to understand the mechanism of interaction rather than commercial outcomes.

    • Gradually increase the ambient temperature to allow for some acclimation before the full heat stress protocol is implemented.[5]

    • Ensure that the this compound dosage is accurately mixed in the feed and is at the intended level.

Issue 2: Inconsistent physiological measurements (e.g., blood gases, body temperature) within the same treatment group.

  • Possible Cause: Individual variation in response to heat stress and this compound. Other environmental factors might also be at play.

  • Troubleshooting Steps:

    • Increase the sample size (number of birds per treatment group) to improve statistical power and account for individual variability.

    • Ensure uniform environmental conditions (temperature, humidity, air flow) across all cages or pens.

    • Standardize the timing of sample collection relative to the onset of heat stress and feeding.

    • Verify the calibration and proper functioning of all monitoring equipment (rectal probes, blood gas analyzers, etc.).

Issue 3: Difficulty in differentiating the effects of reduced feed intake from the direct effects of this compound during heat stress.

  • Possible Cause: Heat stress naturally suppresses appetite in broilers.[10] this compound can also reduce feed intake.[11]

  • Troubleshooting Steps:

    • Implement a pair-feeding protocol where control birds are fed the same amount of feed consumed by the this compound-treated birds on the previous day. This helps to isolate the effects of the drug from those of reduced feed intake.

    • Alternatively, some studies have used force-feeding to ensure equal feed consumption between groups, though this is a more invasive technique.[5]

Data Presentation

Table 1: Physiological Responses of Broilers to this compound and Heat Stress

ParameterControl (Thermoneutral)This compound (Thermoneutral)Control (Heat Stress)This compound (Heat Stress)Reference(s)
Body Temperature (°C) NormalSlightly ElevatedElevatedSignificantly Elevated[3][5][6]
Heart Rate (beats/min) BaselineNo significant changeIncreasedSignificantly Increased[3][7]
Respiration Rate (breaths/min) BaselineNo significant changeIncreased (panting)Variable (may decrease over time)[3][5]
Blood pCO2 NormalNo significant changeDecreasedSignificantly Decreased[3][6][7]
Blood Bicarbonate NormalNo significant changeDecreasedSignificantly Decreased[3][7]
Blood Lactate BaselineNo significant changeIncreasedSignificantly Increased[3][7]
Mortality Rate (%) LowLowModerateHigh (e.g., up to 59.2%)[1]

Table 2: Performance of Broilers Treated with Different Anticoccidials Under Heat Stress

AnticoccidialTotal Heat-Related Mortality (%)Reference
Unmedicated8 - 18.6[1]
Salinomycin (60 ppm)8 - 18.6[1]
Monensin (100 ppm)8 - 18.6[1]
Arprinocid (60 ppm)8 - 18.6[1]
Halofuginone (3 ppm)8 - 18.6[1]
Amprolium/Ethopabate (125/4 ppm)8 - 18.6[1]
This compound (125 ppm) 59.2 [1]
Clopidol (125 ppm)8 - 18.6[1]

Experimental Protocols

1. General Animal Model and Housing:

  • Animals: Day-old male broiler chicks are commonly used.[1]

  • Housing: Birds are housed in floor pens with fresh litter or in individual metabolic cages.[1][6]

  • Diet: A standard broiler starter or grower diet is provided, with or without the addition of this compound at a specified concentration (commonly 125 ppm).[1][3][5] Feed and water are typically provided ad libitum, unless a pair-feeding protocol is in place.[6]

2. Heat Stress Induction Protocol:

  • Acclimation Period: Birds are typically raised in a thermoneutral environment (e.g., 22.5°C, 70% RH) for a period before the heat stress challenge.[3]

  • Heat Stress Conditions:

    • Abrupt Heat Stress: The environmental temperature is rapidly increased to a high level (e.g., 37°C, 40-50% RH) and maintained for a set duration (e.g., 120 minutes).[3]

    • Gradual Heat Stress: The temperature is increased incrementally over several hours to the target heat stress level (e.g., 38°C, 68% RH) and then maintained.[3]

    • Constant High Temperature: Birds are exposed to a constant high temperature (e.g., 37.8°C) for a longer duration.[1]

3. Physiological Data Collection:

  • Body Temperature: Measured using a rectal probe at regular intervals.[3]

  • Cardiorespiratory Monitoring: Heart rate and respiration rate can be monitored using implanted catheters, chest movement transducers, or other suitable non-invasive methods.[3]

  • Blood Sampling and Analysis: Arterial blood samples can be collected via a carotid catheter to determine acid-base balance (pH, pCO2, bicarbonate) and lactate concentrations.[3]

4. Biochemical Assays:

  • Oxidative Stress Markers: Blood serum can be analyzed for markers of oxidative stress such as malondialdehyde (MDA), and the activity of antioxidant enzymes like catalase (CAT), glutathione-S-transferase (GST), and superoxide (B77818) dismutase (SOD).[12]

  • Hormonal Assays: Blood levels of corticosterone, the primary stress hormone in birds, can be measured to quantify the stress response.[9]

Visualizations

HeatStressSignalingPathway HeatStress High Ambient Temperature Hypothalamus Hypothalamus Activation HeatStress->Hypothalamus Stimulates OxidativeStress Oxidative Stress HeatStress->OxidativeStress PhysiologicalResponses Panting, Vasodilation HeatStress->PhysiologicalResponses This compound This compound Treatment HeatProduction Increased Heat Production This compound->HeatProduction Potentially Increases HPA_Axis HPA Axis Activation Hypothalamus->HPA_Axis Corticosterone Increased Corticosterone HPA_Axis->Corticosterone MetabolicRate Increased Metabolic Rate Corticosterone->MetabolicRate MetabolicRate->HeatProduction ImpairedThermoregulation Impaired Thermoregulation HeatProduction->ImpairedThermoregulation CellDamage Cellular Damage OxidativeStress->CellDamage NegativeFeedback Exacerbated Physiological Strain CellDamage->NegativeFeedback ImpairedThermoregulation->NegativeFeedback PhysiologicalResponses->ImpairedThermoregulation Overwhelms Mortality Increased Mortality NegativeFeedback->Mortality

Caption: Signaling pathway of heat stress exacerbated by this compound.

ExperimentalWorkflow Start Start: Day-old Broiler Chicks Acclimation Acclimation Period (Thermoneutral Environment) Start->Acclimation DietaryTreatment Dietary Treatment Assignment (Control vs. This compound) Acclimation->DietaryTreatment HeatStress Heat Stress Induction (e.g., 37°C) DietaryTreatment->HeatStress DataCollection Physiological Data Collection (Body Temp, HR, RR, Blood Samples) HeatStress->DataCollection BiochemicalAnalysis Biochemical Analysis (Blood Gases, Lactate, Oxidative Markers) DataCollection->BiochemicalAnalysis DataAnalysis Statistical Data Analysis BiochemicalAnalysis->DataAnalysis End End: Interpretation of Results DataAnalysis->End

Caption: General experimental workflow for studying this compound and heat stress.

References

Troubleshooting poor recovery in nicarbazin residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with poor recovery in nicarbazin residue analysis.

Troubleshooting Guide: Poor Recovery

This guide addresses common issues leading to low recovery of this compound, primarily focusing on its marker residue, 4,4'-dinitrocarbanilide (DNC).

Q1: My this compound (DNC) recovery is consistently low. Where should I start troubleshooting?

Low recovery can stem from several stages of the analytical process. A systematic approach is crucial for identifying the root cause. Begin by evaluating your entire workflow, from sample handling to final analysis. It's advisable to analyze the solution after each major step (extraction, clean-up, and final extract) to pinpoint where the analyte is being lost.[1]

Here is a logical workflow to guide your troubleshooting process:

TroubleshootingWorkflow cluster_Sample Sample Issues cluster_Extraction Extraction Issues cluster_Cleanup Clean-up Issues cluster_Evaporation Evaporation/Reconstitution Issues cluster_Analysis Analytical Issues Start Low Recovery Observed Check_Sample Sample Homogeneity and Storage Start->Check_Sample Check_Extraction Extraction Efficiency Check_Sample->Check_Extraction Sample OK Node_Sample_Homogeneity Ensure thorough homogenization. Cryogenic homogenization is effective. Check_Sample->Node_Sample_Homogeneity Node_Sample_Storage Store samples at -80°C to ensure stability. Incurred residues are stable for up to 20 weeks at this temperature. Check_Sample->Node_Sample_Storage Check_Cleanup Clean-up Step Check_Extraction->Check_Cleanup Extraction OK Node_Solvent Verify extraction solvent suitability. Acetonitrile (B52724) and methanol (B129727) are commonly used. Check_Extraction->Node_Solvent Node_Technique Ensure adequate extraction time and technique (e.g., vortexing, shaking). Check_Extraction->Node_Technique Check_Evaporation Solvent Evaporation and Reconstitution Check_Cleanup->Check_Evaporation Clean-up OK Node_SPE Check SPE cartridge activation and elution volumes. C18 and polymeric cartridges are commonly used. Check_Cleanup->Node_SPE Node_LLE Optimize liquid-liquid partitioning steps. Hexane (B92381) is often used for defatting. Check_Cleanup->Node_LLE Check_Analysis LC/MS or HPLC Analysis Check_Evaporation->Check_Analysis Reconstitution OK Node_Evap_Temp Avoid high temperatures during evaporation to prevent degradation. Check_Evaporation->Node_Evap_Temp Node_Reconstitution Ensure complete reconstitution of the dried extract in the mobile phase. Check_Evaporation->Node_Reconstitution Solution Problem Resolved Check_Analysis->Solution Analysis OK Node_Standard Verify the accuracy of standard solutions and use matrix-matched standards. Check_Analysis->Node_Standard Node_Instrument Check for instrument issues (e.g., column degradation, detector sensitivity). Check_Analysis->Node_Instrument

Caption: Troubleshooting workflow for poor this compound recovery.

Q2: Could my sample extraction be the problem? How can I improve it?

Yes, inefficient extraction is a common cause of poor recovery. This compound's DNC component has low water solubility.[2][3]

  • Choice of Solvent : Acetonitrile is a widely used and effective solvent for extracting DNC from tissues like liver and muscle.[4][5] Methanol is also a suitable option, particularly for feed samples.[6] An acetonitrile-methanol (1+1) mixture has also been shown to be effective.[7]

  • Extraction Technique : Ensure vigorous and sufficient mixing. A multi-tube vortex mixer for 30 minutes is recommended for tissue samples.[8] For some matrices, heating in a water bath can improve extraction efficiency.[6]

  • Multiple Extractions : A single extraction may be insufficient. Most protocols recommend extracting the sample pellet twice and combining the supernatants to maximize recovery.[4][8]

Q3: I'm losing my analyte during the clean-up step. What should I check?

The clean-up step is critical for removing matrix interferences but can also be a source of analyte loss if not optimized.

  • Solid-Phase Extraction (SPE) :

    • Cartridge Choice : C18 cartridges are commonly used for this compound analysis and generally provide good recovery.[4][9] Polymeric cartridges are also a suitable option.[2]

    • Activation and Elution : Insufficient activation of the SPE column or inadequate elution volume can lead to analyte loss.[1] Ensure you are using a sufficient volume of solvent to both activate the cartridge and completely elute the analyte.

  • Liquid-Liquid Extraction (LLE) : Hexane is frequently used to remove lipids from the initial extract.[4][10] Ensure proper phase separation to avoid discarding the analyte-containing layer.

Q4: Can the solvent evaporation and reconstitution steps affect my recovery?

Absolutely. Certain compounds can be unstable, and exposure to heat during solvent evaporation can cause degradation.[1]

  • Evaporation : Use a gentle stream of nitrogen and avoid excessive heat.

  • Reconstitution : After evaporation, it is crucial to ensure the dried extract is fully redissolved. Use a solvent that is compatible with your mobile phase and vortex thoroughly. Incomplete reconstitution will lead to lower concentrations being injected into the analytical instrument.

Q5: My recovery is still low after optimizing sample preparation. What else could be wrong?

If you have ruled out issues with sample preparation, the problem may lie with your analytical instrumentation or standards.

  • Standard Solutions : Prepare fresh standard solutions and verify their concentrations. The use of a deuterated internal standard (DNC-d8) is highly recommended to compensate for analyte loss during sample preparation and instrumental analysis.[6]

  • Matrix Effects : The sample matrix can suppress or enhance the analyte signal in the mass spectrometer. The use of matrix-matched standards, where standards are prepared in a blank matrix extract, can correct for these effects and improve accuracy.[8][11]

  • Instrument Performance : Check the performance of your HPLC or LC-MS/MS system. This includes checking for a dirty ion source, column degradation, or detector issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue analysis important?

This compound is a coccidiostat used in poultry production to prevent coccidiosis, a parasitic disease of the intestinal tract.[12] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3] DNC is the more persistent component and is therefore the marker residue for monitoring.[8] Regulatory bodies have established maximum residue limits (MRLs) for this compound in poultry products to ensure food safety.[12][13]

Q2: What are typical recovery rates for this compound analysis?

Acceptable recovery rates can vary depending on the method and matrix. However, well-validated methods typically report recoveries in the following ranges:

MethodMatrixTypical Recovery (%)
HPLC-UVBroiler Liver>70%[4][5]
HPLC-UVChicken Meat, Liver, Eggs93.6% - 102.0%[10]
LC-MS/MSChicken Tissues (Muscle, Liver, Kidney, Skin)91.1% - 95.8%[8]
LC-MS/MSFeed88% - 101%[6]
Supercritical Fluid Extraction (SFE)Feed, Eggs, Chicken Tissue98% - 100%[5]

Q3: What are the best storage conditions for samples containing this compound residues?

To ensure the stability of this compound residues, tissue samples should be stored at -80°C. Studies have shown that incurred this compound residues in chicken liver are stable for at least 20 weeks when stored at this temperature.[12]

Q4: Which analytical technique is better for this compound analysis: HPLC-UV or LC-MS/MS?

Both techniques are used for this compound analysis, but they have different strengths:

  • HPLC-UV : A robust and widely available technique suitable for routine monitoring.[4][10]

  • LC-MS/MS : Offers higher sensitivity and selectivity, making it the preferred method for confirmation and for detecting very low residue levels.[6][8] It also allows for the use of isotopically labeled internal standards, which can significantly improve accuracy and precision.[11]

Q5: Can cooking affect this compound residue levels in food?

Yes, cooking can reduce the concentration of DNC in poultry products. While DNC residues are stable during microwave cooking, other methods like stewing can lead to a decrease in the amount of DNC by 22% to 48%.[14]

Experimental Protocols

Below are detailed methodologies for HPLC-UV and LC-MS/MS analysis of this compound (as DNC) in chicken liver.

Protocol 1: HPLC-UV Method for DNC in Broiler Liver

This protocol is based on the method described by Capurro et al. (2005).[5]

ExperimentalWorkflow_HPLC cluster_Prep Sample Preparation cluster_Cleanup SPE Clean-up cluster_Analysis Analysis Homogenize 1. Homogenize 2g Liver Sample Extract1 2. Extract with 10ml Acetonitrile Homogenize->Extract1 Extract2 3. Re-extract with 5ml Acetonitrile Extract1->Extract2 Defat 4. Defat with Hexane Extract2->Defat Evaporate1 5. Evaporate to Dryness Defat->Evaporate1 Reconstitute1 6. Reconstitute in ACN/H2O (70:30) Evaporate1->Reconstitute1 Load_SPE 7. Load onto C18 SPE Cartridge Reconstitute1->Load_SPE Elute_SPE 8. Elute with ACN/H2O (70:30) Load_SPE->Elute_SPE Evaporate2 9. Evaporate Eluate to Dryness Elute_SPE->Evaporate2 Reconstitute2 10. Reconstitute in ACN/H2O (80:20) Evaporate2->Reconstitute2 Inject 11. Inject into HPLC-UV (350 nm) Reconstitute2->Inject

Caption: Experimental workflow for HPLC-UV analysis of DNC.

  • Sample Preparation :

    • Weigh 2 g of homogenized liver sample into a centrifuge tube.

    • Add 10 ml of acetonitrile and vortex for 1 minute.

    • Centrifuge and collect the supernatant.

    • Re-extract the pellet with 5 ml of acetonitrile, vortex, and centrifuge.

    • Combine the supernatants.

  • Defatting :

    • Add an equal volume of hexane to the combined supernatant, vortex, and centrifuge.

    • Discard the upper hexane layer.

  • Evaporation and Clean-up :

    • Evaporate the acetonitrile extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µl of acetonitrile-water (70/30, v/v).

    • Condition a C18 SPE cartridge.

    • Load the reconstituted extract onto the SPE cartridge.

    • Elute the analyte with 2.5 ml of acetonitrile-water (70/30, v/v).

  • Final Preparation and Analysis :

    • Evaporate the eluate to dryness.

    • Reconstitute in 500 µl of acetonitrile-water (80/20, v/v).

    • Inject an aliquot into the HPLC system with UV detection at 350 nm.

Protocol 2: LC-MS/MS Method for DNC in Chicken Tissues

This protocol is based on AOAC Official Method 2013.07.[8][15]

  • Sample Preparation and Extraction :

    • Weigh 5.00 g of cryogenically homogenized tissue into a 50 mL centrifuge tube.

    • Fortify with 200 µL of 1.0 µg/mL DNC-d8 internal standard solution.

    • Add 10 g of anhydrous sodium sulfate.

    • Add 20 mL of acetonitrile and mix using a multi-tube vortex mixer for 30 minutes.

    • Centrifuge at approximately 2025 x g for 10 minutes.

    • Decant the supernatant.

    • Re-extract the tissue pellet with another 20 mL of acetonitrile and combine the supernatants.

  • Final Preparation :

    • Adjust the final volume of the combined extracts to 50 mL with acetonitrile and mix thoroughly.

    • For the matrix-matched calibration curve, add 1.0 mL of the appropriate this compound standard solutions to blank matrix extracts.

    • Filter the samples into LC vials for analysis.

  • LC-MS/MS Analysis :

    • Column : C18 reversed-phase column.

    • Mobile Phase A : Water with 0.1% formic acid and ammonium (B1175870) acetate.

    • Mobile Phase B : Methanol with 0.1% formic acid and ammonium acetate.

    • Gradient Elution : A typical gradient runs from a low to a high percentage of mobile phase B.

    • Detection : Tandem mass spectrometry in negative ion mode, monitoring the transitions for DNC and its internal standard.

References

Technical Support Center: Optimizing DNC Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,5-dinitrocinnoline (DNC) and related nitroaromatic compounds. This resource provides detailed answers to frequently asked questions and step-by-step troubleshooting guides to help you optimize your mass spectrometry experiments for improved sensitivity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for 3,5-dinitrocinnoline (DNC) analysis?

A1: The optimal ionization mode for DNC and other nitroaromatic compounds depends on the specific analytical goals and available instrumentation. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.

  • Negative Ion Mode ESI (ESI-): This is often the preferred method for nitroaromatic compounds. The electron-withdrawing nitro groups stabilize the formation of a negative charge, leading to the generation of a strong molecular anion [M-H]⁻ or a radical anion [M]⁻•. Studies on similar compounds show that negative ionization polarity can lead to high ionization yield and characteristic fragmentation patterns useful for identification.[1]

  • Positive Ion Mode ESI (ESI+): While generally less sensitive for nitroaromatics, ESI+ can still be used. It typically forms a protonated molecule [M+H]⁺. The efficiency will be highly dependent on the mobile phase composition and the presence of acidic modifiers.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative, particularly for less polar, thermally stable compounds with molecular weights under 1500 Da.[2] It is often more robust and less susceptible to matrix effects than ESI.[3] APCI can be effective for DNC, which may not be sufficiently polar for optimal ESI performance in all conditions.[3][4]

  • Atmospheric Pressure Photoionization (APPI): For compounds with low polarity, negative ion APPI has been shown to be a highly sensitive method for the analysis of organic explosives like nitroaromatics, achieving lower limits of quantification than GC/MS or LC/APCI-MS.[5]

Recommendation: Start with Negative Ion Mode ESI . If signal intensity is low or matrix effects are significant, APCI is a strong second choice.

Q2: How does the mobile phase composition affect DNC ionization?

A2: Mobile phase composition is critical for achieving efficient and stable ionization.

  • Solvents: A typical mobile phase for reversed-phase chromatography of nitroaromatics consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

  • pH and Additives (ESI):

    • For Negative Ion Mode (ESI-) , a neutral or slightly basic mobile phase can enhance deprotonation. However, acidic modifiers are often used to improve chromatography. The presence of functional groups on the analyte will dictate the optimal pH.[1]

    • For Positive Ion Mode (ESI+) , adding a small amount (0.1%) of an acid like formic acid or acetic acid is essential to provide a source of protons and facilitate the formation of [M+H]⁺ ions.[6]

  • Additives (HPLC): To prevent poor peak shape (tailing) that can occur from interactions with the silica (B1680970) column, a small amount of an amine modifier like triethylamine (B128534) can be added to the mobile phase to block active silanol (B1196071) sites.[7]

Q3: What are the expected ions and common fragments for DNC in MS/MS analysis?

A3: In tandem mass spectrometry (MS/MS), DNC will fragment in predictable ways, which is useful for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: In ESI-, the precursor would likely be the molecular anion at m/z 219. In ESI+, it would be the protonated molecule at m/z 221.

  • Characteristic Neutral Losses: Nitroaromatic compounds exhibit characteristic losses of the nitro group.[7] Look for fragments corresponding to:

    • Loss of NO (30 Da)

    • Loss of NO₂ (46 Da)

  • Other Fragments: Fragmentation may also involve the loss of other small molecules like CO (carbon monoxide) following the initial nitro group loss.[1] The expulsion of these molecules can lead to the formation of various stable radical anions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DNC by LC-MS.

Problem: Low or No Signal Intensity

If you are experiencing a weak signal or no detectable peak for DNC, follow this workflow to diagnose the issue.

G Troubleshooting Workflow for Low DNC Signal start Low or No DNC Signal check_ms 1. Verify MS Performance start->check_ms ms_infuse Infuse DNC standard directly. Do you see a signal? check_ms->ms_infuse check_lc 2. Check LC System lc_pressure Is system pressure stable and in expected range? check_lc->lc_pressure check_method 3. Optimize Ion Source & Method method_ion_mode Switch ionization mode (e.g., ESI- to APCI-). check_method->method_ion_mode check_sample 4. Evaluate Sample Preparation sample_prep Is DNC soluble in sample solvent? Check for degradation. check_sample->sample_prep ms_ok MS is functioning ms_ok->check_lc lc_ok LC is functioning lc_ok->check_method method_ok Method is optimized method_ok->check_sample ms_infuse->ms_ok Yes ms_tune Retune instrument. Clean ion source. ms_infuse->ms_tune No ms_tune->ms_infuse lc_pressure->lc_ok Yes lc_leak Check for leaks. Check pump performance. lc_pressure->lc_leak No (Low Pressure) lc_column Check for column blockage. Replace if necessary. lc_pressure->lc_column No (High Pressure) lc_leak->lc_pressure lc_column->lc_pressure method_params Optimize source parameters: - Gas flows - Temperatures - Voltages method_ion_mode->method_params method_mobile_phase Adjust mobile phase pH or additive concentration. method_params->method_mobile_phase method_mobile_phase->method_ok sample_matrix Dilute sample to mitigate ion suppression. sample_prep->sample_matrix

Troubleshooting workflow for low DNC signal.

Detailed Steps:

  • Verify MS Performance: The first step is to isolate the problem.[8] Remove the LC column and directly infuse a freshly prepared DNC standard into the mass spectrometer using a syringe pump.

    • If a signal is observed: The MS is likely functioning correctly. The issue is with the LC system, method, or sample.

    • If no signal is observed: There is an issue with the mass spectrometer itself. Clean the ion source (capillary, cone, lenses), and perform a system tuning and calibration according to the manufacturer's protocol.[9]

  • Check LC System: If the MS is working, investigate the liquid chromatography system.

    • System Pressure: Check for abnormal pressure fluctuations. High pressure may indicate a blockage in the column or tubing, while low pressure could signify a leak.[9][10]

    • Mobile Phase: Ensure mobile phase bottles are not empty and that the solvent lines are correctly placed and primed. Microbial growth can also cause blockages.[10]

  • Optimize Ion Source & Method: The chemical properties of nitro compounds can lead to poor ionization efficiency.[7] Method parameters must be carefully optimized.[11][12]

    • Ionization Mode: As mentioned in the FAQs, if ESI- is not providing a sufficient signal, try APCI-. APCI is often better for less polar compounds and can handle higher flow rates.[13]

    • Source Parameters: Systematically optimize key parameters by flow injection analysis (FIA).[12] This includes gas temperatures (nebulizer/drying gas), gas flow rates, and key voltages (capillary/corona).[11][14]

  • Evaluate Sample Preparation: The sample itself or the matrix it's in can be the source of the problem.

    • Solubility and Stability: Ensure DNC is fully dissolved in the injection solvent. Use fresh standards, as nitroaromatic compounds can degrade over time.

    • Matrix Effects: If analyzing DNC in a complex matrix (e.g., plasma, soil extract), co-eluting compounds can suppress the ionization of DNC.[10] To test for this, perform a post-column infusion of your DNC standard while injecting a blank matrix extract. A dip in the DNC signal at retention times where matrix components elute indicates ion suppression. Diluting the sample can often mitigate this issue.

Problem: High Background Noise or Poor Peak Shape

High Background Noise:

  • Cause: Contaminated solvents, mobile phase additives, or a dirty ion source.[10][15]

  • Solution:

    • Use high-purity LC-MS grade solvents and fresh additives.

    • Clean the ion source thoroughly.

    • Run a blank gradient to identify where the contamination is coming from.

Poor Peak Shape (Tailing, Fronting, Splitting):

  • Cause: Column overload, column contamination, or secondary interactions between DNC and the column stationary phase.[10]

  • Solution:

    • Reduce Injection Volume/Concentration: Inject less sample to see if tailing improves.

    • Modify Mobile Phase: Adjusting the mobile phase pH or adding an amine modifier can improve peak shape for basic compounds that interact with column silanols.[7]

    • Change Column: The column may be contaminated or degraded. Try a new column or one with a different stationary phase (e.g., a polar-embedded column).[7]

Data & Protocols

Table 1: Recommended Starting MS Parameters

This table provides general starting parameters for method development. Optimal values are instrument-dependent and must be determined empirically.[11]

ParameterESI SettingAPCI SettingRationale
Ionization Mode NegativeNegativeEnhances ionization for electron-withdrawing nitro groups.[1]
Capillary Voltage 2.5 - 3.5 kVN/ACreates the electrospray plume.[16]
Corona Current N/A2 - 5 µAGenerates reactant ions for chemical ionization.[2]
Nebulizer Gas 30 - 50 psi40 - 60 psiAids in droplet formation.
Drying Gas Temp. 250 - 350 °C350 - 500 °CFacilitates solvent evaporation and analyte desolvation.[2][12]
Drying Gas Flow 8 - 12 L/min5 - 10 L/minRemoves solvent from the ion source.
Experimental Protocol: General LC-MS Method for DNC Analysis

This protocol provides a starting point for developing a quantitative method for 3,5-dinitrocinnoline.

  • Sample Preparation:

    • Accurately weigh and dissolve DNC standard in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. The injection solvent should be similar in composition to the initial mobile phase to ensure good peak shape.[17]

  • LC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Set the instrument parameters according to the starting points in Table 1 .

    • Perform an initial full scan analysis to identify the precursor ion for DNC (m/z 219 in negative mode or m/z 221 in positive mode).

    • Switch to MS/MS (or product ion scan) mode. Isolate the precursor ion and ramp the collision energy to identify the most stable and abundant fragment ions (e.g., looking for losses of 30 and 46 Da).

    • Create a Multiple Reaction Monitoring (MRM) method using the precursor -> fragment transitions for sensitive and specific quantification.

Visualization of DNC Fragmentation

The following diagram illustrates the likely primary fragmentation pathways for the DNC molecular anion in negative ion mode MS/MS.

G Potential MS/MS Fragmentation of DNC Anion parent DNC Anion [M-H]⁻ m/z 219 frag1 Loss of NO₂ m/z 173 parent->frag1 - 46 Da frag2 Loss of NO m/z 189 parent->frag2 - 30 Da frag3 Loss of NO₂ + CO m/z 145 frag1->frag3 - 28 Da

References

Preventing degradation of nicarbazin during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing nicarbazin to prevent degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a coccidiostat used in the poultry industry. It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). Upon administration, this complex dissociates, and DNC is the component of interest for residue analysis due to its persistence.[1] Degradation of this compound, specifically the DNC component, during sample storage can lead to inaccurate quantification of residues, compromising experimental results and regulatory compliance.

Q2: What are the main factors that can cause this compound degradation in a sample?

A2: The primary factors that can lead to the degradation of this compound's active component, DNC, include:

  • Temperature: Elevated temperatures can accelerate degradation. Thermal processing of meat has been shown to significantly reduce DNC content.[2]

  • pH: Both acidic and basic conditions can cause some decomposition of the this compound complex.[3] In aqueous solutions, DNC shows varied stability at different pH levels when heated.

  • Light: Although some studies suggest this compound is stable when exposed to light, it is good practice to protect samples and standards from light to minimize the risk of photodegradation, a common issue with many chemical compounds.[3][4]

Q3: What are the recommended general storage conditions for samples containing this compound?

A3: For long-term storage, samples should be kept frozen at -20°C or below.[4] Sub-sampling into smaller aliquots is recommended to avoid multiple freeze-thaw cycles.[4] For short-term storage of extracts, refrigeration at 2-8°C is acceptable for a limited period (up to 7 days for incurred residues in tissue).[5] Standard solutions should be stored protected from light.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the storage and analysis of this compound samples.

Problem 1: Low recovery of this compound (DNC) in my samples.

Possible Cause Solution
Degradation during storage Verify that samples were consistently stored at or below -20°C and that freeze-thaw cycles were minimized. For incurred residues, storage at ambient or refrigerated temperatures for extended periods can lead to loss.[5]
Incomplete extraction Ensure the extraction solvent is appropriate for the matrix and that the extraction procedure (e.g., shaking time, solvent volume) is sufficient to fully recover the analyte. Acetonitrile (B52724) is a commonly used and effective solvent for extracting DNC from tissues.[1]
Matrix effects in LC-MS/MS analysis The sample matrix can suppress or enhance the ionization of DNC, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as DNC-d8, is highly recommended to compensate for matrix effects.[6] Matrix-matched standards should also be used for calibration.[1]

Problem 2: I am seeing unexpected peaks in my chromatogram.

Possible Cause Solution
Degradation products High temperatures can lead to the degradation of DNC into compounds like p-nitroaniline, which may appear as extra peaks in your analysis.[2] Review your sample handling and storage procedures to eliminate exposure to excessive heat.
Matrix interferences The sample matrix itself can contain compounds that interfere with the analysis. Optimize your sample clean-up procedure to remove these interferences. This may involve techniques like solid-phase extraction (SPE).
Contamination Cross-contamination between samples or from laboratory equipment can introduce unexpected compounds. Ensure proper cleaning of all equipment and use separate materials for high-concentration and low-concentration samples.

Data on this compound (DNC) Stability

The following tables summarize quantitative data on the stability of the DNC component of this compound under various storage conditions.

Table 1: Stability of Incurred DNC Residues in Chicken Liver [5]

Storage ConditionDurationStability (% of Initial Concentration)
Ambient7 days98.8 - 98.9%
Refrigerated (2-8°C)7 days95.6 - 98.8%

Table 2: Stability of DNC in Fortified Chicken Liver Stored at -80°C [5]

Storage DurationStability (% of Initial Concentration)
2 weeks87%
4 weeks100.8%
8 weeks125%
13 weeks107%
20 weeks112%

Table 3: Stability of DNC in Fortified Tissues Stored at -20°C for 28 Days [5]

Tissue TypeChange in Mean Concentration
Muscle, Liver, Skin/Fat< 5%
Kidney9.8%

Table 4: Stability of DNC in Standard Solutions Stored at 2-8°C for 14 Days [5]

Standard ConcentrationStability
Most concentrationsAcceptable (<20% difference)
2.5 ng/mLMet acceptance criteria for slope, but not for individual point stability

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound (DNC) in Chicken Tissues by LC-MS/MS (Based on AOAC Official Method 2013.07) [1]

This protocol provides a summary of the key steps for the extraction and analysis of DNC in chicken tissues. For detailed instructions, refer to the official AOAC method.

1. Sample Preparation:

  • Homogenize tissue samples.
  • Weigh 5.0 g of homogenized tissue (1.0 g for kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Fortify with a known amount of DNC-d8 internal standard.

2. Extraction:

  • Add 10 g of anhydrous sodium sulfate (B86663) (2.0 g for kidney) and mix to create a uniform homogenate.
  • Add 20 mL of acetonitrile (ACN).
  • Vortex for 30 minutes.
  • Centrifuge at approximately 3000 rpm for 10 minutes.
  • Decant the supernatant.
  • Repeat the extraction with another 20 mL of ACN and combine the supernatants.

3. Sample Analysis by LC-MS/MS:

  • Adjust the final volume of the combined extracts with ACN.
  • Prepare matrix-matched calibration standards by spiking blank tissue extract with known concentrations of DNC standard solutions.
  • Filter the extracts and standards into autosampler vials.
  • Analyze by LC-MS/MS using a suitable column and mobile phase gradient. Monitor the appropriate precursor and product ions for DNC and the DNC-d8 internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Homogenize Tissue Sample Weigh Weigh Sample Homogenize->Weigh Spike_IS Spike with DNC-d8 Internal Standard Weigh->Spike_IS Add_Sulfate Add Sodium Sulfate & Mix Spike_IS->Add_Sulfate Add_ACN1 Add Acetonitrile (1st extraction) Add_Sulfate->Add_ACN1 Vortex Vortex Add_ACN1->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Decant1 Decant Supernatant Centrifuge1->Decant1 Add_ACN2 Add Acetonitrile (2nd extraction) Decant1->Add_ACN2 Vortex2 Vortex Add_ACN2->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Decant2 Combine Supernatants Centrifuge2->Decant2 Adjust_Vol Adjust Final Volume Decant2->Adjust_Vol Filter Filter Adjust_Vol->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for the extraction and analysis of this compound (DNC) from tissue samples.

troubleshooting_logic Start Low DNC Recovery Check_Storage Review Storage Conditions (-20°C, min. freeze-thaw) Start->Check_Storage Storage_OK Storage OK Check_Storage->Storage_OK Yes Storage_Bad Improve Storage Protocol Check_Storage->Storage_Bad No Check_Extraction Verify Extraction Protocol (solvent, time, volume) Extraction_OK Extraction OK Check_Extraction->Extraction_OK Yes Extraction_Bad Optimize Extraction Check_Extraction->Extraction_Bad No Check_Matrix Investigate Matrix Effects Matrix_OK Analysis OK Check_Matrix->Matrix_OK No Matrix_Bad Implement IS & Matrix-Matched Standards Check_Matrix->Matrix_Bad Yes Storage_OK->Check_Extraction Extraction_OK->Check_Matrix

Caption: Troubleshooting logic for addressing low recovery of this compound (DNC).

References

Validation & Comparative

Comparative Analysis of Nicarbazin Absorption in Avian Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the absorption and pharmacokinetic profiles of nicarbazin in chickens (Gallus gallus), mallards (Anas platyrhynchos), and Canada geese (Branta canadensis). The data presented is intended for researchers, scientists, and drug development professionals working in avian pharmacology and wildlife management.

This compound, a coccidiostat widely used in the poultry industry, is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2] The DNC component is the active compound, while HDP enhances its absorption.[1][3] Upon ingestion, this compound dissociates, and its components are metabolized separately.[3] This guide focuses on the absorption and elimination of the active DNC component in the aforementioned avian species.

Quantitative Pharmacokinetic Data

A key study comparing the absorption of this compound in chickens, mallards, and Canada geese revealed significant differences in the plasma levels of DNC among the species.[4] The following table summarizes the key pharmacokinetic parameters observed in the study.

Pharmacokinetic ParameterChickens (Gallus gallus)Mallards (Anas platyrhynchos)Canada Geese (Branta canadensis)
Peak Plasma DNC Level (Cmax) 2.87 ± 0.15 µg/mL[4]2.39 ± 0.15 µg/mL[4]1.53 ± 0.15 µg/mL[4]
Time to Peak Plasma DNC Level (Tmax) 6 days[4]8 days[4]8 days[4]
Plasma DNC Half-Life (t1/2) 1.43 days[4]0.72 days[4]1.26 days[4]
Time to 100% Plasma DNC Elimination > 8 days (99% eliminated)[4]4 days post-treatment[4]8 days post-treatment[4]

Experimental Protocol

The data presented above was generated from a comparative study with the following methodology:

Subjects and Acclimation:

  • The study utilized chickens (Gallus gallus), mallards (Anas platyrhynchos), and Canada geese (Branta canadensis).[4]

  • Birds were allowed a two-week acclimation period before the commencement of dosing.[1]

  • The animals were maintained on a 12-hour light and 12-hour dark cycle.[1]

Dosing:

  • Each bird was administered a daily oral dose of 8.4 mg of this compound per kilogram of body weight for a total of eight days.[4][5]

  • This dosage was based on the average consumption of a 1.0 kg chicken consuming feed containing 125 ppm of this compound.[1]

  • The this compound doses were prepared by adding a 25% this compound formulation on wheat middlings to gelatin capsules.[1]

  • Birds were gavaged with one capsule per day.[1]

Sample Collection and Analysis:

  • Blood samples were collected to measure the plasma levels of 4,4'-dinitrocarbanilide (DNC).[4]

  • The specific time points for blood collection during and after the 8-day treatment period were used to determine the pharmacokinetic parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the comparative absorption study.

G cluster_setup Experimental Setup cluster_dosing Dosing Regimen (8 days) cluster_sampling Sample Collection & Analysis cluster_data Data Analysis A Species Selection: - Chickens (Gallus gallus) - Mallards (Anas platyrhynchos) - Canada Geese (Branta canadensis) B Acclimation Period (2 weeks, 12L:12D cycle) A->B C Daily Oral Gavage: 8.4 mg/kg this compound B->C D Blood Sample Collection (During and Post-Treatment) C->D E Plasma DNC Level Analysis D->E F Pharmacokinetic Parameter Calculation: - Cmax - Tmax - Half-life - Elimination Time E->F

Caption: Experimental workflow for the comparative study of this compound absorption.

Discussion of Findings

The results indicate that chickens absorb this compound more efficiently, reaching a higher peak plasma concentration of DNC in a shorter amount of time compared to mallards and Canada geese.[4][6] Mallards and geese appear to be less efficient at absorbing this compound or may metabolize and excrete it more rapidly than chickens, which could account for the lower plasma DNC levels observed.[1][6]

The clearance rates of DNC from plasma also varied among the species. Mallards exhibited the most rapid clearance, eliminating 100% of the plasma DNC within 4 days after the last treatment.[4] In contrast, Canada geese took 8 days for complete elimination, while chickens had only cleared 99% of the plasma DNC by the same time point.[4] These differences in absorption and elimination have important implications for the use of this compound as a contraceptive agent in waterfowl, suggesting that higher doses may be necessary to achieve comparable plasma levels to those seen in chickens.[4][7]

It is important to note that the bioavailability of DNC is significantly lower when it is not complexed with HDP.[3] Studies have shown that the absorption of DNC is much greater when administered as the this compound complex.[2] The metabolism of this compound has been well-documented, with the HDP component being rapidly absorbed and eliminated primarily through urine, while the DNC component is absorbed more slowly and excreted mainly in the feces.[3][8]

References

A Comparative Guide to Nicarbazin Residue Detection in Eggs: ELISA vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of veterinary drug residues in food products is paramount for ensuring food safety and regulatory compliance. Nicarbazin, a coccidiostat used in poultry, is not approved for use in laying hens, making its detection in eggs a critical concern. This guide provides an objective comparison of two common analytical methods for this compound residue detection in eggs: the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS).

This comparison is supported by experimental data to help you determine the most suitable method for your laboratory's needs, whether for rapid screening or for precise quantification and confirmation.

Quantitative Performance Comparison

The selection of an analytical method often depends on a balance of sensitivity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance parameters for this compound ELISA and HPLC methods based on published studies. The marker residue for this compound is 4,4'-dinitrocarbanilide (DNC).

Performance MetricThis compound ELISAHigh-Performance Liquid Chromatography (HPLC/LC-MS/MS)
Limit of Detection (LOD) ~0.3 ng/mL0.005 µg/mL (HPLC-UV)[1]; 0.1 µg/kg (LC-MS/MS)[2]
Limit of Quantification (LOQ) Not consistently reported; method is primarily for screening0.4 µg/g (HPLC)[3]; 0.3 µg/kg (LC-MS/MS)[2]
Detection Capability (CCβ) < 3 µg/kg[4][5]Not typically defined for confirmatory methods; determined by validation
Recovery Rate (%) 74.4 - 111.7%[6]90.2% (HPLC-UV)[1]; 90.1 - 105.2% (LC-MS/MS)[2]; 100% (HPLC with SFE)[3]
Specificity High, but potential for cross-reactivity with structurally similar compounds.[6]Very high, especially when coupled with tandem mass spectrometry (MS/MS)[2][7]
Analysis Time per Sample Rapid (High-throughput)Slower (Lower-throughput)
Cost per Sample LowerHigher
Instrumentation Standard ELISA readerHPLC system, potentially with a mass spectrometer
Primary Application Screening of large sample numbersQuantification and confirmation of positive results

Methodological Workflows

The general workflows for ELISA and HPLC analysis of this compound in eggs involve sample preparation followed by the specific analytical procedure. The diagrams below illustrate these typical workflows.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure s0 Egg Homogenization s1 Extraction with Acetonitrile (B52724) s0->s1 s2 Hexane Wash (Defatting) s1->s2 s3 Evaporation & Reconstitution s2->s3 e0 Add Sample/Standard to Coated Plate s3->e0 Analysis e1 Add Enzyme Conjugate e0->e1 e2 Incubation e1->e2 e3 Washing e2->e3 e4 Add Substrate e3->e4 e5 Incubation (Color Development) e4->e5 e6 Add Stop Solution e5->e6 e7 Read Absorbance e6->e7

Caption: General experimental workflow for this compound detection in eggs using ELISA.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis s0 Egg Homogenization s1 Extraction with Acetonitrile s0->s1 s2 Clean-up (e.g., SPE or LLE) s1->s2 s3 Evaporation & Reconstitution s2->s3 h0 Injection into HPLC System s3->h0 Analysis h1 Chromatographic Separation h0->h1 h2 Detection (UV or MS/MS) h1->h2 h3 Data Analysis & Quantification h2->h3

Caption: General experimental workflow for this compound detection in eggs using HPLC.

Detailed Experimental Protocols

Below are representative protocols for both ELISA and HPLC methods, synthesized from multiple sources. These should be adapted and validated for specific laboratory conditions and equipment.

This compound Competitive ELISA Protocol

This protocol is based on a direct competitive ELISA format, where free this compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites.

  • Sample Preparation:

    • Homogenize a whole egg sample.

    • Weigh 2.0 g of the homogenized egg into a 50 mL centrifuge tube.

    • Add 8 mL of acetonitrile and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer 4 mL of the supernatant (acetonitrile layer) to a new tube.

    • Add 4 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to remove lipids.

    • Carefully transfer 2 mL of the lower acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.

    • Reconstitute the dried residue in 1 mL of the provided assay buffer.

  • ELISA Procedure:

    • Bring all reagents and microplate wells to room temperature.

    • Add 50 µL of the reconstituted sample, standard, or control into the appropriate antibody-coated microplate wells.

    • Add 50 µL of the this compound-HRP conjugate to each well.

    • Mix gently and incubate for 30 minutes at room temperature (e.g., 25°C).

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader within 10 minutes. The color intensity is inversely proportional to the this compound concentration in the sample.

This compound HPLC-UV Protocol

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of the DNC component of this compound.

  • Sample Preparation:

    • Homogenize a whole egg sample.

    • Weigh 5.0 g of the homogenized egg into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and homogenize with a high-speed blender for 2 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm filter into a clean vial.

    • Optional Clean-up Step: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., µ-Bondapak C18).[1]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 340 nm.[1]

    • Quantification: Create a standard curve using this compound (DNC) standards of known concentrations (e.g., 0.05 to 2.0 µg/mL).[1] Compare the peak area of the DNC in the sample chromatogram to the standard curve to determine its concentration.

Conclusion

Both ELISA and HPLC are valuable tools for the detection of this compound residues in eggs, each with distinct advantages.

  • ELISA is a rapid, cost-effective, and high-throughput screening method ideal for analyzing a large number of samples. Its sensitivity is generally sufficient for screening purposes to identify presumptive positive samples.

  • HPLC , particularly when coupled with tandem mass spectrometry (LC-MS/MS), serves as the gold standard for confirmation and accurate quantification. It offers higher specificity and is less prone to matrix interference, making it the preferred method for regulatory confirmation of results from screening tests.[2][8]

The choice between ELISA and HPLC will depend on the specific application. A common and effective strategy in residue monitoring programs is to use ELISA for initial screening and an HPLC-based method to confirm any positive findings. This two-tiered approach leverages the high throughput of ELISA and the high confidence of HPLC, ensuring both efficiency and accuracy in monitoring this compound residues in eggs.

References

Validation of HPLC-UV Method for Nicarbazin Determination in Poultry Products: A Comparison Against EU Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of nicarbazin in poultry products, benchmarked against the standards set by European Union guidelines. The performance of the HPLC-UV method is compared with an alternative method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering researchers and drug development professionals a comparative analysis of these analytical techniques.

EU Regulatory Framework for Analytical Method Validation

The validation of analytical methods for the official control of veterinary drug residues in food-producing animals is governed by Commission Implementing Regulation (EU) 2021/808.[1][2][3][4][5] This regulation repeals the former Commission Decision 2002/657/EC and establishes the performance criteria and procedures to ensure the quality and comparability of analytical results from official laboratories. Key validation parameters stipulated include specificity, precision (repeatability and reproducibility), trueness (recovery), limit of detection (LOD), limit of quantification (LOQ), and ruggedness.

Comparative Performance of Analytical Methods for this compound

The performance of a typical HPLC-UV method for the determination of this compound, measured as its marker residue 4,4'-dinitrocarbanilide (DNC), is summarized and compared with a more advanced LC-MS/MS method. Data presented is a synthesis from multiple validation studies conducted on poultry tissues (liver, muscle) and eggs.[6][7][8][9][10]

Performance ParameterHPLC-UV MethodLC-MS/MS MethodEU Guideline (Regulation (EU) 2021/808) Requirements (Typical)
Specificity Good, potential for matrix interferenceExcellent, high specificity due to mass detectionThe method shall be able to distinguish the analyte from other substances under the experimental conditions.
Linearity (R²) > 0.99> 0.99A linear relationship should be demonstrated across the working range.
Trueness (Recovery) 70-110%90-110%For concentrations > 10 µg/kg, recovery should be within 70-120%.
Repeatability (RSDr) < 15%< 10%Dependent on concentration; generally, the lower the concentration, the higher the acceptable RSDr.
Reproducibility (RSDR) < 25%< 15%Dependent on concentration; generally, the lower the concentration, the higher the acceptable RSDR.
Limit of Detection (LOD) 5-15 µg/kg0.1-1 µg/kgSufficiently low to detect residues at the required level.
Limit of Quantification (LOQ) 12.5-50 µg/kg[6][8]0.5-5 µg/kgThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Experimental Protocol: HPLC-UV for this compound in Broiler Liver

This section details a representative experimental protocol for the determination of this compound (as DNC) in broiler liver, based on published methods.[6]

1. Sample Preparation and Extraction:

  • Weigh 2 grams of homogenized broiler liver into a centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and homogenize.

  • Centrifuge the sample.

  • Collect the supernatant.

  • Re-extract the pellet with 5 mL of acetonitrile, homogenize, and centrifuge again.

  • Combine the supernatants.

2. Defatting and Clean-up:

  • Add an equal volume of n-hexane to the combined supernatant, vortex, and centrifuge to separate the layers.

  • Discard the upper hexane (B92381) layer.

  • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of acetonitrile-water (70:30, v/v).

  • Perform Solid Phase Extraction (SPE) using a C18 cartridge for further clean-up.

  • Elute the analyte with 2.5 mL of acetonitrile-water (70:30, v/v).

3. Final Preparation and HPLC Analysis:

  • Evaporate the eluate to dryness.

  • Reconstitute the final residue in 500 µL of the mobile phase (acetonitrile-water, 80:20, v/v).

  • Inject an aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 350 nm.

    • Quantification: Based on a calibration curve prepared from DNC standards.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to EU guidelines.

Method_Validation_Workflow start Start: Define Method Scope (Analyte, Matrix, Concentration) method_dev Method Development & Optimization start->method_dev validation_plan Develop Validation Plan method_dev->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Working Range validation_plan->linearity trueness Trueness (Recovery) validation_plan->trueness precision Precision (Repeatability & Reproducibility) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq ruggedness Ruggedness/ Robustness validation_plan->ruggedness stability Analyte Stability validation_plan->stability evaluation Evaluate Against EU Criteria specificity->evaluation linearity->evaluation trueness->evaluation precision->evaluation lod_loq->evaluation ruggedness->evaluation stability->evaluation pass Method Validated evaluation->pass Pass fail Revise Method/ Re-validate evaluation->fail Fail documentation Final Validation Report pass->documentation fail->method_dev

Caption: Workflow for analytical method validation as per EU guidelines.

Alternative Methods for this compound Analysis

While HPLC-UV is a robust and widely used technique, alternative methods offer different advantages. LC-MS/MS, for instance, provides superior sensitivity and specificity, making it the confirmatory method of choice.[9] Other reported methods include immunoassays like ELISA, which can be used for rapid screening purposes, though they generally offer lower precision and specificity compared to chromatographic techniques.[11] The choice of method often depends on the intended purpose, such as routine monitoring versus confirmatory analysis, and the available laboratory infrastructure.

References

Inter-Laboratory Validation of Analytical Methods for Nicarbazin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of inter-laboratory validated analytical methods for the determination of nicarbazin, a veterinary drug used for the control of coccidiosis in poultry. The focus is on the performance characteristics of these methods, supported by experimental data from collaborative studies. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Performance Characteristics of Analytical Methods for this compound

The following tables summarize the quantitative performance data from inter-laboratory validation studies of different analytical methods for this compound in various matrices. The key performance indicators include recovery, repeatability (within-laboratory precision), and reproducibility (between-laboratory precision).

Table 1: Performance of AOAC Official Method 2013.07 for this compound in Chicken Tissues by LC-MS/MS [1][2]

TissueRelative Recovery (%)95% Confidence Interval for RecoveryRepeatability (RSDr) (%)95% Confidence Interval for RSDrReproducibility (RSDR) (%)
Muscle90.483.8 - 97.55.43.8 - 9.27.9
Liver94.591.1 - 98.05.84.1 - 9.96.8
Kidney91.585.3 - 98.15.23.7 - 8.89.0
Skin with Adhering Fat94.589.2 - 100.18.96.3 - 15.18.9

Table 2: Performance of a High-Performance Liquid Chromatography (HPLC) Method for this compound in Animal Feed [3][4]

MatrixRecovery Range (%)Repeatability (RSDr) (%)Within-Laboratory Reproducibility (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Medicated Poultry Feed98.3 - 1112.6 - 10.22.7 (at 20 mg/kg)0.050.10
Broiler Feeds (20-240 mg/kg)91 - 1082.6 - 10.2-<20-

Experimental Protocols

AOAC Official Method 2013.07: Determination of this compound in Chicken Tissues by LC-MS/MS[1][2]

This method is designed for the quantitative determination and identification of the dinitrocarbanilide (DNC) portion of this compound in chicken tissues.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Weigh 2.0 ± 0.2 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add a deuterated internal standard (DNC-d8).

    • Extract the sample twice with 20 mL of acetonitrile (B52724) by vortexing for 30 minutes.

    • Centrifuge the sample at approximately 3000 rpm for 10 minutes after each extraction.

    • Combine the supernatants.

    • Adjust the final volume to 50 mL with acetonitrile.

    • Filter the extract into an LC vial for analysis.

  • Liquid Chromatography Parameters:

    • Column: Equivalent to a Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient Program: A specific gradient is used to separate the analyte of interest.

  • Mass Spectrometry Parameters:

    • Instrument: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both DNC and the internal standard DNC-d8 for quantification and confirmation.

HPLC Method for the Determination of this compound in Animal Feed[3][4]

This method is used for the quantification of this compound in medicated animal feeds.

  • Sample Preparation:

    • Weigh an appropriate amount of the ground feed sample.

    • Extract the sample with a mixture of acetonitrile and water (e.g., 90% acetonitrile).[3] For broiler feeds and premixtures, an acetonitrile-methanol (1+1) mixture is used, with the addition of water for feedingstuffs.[4]

    • Purify the extract using an alumina (B75360) column.[3]

    • Filter the purified extract before injection.

  • High-Performance Liquid Chromatography (HPLC) Parameters:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water.

    • Detector: UV detector set at a wavelength of 340 nm or 350 nm.[3][4]

    • Flow Rate and Temperature: Optimized for the specific column and system.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method for this compound.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Method Development & In-house Validation B Protocol Design for Inter-laboratory Study A->B C Selection of Participating Laboratories B->C D Preparation & Distribution of Test Materials C->D Shipment E Analysis of Samples by Participating Labs D->E F Data Collection & Reporting E->F G Statistical Analysis (e.g., Cochran's, Grubbs' tests) F->G Submission H Calculation of Performance Parameters (Recovery, RSDr, RSDR) G->H I Final Report & Method Publication H->I

Caption: Workflow of an inter-laboratory analytical method validation study.

References

A Comparative Analysis of the Anticoccidial Efficacy of Nicarbazin and Monensin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoccidial efficacy of nicarbazin and monensin (B1676710), two widely used compounds in the poultry industry for the prevention and control of coccidiosis. This analysis is supported by experimental data from a key study and includes detailed methodologies to aid in research and development.

Comparative Efficacy Data

A clinical study was conducted to evaluate the abilities of this compound, monensin, and a combination of both to control infections caused by Eimeria acervulina, E. maxima, and E. tenella in chickens. The following tables summarize the key findings on performance and lesion scores.

Table 1: Effect of this compound and Monensin on Broiler Performance Parameters

Treatment GroupDaily Weight Gain (DWG)Daily Feed Intake (DFI)Feed Conversion Ratio (FCR)
Uninfected Untreated Control (UUC)HighHighLow
Infected Untreated Control (IUC)Significantly ReducedNo Significant Difference from UUCSignificantly Higher than UUC
This compound (40 ppm)Partially Effective (Higher than IUC)Ineffective (No Significant Difference from IUC)Ineffective (No Significant Difference from IUC)
Monensin (40 ppm)Partially Effective (Higher than IUC)Ineffective (No Significant Difference from IUC)Ineffective (No Significant Difference from IUC)
This compound (40 ppm) + Monensin (40 ppm)Fully Effective (Similar to UUC)Fully Effective (Higher than IUC)Fully Effective (Similar to UUC)

Data synthesized from a 2020 study in Avian Pathology. At concentrations of 40 ppm, both this compound and monensin alone showed only partial efficacy in improving daily weight gain, with no significant positive impact on daily feed intake or feed conversion ratio.[1][2][3] In contrast, the combination of 40 ppm this compound and 40 ppm monensin provided complete control of the infection, as evidenced by improved DWG, DFI, and a lower FCR.[1][2][3]

Table 2: Effect of this compound and Monensin on Eimeria-induced Lesions

Treatment GroupEimeria acervulina LesionsEimeria maxima LesionsEimeria tenella Lesions
This compound (40 ppm)Not SuppressedNot SuppressedSuppressed
Monensin (40 ppm)IneffectiveIneffectiveIneffective
This compound (40 ppm) + Monensin (40 ppm)SuppressedSuppressedSuppressed

According to the study, monensin at a 40 ppm concentration was ineffective in preventing lesions caused by all three Eimeria species.[1][2][3] this compound at the same concentration was only able to suppress lesions caused by E. tenella.[1][2][3] However, the combination of both drugs effectively suppressed lesions from all three species, demonstrating a synergistic effect.[1][2][4]

Experimental Protocols

The data presented above is based on a standardized anticoccidial sensitivity test (AST). The general methodology is as follows:

1. Animal Husbandry:

  • Groups of birds are reared in cages to prevent external contamination.

2. Acclimatization and Treatment:

  • Birds are allowed a period of acclimatization.

  • Two days prior to infection, the respective anticoccidial treatments (this compound, monensin, or a combination) are administered in the feed at the specified concentrations.

3. Infection:

  • At 17 days of age, birds are orally inoculated with a mixed culture of pathogenic Eimeria field strains (E. acervulina, E. maxima, and E. tenella).

4. Control Groups:

  • An Uninfected Untreated Control (UUC) group is maintained to provide baseline performance data.

  • An Infected Untreated Control (IUC) group is used to establish the severity of the coccidial challenge.

5. Data Collection:

  • Approximately six days after inoculation, the following parameters are measured:

    • Performance: Daily Weight Gain (DWG), Daily Feed Intake (DFI), and Feed Conversion Ratio (FCR) are calculated.

    • Lesion Scoring: The severity of intestinal lesions is scored for each Eimeria species according to the Johnson and Reid (1970) scoring system.

6. Statistical Analysis:

  • The collected data is statistically analyzed to compare the performance and lesion scores of the treatment groups against the control groups.

Visualizing Mechanisms and Workflows

Mechanism of Action

This compound and monensin exhibit different modes of action, targeting distinct stages of the Eimeria life cycle. This contributes to their synergistic effect when used in combination.[4][5] Monensin, an ionophore, primarily acts on the motile extracellular stages (sporozoites and merozoites), while this compound, a synthetic compound, targets the intracellular developing schizonts.[4][5][6]

G cluster_host_cell Intestinal Host Cell Schizonts (1st & 2nd gen) Schizonts (1st & 2nd gen) Sporozoites / Merozoites (Extracellular) Sporozoites / Merozoites (Extracellular) Sporozoites / Merozoites (Extracellular)->Schizonts (1st & 2nd gen) Invasion Monensin Monensin Monensin->Sporozoites / Merozoites (Extracellular) Targets This compound This compound This compound->Schizonts (1st & 2nd gen) Targets

Anticoccidial Targets of Monensin and this compound
Experimental Workflow

The following diagram illustrates the typical workflow of an anticoccidial sensitivity trial designed to compare the efficacy of different treatments.

G Start Start Bird Rearing in Cages Bird Rearing in Cages Start->Bird Rearing in Cages Treatment Administration Treatment Administration Bird Rearing in Cages->Treatment Administration -2 days Oral Inoculation (Eimeria) Oral Inoculation (Eimeria) Treatment Administration->Oral Inoculation (Eimeria) Data Collection (6 days post-infection) Data Collection (6 days post-infection) Oral Inoculation (Eimeria)->Data Collection (6 days post-infection) Performance Metrics (DWG, DFI, FCR) Performance Metrics (DWG, DFI, FCR) Data Collection (6 days post-infection)->Performance Metrics (DWG, DFI, FCR) Lesion Scoring Lesion Scoring Data Collection (6 days post-infection)->Lesion Scoring Statistical Analysis Statistical Analysis Performance Metrics (DWG, DFI, FCR)->Statistical Analysis Lesion Scoring->Statistical Analysis End End Statistical Analysis->End

References

Specificity of Anti-Nicarbazin Antibodies: A Comparative Analysis of Cross-Reactivity with Other Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of anti-nicarbazin antibody specificity is essential for the development of reliable and accurate immunoassays for monitoring nicarbazin residues in poultry and other agricultural products. This guide provides a comparative analysis of the cross-reactivity of anti-nicarbazin antibodies with other commonly used coccidiostats, supported by experimental data and detailed methodologies.

This compound, a widely used coccidiostat, is a complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). The DNC component is the active anticoccidial agent and the primary target for antibody-based detection methods.[1][2][3][4] The specificity of these antibodies is paramount to avoid false-positive results from structurally similar compounds or other veterinary drugs that may be co-administered.

Cross-Reactivity Performance

Studies have demonstrated the high specificity of monoclonal antibodies developed against the DNC component of this compound. As summarized in the table below, these antibodies exhibit minimal to no cross-reactivity with a range of other coccidiostats.

CompoundType% Cross-Reactivity
This compoundCoccidiostat (Target)100%
DichlorvosCoccidiostat<1%
SalinomycinCoccidiostat (Ionophore)<1%
DinitrotoxamineCoccidiostat<1%
MonensinCoccidiostat (Ionophore)<1%
Ethoxyamide benzyl (B1604629) esterCoccidiostat<1%
SulfaquinoxalineCoccidiostat (Sulfa drug)<1%

Data compiled from studies developing monoclonal antibodies for this compound detection.[5][6]

The data clearly indicates that the anti-nicarbazin monoclonal antibodies are highly specific to this compound, with cross-reactivity rates of less than 1% for other tested coccidiostats.[5] This high level of specificity ensures the reliability of immunoassays for the selective detection of this compound residues.

Experimental Protocols

The cross-reactivity of anti-nicarbazin antibodies is typically evaluated using a competitive enzyme-linked immunosorbent assay (cELISA).

Principle of Competitive ELISA

The cELISA method is based on the competition between the free drug (this compound) in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites coated on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the free drug in the sample.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis plate_coating Coat microtiter plate with anti-nicarbazin antibody blocking Block unbound sites plate_coating->blocking sample_prep Prepare this compound standards and competitor solutions competition Add standards/samples and this compound-HRP conjugate sample_prep->competition blocking->competition incubation1 Incubate competition->incubation1 washing1 Wash plate incubation1->washing1 substrate_add Add TMB substrate washing1->substrate_add incubation2 Incubate substrate_add->incubation2 stop_reaction Add stop solution incubation2->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance calc_inhibition Calculate % inhibition read_absorbance->calc_inhibition plot_curve Plot standard curve calc_inhibition->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50 calc_cr Calculate cross-reactivity calc_ic50->calc_cr

Caption: Competitive ELISA workflow for cross-reactivity testing.

Detailed Methodology
  • Antibody Production: Monoclonal antibodies are typically produced by immunizing mice with a haptenized form of DNC, the active component of this compound.[1][3][5] Haptens like p-nitrosuccinanilic acid (PNA-S) are conjugated to a carrier protein to elicit an immune response.[1][2][3]

  • Plate Coating: Microtiter plates are coated with the purified anti-nicarbazin monoclonal antibody.

  • Blocking: Any remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: Standard solutions of this compound and the potential cross-reactants (other coccidiostats) are prepared at various concentrations. These solutions are added to the wells, followed by the addition of a this compound-horseradish peroxidase (HRP) conjugate. The plate is then incubated.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate, such as tetramethylbenzidine (TMB), is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of inhibition is calculated for each concentration of the analyte. The half-maximal inhibitory concentration (IC50) is determined from the standard curve.

Calculation of Cross-Reactivity

The cross-reactivity (CR) is calculated using the following formula:

CR (%) = (IC50 of this compound / IC50 of Competitor) x 100 [5][6]

This calculation provides a quantitative measure of the antibody's ability to bind to other compounds relative to its binding affinity for this compound.

Logical Relationship in Antibody Specificity

The high specificity of the anti-nicarbazin antibodies is a direct result of the targeted antibody development process.

logical_relationship hapten Hapten Design (e.g., DNC derivative) immunization Immunization hapten->immunization mab_production Monoclonal Antibody Production immunization->mab_production high_affinity High Affinity for DNC mab_production->high_affinity low_cross_reactivity Low Cross-Reactivity with other Coccidiostats high_affinity->low_cross_reactivity assay_specificity High Assay Specificity low_cross_reactivity->assay_specificity

Caption: Determinants of anti-nicarbazin antibody specificity.

By using a hapten that mimics the structure of the DNC component of this compound, the resulting monoclonal antibodies are highly selective for this molecule. This targeted approach minimizes the likelihood of the antibodies recognizing and binding to other structurally different coccidiostats, thereby ensuring the high specificity and reliability of the immunoassay.

References

Nicarbazin Complex Demonstrates Superior Bioavailability of its Active Component Compared to Individual Administration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals that the equimolar complex of nicarbazin ensures significantly higher absorption of its active component, 4,4'-dinitrocarbanilide (DNC), compared to the administration of DNC alone or in a simple mixture with its other component, 2-hydroxy-4,6-dimethylpyrimidine (HDP). This enhanced bioavailability is crucial for the therapeutic efficacy of the anticoccidial drug.

This compound, a widely used agent for the prevention of coccidiosis in poultry, is a complex of two distinct molecules: the biologically active DNC and the absorption-enhancing HDP.[1][2] Due to its hydrophobic nature, DNC on its own is poorly absorbed by the gastrointestinal tract.[1] The formation of a complex with HDP is essential to facilitate its absorption and achieve therapeutic plasma concentrations.[1][2][3][4][5]

Upon oral administration, the this compound complex rapidly dissociates into its DNC and HDP components, which then follow different pharmacokinetic pathways.[1] HDP is rapidly absorbed and subsequently excreted, primarily via the kidneys in urine.[1][2][6] In contrast, DNC is absorbed more slowly and is predominantly eliminated through the liver in the feces.[1][2][6]

Comparative Pharmacokinetic Data

Studies in both chickens and rats have consistently demonstrated the superior bioavailability of DNC when administered as the this compound complex. The following tables summarize the key pharmacokinetic parameters from these studies, highlighting the differences in absorption between the complex and its individual components.

Table 1: Relative Bioavailability of DNC in Rats [7]

Test CompoundDose Level (mg DNC/kg bw)Relative Bioavailability (%F)
DNC1062.45
DNC3191.65
DNC + HDP353.24
DNC + HDP1062.38
DNC + HDP3191.54

Relative bioavailability (%F) was calculated using this compound as the reference dose.

The data clearly indicates that the bioavailability of DNC when administered alone or as a simple mixture with HDP is less than 5% compared to when it is part of the this compound complex.[7]

Table 2: Pharmacokinetic Parameters of DNC in Rats Following a Single Oral Dose [7]

Treatment GroupDose (mg DNC/kg bw)Cmax (µg/g)Tmax (h)AUC (µg.h/g)
This compound1061.52-2430
DNC + HDP1060.12-240.7
DNC1060.12-240.5

As shown in Table 2, the systemic exposure to DNC, represented by Cmax and AUC, was significantly higher in the group that received the this compound complex compared to the groups that received DNC alone or a simple mixture of DNC and HDP.[7]

Table 3: Peak Plasma DNC Levels in Avian Species [8]

SpeciesDose (mg/kg)Peak Plasma DNC (µg/mL)Time to Peak (days)
Chickens8.42.87 ± 0.156
Mallards8.42.39 ± 0.158
Canada Geese8.41.53 ± 0.158

This study further illustrates the absorption of DNC from the this compound complex in different avian species.

Experimental Protocols

The data presented above is derived from rigorous experimental studies. Below are summaries of the methodologies employed in key experiments.

Rat Bioavailability Study

A study was conducted to determine the relative bioavailability of DNC in rats when administered as DNC alone, as a simple mixture with HDP, and as the this compound complex.[7]

  • Subjects: Laboratory rats.

  • Administration: Test compounds were administered orally.

  • Dosing: Various dose levels of DNC were tested for each formulation.

  • Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of DNC.

  • Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated. Relative bioavailability was determined using the this compound dose group as the reference.

Avian Pharmacokinetic Study

This study compared the absorption of this compound in chickens, mallards, and Canada geese.[5][8]

  • Subjects: Chickens (Gallus gallus), Mallards (Anas platyrhynchos), and Canada Geese (Branta canadensis).[8]

  • Administration: Birds were gavaged with gelatin capsules containing this compound.[5]

  • Dosing: A dose of 8.4 mg of this compound per kg of body weight was administered daily for 8 days.[5][8]

  • Sample Collection: Blood samples were drawn from either the jugular or brachial vein at pre-treatment, every 2 days during treatment, and every 2 days for 8 days post-treatment.[5]

  • Analysis: Plasma was analyzed for DNC concentration using High-Performance Liquid Chromatography (HPLC).

Mechanism of Enhanced Absorption

The enhanced absorption of DNC from the this compound complex is attributed to the physicochemical properties of the complex upon dissociation in the gastrointestinal tract. It is suggested that after the complex breaks down, DNC molecules form fine crystals within the gut.[9] These fine crystals have a greater surface area compared to the amorphous powder of DNC administered alone, leading to improved dissolution and subsequent absorption.[9]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical relationship of this compound's components.

Experimental_Workflow cluster_subjects Animal Subjects cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis Rat Rats This compound This compound Complex Rat->this compound DNC_HDP DNC + HDP Mixture Rat->DNC_HDP DNC_alone DNC Alone Rat->DNC_alone Chicken Chickens Chicken->this compound Blood Blood Samples This compound->Blood DNC_HDP->Blood DNC_alone->Blood PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Blood->PK Tissues Tissues Tissues->PK Bioavailability Relative Bioavailability Calculation PK->Bioavailability

Caption: Experimental workflow for assessing the bioavailability of this compound.

Nicarbazin_Components This compound This compound Complex DNC DNC (4,4'-dinitrocarbanilide) - Biologically Active - Poorly Absorbed Alone This compound->DNC dissociates into HDP HDP (2-hydroxy-4,6-dimethylpyrimidine) - Enhances DNC Absorption This compound->HDP dissociates into HDP->DNC facilitates absorption of

Caption: Relationship between this compound complex and its components.

References

Mallards as a Research Model for Nicarbazin Effects in Canada Geese: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mallards (Anas platyrhynchos) and Canada geese (Branta canadensis) in the context of research on the reproductive inhibitor nicarbazin. Expanding populations of resident Canada geese have necessitated the development of non-lethal population control methods, with this compound emerging as a promising contraceptive agent.[1][2] Due to the logistical challenges of conducting research on large, wild waterfowl, the more manageable mallard has been evaluated as a suitable research model. This document synthesizes experimental data to objectively compare the physiological and reproductive responses of both species to this compound, providing a valuable resource for researchers in this field.

Comparative Efficacy and Physiological Response to this compound

This compound, an anticoccidial drug, has a known side effect of reducing egg hatchability in poultry.[1][3] This has been exploited for wildlife management, particularly for Canada geese.[1][2] Studies have demonstrated that mallards are a suitable model for Canada geese in this compound research, showing a high correlation in plasma levels of 4,4'-dinitrocarbanilide (DNC), the active component of this compound.[4][5]

However, significant species-specific differences in this compound absorption and metabolism exist. A comparative study showed that this compound absorption is lowest in geese, necessitating higher doses to achieve the desired contraceptive effect compared to chickens.[1]

Table 1: Comparative Plasma DNC Levels and Metabolism in Chickens, Mallards, and Canada Geese

SpeciesPeak Plasma DNC Level (µg/mL)Time to Peak Plasma DNC Level (days)Plasma DNC Half-life (days)Time to 100% Plasma DNC Elimination (days post-treatment)
Chickens2.87 ± 0.1561.43>8 (99% eliminated by day 8)
Mallards2.39 ± 0.1580.724
Canada Geese1.53 ± 0.1581.268

Data from a study where birds were gavaged with 8.4 mg/kg of this compound for 8 days.[5]

Table 2: Reproductive Effects of this compound in Mallards and Canada Geese

SpeciesThis compound TreatmentEffect on HatchabilityOther Reproductive Effects
Mallards33.75 mg/kg BW per day for 14 daysReduced to 26% from a control of 55%Decrease in egg weight; no significant effect on the number of eggs laid.[6][7]
Mallards500 ppm in feed (34 mg/kg BW) for 14 daysHatchability was 26% compared to 55% for control mallards.[3]-
Canada Geese (penned)500 ppm in commercial pellets51% reduction in egg hatchability.[1]-
Canada Geese (wild)1350 ppm topically coated on cracked corn41% reduction in hatchability in year one and 47% in year two.[1]-
Canada Geese (wild)2500 ppm in OvoControl-G® bait51% reduction in hatchability at treated sites compared to control sites.[1]-

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are summarized from key studies investigating the effects of this compound in mallards and Canada geese.

This compound Absorption Study in Chickens, Mallards, and Canada Geese
  • Objective: To compare the absorption and elimination of this compound among the three species.

  • Subjects: Chickens (Gallus gallus), mallards (Anas platyrhynchos), and Canada geese (Branta canadensis).

  • Treatment: Birds were administered 8.4 mg of this compound per kg of body weight daily for 8 days via gavage.[5]

  • Data Collection: Blood samples were collected to measure plasma levels of DNC.

  • Analysis: Plasma DNC concentrations were analyzed to determine peak levels, time to peak, and elimination half-life.[5]

Contraceptive Efficacy Study in Mallards
  • Objective: To evaluate the efficacy of this compound as a contraceptive in a waterfowl model.

  • Subjects: Domestic mallards.

  • Treatment: Mallards were divided into groups and received gelatin capsules containing 0, 8.5, 17.0, or 33.75 mg of this compound per kg of body weight once daily for 14 days.[7] In a separate study, this compound-treated corn was fed ad libitum for 14 days at concentrations of 0, 750, 1,000, or 1,500 ppm.[6]

  • Data Collection: Data on egg production, egg weight, fertility, and hatchability were collected.[6][7] Plasma and egg DNC levels were also measured.[6]

  • Analysis: Statistical analysis was performed to determine the effects of different this compound doses on reproductive parameters.

Field Efficacy Study in Canada Geese
  • Objective: To assess the effectiveness of this compound in reducing egg hatchability in wild Canada geese.

  • Subjects: Wild Canada geese populations.

  • Treatment: Geese were provided with bait topically coated with 1350 ppm this compound on cracked corn or a formulated bait (OvoControl-G®) containing 2500 ppm this compound.[1]

  • Data Collection: Nests were monitored to determine the number of eggs laid and the number of eggs that successfully hatched.

  • Analysis: Hatchability rates at treated sites were compared to those at control sites.[1]

Visualizing the Process and Pathway

To better understand the experimental workflow and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome A Species Selection (Mallards as model for Canada Geese) C Dosage Determination A->C B This compound Formulation (e.g., coated corn, pellets, capsules) B->C D This compound Administration (e.g., gavage, ad libitum feeding) C->D E Data & Sample Collection (Blood, Eggs, Feces) D->E F DNC Level Analysis (Plasma, Eggs) E->F G Reproductive Effects Analysis (Hatchability, Egg Weight) E->G H Model Validation & Efficacy Determination F->H G->H

Caption: Experimental workflow for evaluating this compound effects.

G cluster_ingestion Ingestion & Dissociation cluster_absorption Absorption & Distribution cluster_action Mechanism of Action cluster_effect Reproductive Effect A This compound Ingestion B Dissociation in vivo A->B C DNC (4,4'-dinitrocarbanilide) (Active Component) B->C D HDP (2-hydroxy-4,6-dimethylpyrimidine) B->D E Absorption through Intestine C->E D->E F DNC enters Bloodstream E->F G HDP enters Bloodstream E->G H DNC Accumulates in Egg Yolk F->H I Interferes with Vitelline Membrane Formation H->I J Inhibition of Sperm Receptor Sites (ZP3) H->J K Reduced Egg Hatchability I->K J->K

Caption: Proposed signaling pathway of this compound's reproductive effects.

Conclusion

The available research strongly supports the use of mallards as a viable research model for studying the effects of this compound in Canada geese. While there are differences in absorption and metabolism, the correlation in plasma DNC levels and the similar reproductive outcomes provide a solid foundation for extrapolating findings from mallards to geese. This comparative guide highlights the key data and protocols necessary for researchers to design effective studies aimed at refining non-lethal population management strategies for Canada geese. Future research should continue to explore optimal dosing and delivery mechanisms to maximize efficacy while minimizing non-target effects.

References

Nicarbazin's Coccidiostatic Spectrum: A Comparative Analysis of its Efficacy Against Eimeria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticoccidial efficacy of nicarbazin against various pathogenic Eimeria species in poultry. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on this compound's impact on key disease indicators, outlines detailed experimental methodologies, and illustrates the typical workflow for efficacy evaluation.

This compound, a chemical complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), has been a cornerstone of coccidiosis control programs since its introduction in 1955.[1] Its broad-spectrum activity targets the developing second-generation schizonts of Eimeria, disrupting the parasite's life cycle.[1] However, its efficacy can vary depending on the specific Eimeria species. This guide examines these differences to inform research and strategic deployment in poultry health management.

Comparative Efficacy of this compound

Experimental data reveals a differential efficacy of this compound against common Eimeria species affecting chickens. The following table summarizes the performance of this compound based on intestinal lesion scores and production parameters from a key study. At a concentration of 40 ppm in feed, this compound demonstrated significant activity against Eimeria tenella, but was less effective in suppressing lesions caused by Eimeria acervulina and Eimeria maxima.[2][3][4]

Eimeria SpeciesTarget Intestinal LocationThis compound Efficacy (at 40 ppm) on Lesion ScoresNotes on Performance Parameters
Eimeria acervulina DuodenumUnable to suppress lesions[2][3][4]At 40 ppm, showed partial efficacy in improving daily weight gain but no significant activity on daily feed intake or feed conversion ratio.[2][3][4]
Eimeria maxima Mid-intestineUnable to suppress lesions[2][3][4]Similar to E. acervulina, partial improvement in weight gain was observed, but not in feed intake or conversion.[2][3][4]
Eimeria tenella CecaAble to suppress lesions[2][3][4]Indicated effective control of the clinical signs associated with cecal coccidiosis.[2][3][4]

Note: While this compound is also indicated for use against Eimeria necatrix and Eimeria brunetti, specific comparative quantitative data from recent studies is limited in the public domain.[5] Quantitative data on the reduction of oocyst shedding (Oocysts Per Gram of feces) for individual Eimeria species with this compound as a standalone treatment is not extensively detailed in the available literature.

Experimental Protocols

The data presented is based on controlled battery studies, a standard method for evaluating anticoccidial drugs. The following methodology provides a detailed overview of the experimental design used to assess this compound's efficacy.

1. Animal Model and Housing:

  • Species: Broiler chickens, typically day-old chicks from a commercial strain.

  • Housing: Raised in wire-floored battery cages to prevent reinfection from litter. Cages are maintained in a controlled environment with regulated temperature, humidity, and lighting.

  • Diet: Provided with a standard broiler starter mash ad libitum. The feed is either unmedicated (control groups) or medicated with a specific concentration of this compound.

2. Experimental Groups:

  • Uninfected, Unmedicated Control (UUC): Birds are not challenged with Eimeria and receive unmedicated feed. This group serves as a baseline for performance parameters.

  • Infected, Unmedicated Control (IUC): Birds are challenged with Eimeria oocysts and receive unmedicated feed. This group demonstrates the full effect of the coccidial infection.

  • Infected, Medicated Group (IMG): Birds are challenged with Eimeria oocysts and receive feed medicated with this compound at a specified concentration (e.g., 40 ppm or 125 ppm).

3. Infection Protocol:

  • Parasite Strains: Birds are infected with known strains of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.

  • Inoculum Preparation: Oocysts are propagated in susceptible birds, harvested, and sporulated. The number of sporulated oocysts is quantified to prepare a standardized infective dose.

  • Infection: At a specified age (e.g., 14 days), each bird in the infected groups is orally inoculated with a gavage containing a precise number of sporulated oocysts for each Eimeria species. For example, a mixed infection might consist of 74,400 E. acervulina, 6,800 E. maxima, and 1,600 E. tenella oocysts.[3]

4. Data Collection and Efficacy Criteria:

  • Duration: The trial typically runs for several weeks, with key measurements taken at specific time points post-infection (e.g., 6-9 days).

  • Performance Parameters: Daily weight gain (DWG), daily feed intake (DFI), and feed conversion ratio (FCR) are recorded.

  • Lesion Scoring: At the end of the study period (e.g., day 23 of the trial), birds are euthanized, and the intestines are examined. Lesions in the duodenum (E. acervulina), mid-intestine (E. maxima), and ceca (E. tenella) are scored on a scale of 0 (no gross lesions) to 4 (severe lesions), based on established methods.[3]

  • Oocyst Counts: Fecal samples can be collected over several days post-infection to determine the number of oocysts per gram (OPG) of feces using a McMaster counting chamber.

5. Statistical Analysis:

  • Data on performance parameters and lesion scores are subjected to statistical analysis (e.g., ANOVA, mixed models) to determine significant differences between the experimental groups.

Visualizing the Research Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of an anticoccidial agent like this compound against different Eimeria species.

G cluster_0 Preparation Phase cluster_1 Infection & Treatment Phase cluster_2 Data Collection & Analysis Phase A Day-old Broiler Chicks Acquired B Random Allocation to Experimental Groups A->B E Acclimatization Period (e.g., to Day 14) B->E C Feed Preparation: - Medicated (this compound) - Unmedicated C->B D Eimeria Oocyst Propagation & Sporulation D->B F Oral Inoculation with Eimeria Oocysts (Infected Groups) E->F G Administration of Respective Feeds F->G H Monitor Daily: - Weight Gain - Feed Intake - Clinical Signs G->H I Post-mortem Examination (e.g., Day 23) G->I J Intestinal Lesion Scoring (0-4 scale) I->J K Statistical Analysis J->K L Efficacy Determination K->L

Caption: Experimental workflow for assessing this compound's efficacy against Eimeria.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound is not fully elucidated, it is understood that its active component, DNC, interferes with the parasite's energy metabolism. It is thought to inhibit mitochondrial electron transport.[5] This disruption of cellular respiration is particularly effective against the second-generation schizonts, a stage of rapid metabolic activity and replication within the host's intestinal cells.

The following diagram illustrates the proposed, high-level mechanism of action of this compound on the Eimeria parasite within a host intestinal cell.

G cluster_host Host Intestinal Cell cluster_parasite Eimeria Parasite (Schizont) Mitochondrion Mitochondrion Energy ATP Production (Energy) Mitochondrion->Energy Electron Transport Chain Replication Parasite Replication & Development Energy->Replication This compound This compound (DNC) This compound->Mitochondrion Inhibits

Caption: Proposed mechanism of this compound (DNC) inhibiting mitochondrial function.

This guide underscores the species-specific efficacy of this compound and provides a framework for its evaluation. Further research focusing on quantitative oocyst shedding and the anticoccidial spectrum against less common but pathogenic Eimeria species is warranted to refine its application in coccidiosis control strategies.

References

A Comparative Analysis of Avian Contraceptives: Nicarbazin, GnRH Agonists, and Immunocontraception

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of avian reproductive control, a clear understanding of the available contraceptive agents is paramount. This guide provides an objective comparison of the reproductive effects of three prominent avian contraceptives: the chemical agent nicarbazin, gonadotropin-releasing hormone (GnRH) agonists, and the immunocontraceptive porcine zona pellucida (PZP). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

Mechanisms of Action: A Divergent Approach to Fertility Control

The contraceptive agents discussed herein employ distinct mechanisms to disrupt the avian reproductive cycle.

This compound , an anticoccidial drug, primarily targets egg viability. Its active component, 4,4'-dinitrocarbanilide (DNC), is deposited in the egg yolk.[1] This disrupts the formation of the vitelline membrane, a critical structure for embryonic development, rendering the egg infertile.[2] While it can also reduce egg production and weight at certain concentrations, its primary contraceptive effect is on hatchability.[3]

Gonadotropin-Releasing Hormone (GnRH) agonists , such as leuprolide acetate (B1210297) and deslorelin (B1574756), function by downregulating the reproductive endocrine axis.[4][5] Initially, they stimulate the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] However, chronic administration leads to desensitization of GnRH receptors, ultimately suppressing the production of these gonadotropins.[4][6] This hormonal suppression prevents follicular development and ovulation, leading to a cessation of egg laying.[4][7]

Porcine Zona Pellucida (PZP) is an immunocontraceptive vaccine.[8] It stimulates the female's immune system to produce antibodies against the zona pellucida, a glycoprotein (B1211001) layer surrounding the ovum.[8][9][10] These antibodies bind to the bird's own eggs, physically blocking sperm from fertilizing them.[8][10] This method prevents fertilization without necessarily halting ovulation or altering reproductive behaviors.[8][11]

Quantitative Comparison of Reproductive Effects

The efficacy of these contraceptives varies depending on the species, dosage, and delivery method. The following tables summarize quantitative data from key studies.

Table 1: Effects of this compound on Avian Reproduction
SpeciesDosageEffect on Egg ProductionEffect on HatchabilityStudy Citation
Laying Hens70 ppm in feedReduction in egg production-
Laying Hens125 ppm in feed50% reductionSignificant reduction[12]
Laying Hens400 ppm in feedTotal suppression-
Pigeons (Columba livia)5000 ppm in treated baitUnaffected59% reduction[13][14]
Eared Doves (Zenaida auriculata)0.5% this compound bait-62% reduction in viable eggs and nestlings[15][16]
Table 2: Effects of GnRH Agonists on Avian Reproduction
AgentSpeciesDosageDuration of Egg Laying SuppressionStudy Citation
Leuprolide AcetateCockatiels (Nymphicus hollandicus)100 µg/kg IM (single injection)12-19 day delay[4][17]
Leuprolide AcetateHispaniolan Amazon Parrots (Amazona ventralis)800 µg/kg IM (single injection)Reduced plasma sex hormones for < 21 days[4][18]
DeslorelinPigeons (Columba livia)4.7 mg implantAt least 49 days[19]
DeslorelinJapanese Quail (Coturnix coturnix japonica)4.7 mg implant~70 days in 6 out of 10 birds[20]
DeslorelinCockatiels (Nymphicus hollandicus)4.7 mg implantAt least 180 days[21][22]
DeslorelinChickens (Gallus gallus)4.7 mg implantMean of 180 days[4]
DeslorelinChickens (Gallus gallus)9.4 mg implantMean of 319 days[4]
Table 3: Effects of PZP on Avian Reproduction

Quantitative data on the efficacy of PZP specifically in avian species is less prevalent in the reviewed literature compared to mammalian studies. The primary mechanism is fertilization failure.

SpeciesFormulationEffectStudy Citation
Various (primarily mammals)Injectable vaccine with adjuvantPrevents fertilization by blocking sperm binding[8][10]
Wild HorsesZonaStat-H (liquid vaccine)~90% contraceptive efficacy with annual boosters[23]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs can provide deeper insight into these contraceptive methods.

nicarbazin_pathway cluster_ingestion Ingestion & Absorption cluster_deposition Yolk Deposition cluster_effect Contraceptive Effect This compound This compound Ingestion DNC_HDP Breakdown to DNC & HDP This compound->DNC_HDP DNC_Absorption DNC Absorption into Bloodstream DNC_HDP->DNC_Absorption DNC_Yolk DNC Deposition in Egg Yolk DNC_Absorption->DNC_Yolk Vitelline_Disruption Disruption of Vitelline Membrane Formation DNC_Yolk->Vitelline_Disruption Infertility Embryonic Lethality (Infertility) Vitelline_Disruption->Infertility

Figure 1: this compound's Mechanism of Action.

gnrh_agonist_pathway GnRH_Agonist GnRH Agonist (Leuprolide, Deslorelin) Pituitary Anterior Pituitary Gland GnRH_Agonist->Pituitary Initial_Stimulation Initial Stimulation of LH & FSH Release Pituitary->Initial_Stimulation Initial Phase Downregulation Receptor Downregulation & Desensitization Pituitary->Downregulation Chronic Phase Suppression Suppression of LH & FSH Secretion Downregulation->Suppression Ovary Ovary Suppression->Ovary No_Follicular_Development Inhibition of Follicular Development & Ovulation Ovary->No_Follicular_Development Cessation_Egg_Laying Cessation of Egg Laying No_Follicular_Development->Cessation_Egg_Laying

Figure 2: GnRH Agonist Signaling Pathway.

pzp_pathway PZP_Vaccine PZP Vaccine Injection Immune_System Immune System Stimulation PZP_Vaccine->Immune_System Antibody_Production Production of Anti-PZP Antibodies Immune_System->Antibody_Production Antibody_Binding Antibodies Bind to Zona Pellucida of Ovum Antibody_Production->Antibody_Binding Sperm_Blockage Sperm Binding is Blocked Antibody_Binding->Sperm_Blockage Fertilization_Failure Fertilization Failure Sperm_Blockage->Fertilization_Failure

Figure 3: PZP Immunocontraception Mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for each class of contraceptive.

This compound Efficacy Trial in Pigeons (Columba livia)
  • Objective: To evaluate the effect of this compound-treated bait on the reproductive success of captive pigeons.

  • Subjects: Eleven breeding pairs of pigeons.

  • Housing: Pairs housed in individual enclosures with nest boxes.

  • Experimental Phases:

    • Pre-treatment (Control): Birds were fed a standard diet and their baseline reproductive output (number of eggs laid and hatched) was recorded. Each pair produced two viable eggs and two healthy chicks.[13]

    • Treatment: Birds were provided with bait containing 5000 ppm this compound. Food consumption was monitored daily.

    • Recovery: The treated bait was replaced with the standard diet, and reproductive output was monitored.

  • Data Collection: Daily records of egg laying, number of eggs hatched, and nestling health. Unhatched eggs were analyzed for DNC concentration.

  • Key Findings: Egg production was unaffected, but hatchability was reduced by 59% during the treatment phase.[13][14]

Deslorelin Implant Efficacy Trial in Cockatiels (Nymphicus hollandicus)
  • Objective: To assess the efficacy of a 4.7-mg deslorelin acetate implant in suppressing egg laying in female cockatiels.

  • Subjects: 26 breeding pairs of cockatiels.

  • Procedure:

    • Female birds were randomly assigned to a treatment group (n=13) receiving a 4.7-mg deslorelin implant subcutaneously, or a control group (n=13) receiving a placebo implant.[22]

    • Birds were exposed to a long-day photoperiod (16 hours of light) to stimulate reproductive activity.[22]

    • Nest boxes were provided to encourage nesting behavior.

  • Data Collection: Egg production was monitored daily for 365 days.

  • Key Findings: None of the deslorelin-treated birds laid eggs within 180 days of implantation, while 11 of the 13 control birds laid eggs within 12 to 42 days.[21][22]

PZP Immunocontraception Trial (General Protocol)
  • Objective: To induce infertility through immunocontraception.

  • Subjects: Target female avian species.

  • Procedure:

    • Primary Vaccination: An initial injection of PZP emulsified with a complete adjuvant (e.g., Freund's Complete Adjuvant) is administered intramuscularly.[8]

    • Booster Vaccination: A second injection, typically with PZP and an incomplete adjuvant, is given 2-6 weeks after the primary vaccination.[8]

    • Annual Boosters: Depending on the species and desired duration of infertility, annual boosters may be required.[8]

  • Data Collection: Monitoring of antibody titers in blood samples to confirm immune response. Observation of reproductive output (egg laying and hatchability) in treated versus control groups.

  • Expected Outcome: Treated females will produce antibodies that bind to their eggs, preventing fertilization. While they may continue to lay eggs, these eggs will be infertile.

Concluding Remarks

The choice of an avian contraceptive depends on the specific management goals, target species, and logistical considerations. This compound offers an effective oral solution for reducing the hatchability of eggs. GnRH agonists provide a reversible and highly effective method for temporarily ceasing egg production. PZP presents a non-hormonal approach that prevents fertilization without necessarily altering reproductive physiology and behavior. A thorough understanding of their distinct mechanisms, efficacy, and the protocols for their application is essential for researchers and professionals working to manage avian populations.

References

Performance Under Scrutiny: A Comparative Guide to AOAC Method 2013.07 for Nicarbazin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. This guide provides an objective comparison of the repeatability and reproducibility of AOAC Official Method 2013.07 for the determination of nicarbazin in poultry tissues against a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV). The data presented is compiled from peer-reviewed studies to support informed decisions in a laboratory setting.

This compound, a widely used coccidiostat in the poultry industry, requires robust analytical methods to ensure food safety and regulatory compliance. AOAC Official Method 2013.07, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, is a recognized standard for its determination. This guide delves into its performance characteristics and compares them with a widely accessible HPLC-UV method.

Comparative Analysis of Method Performance

The following table summarizes the key performance parameters for both AOAC Method 2013.07 and a validated HPLC-UV method for the analysis of this compound's marker residue, 4,4'-dinitrocarbanilide (DNC), in various chicken tissues.

Performance Parameter AOAC Method 2013.07 (LC-MS/MS) Alternative Method (HPLC-UV)
Analyte 4,4'-dinitrocarbanilide (DNC)4,4'-dinitrocarbanilide (DNC)
Matrices Muscle, Liver, Kidney, Skin with adhering fatChicken Meat, Liver, Eggs
Repeatability (RSDr %) Muscle: 5.4%Liver: 5.8%Kidney: 5.2%Skin with fat: 8.9%[1][2]Meat, Liver, Eggs (spiked at 0.05, 0.20, and 0.50 mg/kg): 2.8% - 10.4%[3]
Reproducibility (RSDR %) Muscle: 7.9%Liver: 6.8%Kidney: 9.0%Skin with fat: 8.9%[1][2]Data not available from the reviewed study.
Recovery (%) Muscle: 90.4%Liver: 94.5%Kidney: 91.5%Skin with fat: 94.5%[1][2]Meat, Liver, Eggs (spiked at 0.05, 0.20, and 0.50 mg/kg): 93.6% - 102.0%[3]

Key Observations:

  • AOAC Method 2013.07 demonstrates consistent and robust performance across various tissue types, with relative standard deviations for repeatability (RSDr) generally below 9% and for reproducibility (RSDR) below 9%.[1][2]

  • The HPLC-UV method also shows good repeatability, with RSD values ranging from 2.8% to 10.4% depending on the matrix and spiking level.[3]

  • Both methods exhibit excellent recovery rates, consistently exceeding 90%.[1][2][3]

  • While the HPLC-UV method provides a viable and accessible alternative, the inter-laboratory reproducibility data for AOAC Method 2013.07 provides a higher level of confidence for method transferability and consistency across different laboratory settings.

Experimental Protocols

A detailed understanding of the methodologies is crucial for replication and validation. Below are the experimental protocols for both AOAC Method 2013.07 and the compared HPLC-UV method.

AOAC Official Method 2013.07: LC-MS/MS

Principle: This method involves the extraction of this compound's marker residue, DNC, from poultry tissue using acetonitrile (B52724). The extract is then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for quantification.[1]

Apparatus:

  • Homogenizer

  • Centrifuge

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Reagents:

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Formic acid

  • DNC analytical standard

  • DNC-d8 (internal standard)

Procedure:

  • Sample Preparation: Weigh 2.00 ± 0.05 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with an internal standard (DNC-d8).

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 10 mL of acetonitrile.

    • Combine the supernatants.

  • Evaporation and Reconstitution:

    • Evaporate the combined extract to dryness under a stream of nitrogen at approximately 50°C.

    • Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column.

    • Utilize a gradient elution program with mobile phases consisting of water with formic acid and acetonitrile with formic acid.

    • Detect and quantify DNC and its internal standard using multiple reaction monitoring (MRM) mode.

Alternative Method: HPLC-UV

Principle: This method extracts DNC from chicken tissues using an acetonitrile solution. The extract is then cleaned up and analyzed by high-performance liquid chromatography with UV detection.[3]

Apparatus:

  • Homogenizer

  • Shaker

  • Centrifuge

  • HPLC system with a UV detector

Reagents:

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Methanol

  • DNC analytical standard

Procedure:

  • Sample Preparation: Weigh 5.0 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the sample tube.

    • Shake for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

  • Clean-up:

    • Add 5 mL of n-hexane to the extract, shake, and centrifuge to remove fats.

    • Discard the upper hexane (B92381) layer.

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • HPLC-UV Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a C18 column for separation.

    • Employ an isocratic mobile phase of acetonitrile and water.

    • Detect DNC at a wavelength of 350 nm.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods.

AOAC Method 2013.07 Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Homogenize Tissue Weighing Weigh 2g of Sample Homogenization->Weighing Spiking Spike with Internal Standard Weighing->Spiking Add_ACN1 Add 10mL Acetonitrile Weighing->Add_ACN1 Spiking->Add_ACN1 Shake1 Shake 10 min Add_ACN1->Shake1 Centrifuge1 Centrifuge 4000 rpm, 10 min Shake1->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Add_ACN2 Add 10mL Acetonitrile (Repeat) Collect_Supernatant1->Add_ACN2 Combine_Supernatants Combine Supernatants Collect_Supernatant1->Combine_Supernatants Shake2 Shake (Repeat) Add_ACN2->Shake2 Centrifuge2 Centrifuge (Repeat) Shake2->Centrifuge2 Centrifuge2->Combine_Supernatants Evaporation Evaporate to Dryness Combine_Supernatants->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Quantification Quantify DNC Injection->Quantification

Caption: Workflow for AOAC Method 2013.07.

HPLC-UV Method Workflow cluster_prep_hplc Sample Preparation cluster_extraction_hplc Extraction & Clean-up cluster_analysis_hplc Analysis Homogenization_hplc Homogenize Tissue Weighing_hplc Weigh 5g of Sample Homogenization_hplc->Weighing_hplc Add_ACN_hplc Add 20mL Acetonitrile Weighing_hplc->Add_ACN_hplc Shake_hplc Shake 10 min Add_ACN_hplc->Shake_hplc Centrifuge_hplc Centrifuge 4000 rpm, 5 min Shake_hplc->Centrifuge_hplc Collect_Supernatant_hplc Collect Supernatant Centrifuge_hplc->Collect_Supernatant_hplc Add_Hexane Add n-Hexane for Clean-up Collect_Supernatant_hplc->Add_Hexane Shake_Centrifuge_Hexane Shake & Centrifuge Add_Hexane->Shake_Centrifuge_Hexane Discard_Hexane Discard Hexane Layer Shake_Centrifuge_Hexane->Discard_Hexane Evaporation_hplc Evaporate to Dryness Discard_Hexane->Evaporation_hplc Reconstitution_hplc Reconstitute in Mobile Phase Evaporation_hplc->Reconstitution_hplc Injection_hplc Inject into HPLC-UV Reconstitution_hplc->Injection_hplc Quantification_hplc Quantify DNC Injection_hplc->Quantification_hplc

Caption: Workflow for the alternative HPLC-UV method.

References

Synergistic Efficacy of Nicarbazin and Ionophore Antibiotics in Coccidiosis Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the synthetic anticoccidial nicarbazin with ionophore antibiotics represents a cornerstone in the effective management of avian coccidiosis, a parasitic disease of significant economic impact in the poultry industry. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms of action. The synergistic relationship between these two classes of drugs allows for enhanced parasite control, often at lower individual dosages, thereby reducing the risk of toxicity and the development of drug resistance.

Mechanism of Action: A Two-Pronged Attack

The enhanced efficacy of combining this compound with ionophore antibiotics stems from their distinct and complementary modes of action, targeting different stages of the Eimeria parasite's life cycle.

This compound, a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), primarily acts intracellularly.[1][2] The active component, DNC, disrupts the parasite's energy metabolism by potentially uncoupling mitochondrial function.[3] Its main therapeutic effect is directed against the developing second-generation schizonts within the host's intestinal cells.[1][4]

Ionophore antibiotics, such as monensin (B1676710), narasin (B1676957), and salinomycin, are fermentation-derived compounds that act on the extracellular, motile stages of the parasite—the sporozoites and merozoites.[3][5] They function as ion carriers, disrupting the electrolyte balance across the parasite's cell membrane by facilitating the transport of ions like sodium (Na+) and potassium (K+).[6][7] This leads to an influx of water, causing the parasite to swell and lyse.[6]

This dual-action approach ensures that parasites that may evade the initial assault of the ionophores in the gut lumen are subsequently targeted by this compound once they have invaded the intestinal cells.[3][5]

cluster_Extracellular Gut Lumen (Extracellular) cluster_Intracellular Intestinal Cells (Intracellular) Sporozoites_Merozoites Sporozoites & Merozoites (Motile Stages) Disrupted_Ion_Balance Disrupted Ion Balance & Osmotic Lysis Sporozoites_Merozoites->Disrupted_Ion_Balance Leads to Second_Gen_Schizonts Second-Generation Schizonts Sporozoites_Merozoites->Second_Gen_Schizonts Invasion Ionophore Ionophore Antibiotics (e.g., Monensin, Narasin) Ionophore->Sporozoites_Merozoites Targets Inhibited_Development Inhibited Development Second_Gen_Schizonts->Inhibited_Development Leads to This compound This compound (DNC) This compound->Second_Gen_Schizonts Targets

Figure 1. Dual mechanism of action against Eimeria.

Comparative Efficacy: Experimental Data

Numerous studies have demonstrated the synergistic effect of combining this compound with various ionophores, leading to improved performance in broiler chickens challenged with Eimeria species. The data consistently show that the combination is more effective than either component administered alone at the same dosage.

This compound and Monensin Combination

A clinical study evaluated the efficacy of this compound and monensin, alone and in combination, against mixed infections of Eimeria acervulina, E. maxima, and E. tenella in chickens. The results highlighted the superior performance of the combination therapy.[8][9][10]

Treatment GroupDaily Weight Gain (DWG)Daily Feed Intake (DFI)Feed Conversion Ratio (FCR)Lesion Score Suppression
Infected Unmedicated Control BaselineBaselineBaselineNone
40 ppm this compound Partial ImprovementNo ActivityNo ActivityPartial (only E. tenella)
40 ppm Monensin Partial ImprovementNo ActivityNo ActivityIneffective
40 ppm this compound + 40 ppm Monensin Complete ControlComplete ControlComplete ControlAll three species suppressed

Table 1. Efficacy of this compound and Monensin Combination. Data synthesized from Vereecken et al., 2020.[8][9]

This compound and Narasin Combination (Maxiban®)

The combination of this compound and narasin has been shown to be an effective tool for controlling ionophore-resistant coccidia.[3] Studies have demonstrated improved weight gain and feed conversion in broilers receiving the combination compared to those on a monensin/nicarbazin program, particularly under coccidiosis challenge.[11]

Treatment GroupBody Weight at Day 27 (g)FCR at Day 27
Narasin/Nicarbazin (NN) 14051.458
Monensin/Nicarbazin 12841.566

Table 2. Performance of Broilers on Different this compound/Ionophore Combinations. Data from Ghneim et al., 2020.[11]

This compound and Semduramicin (B57454) Combination (Aviax® Plus)

A floor pen study comparing a semduramicin and this compound combination with other ionophore/nicarbazin products demonstrated superior performance in body weight and lower lesion scores against a challenge with E. acervulina, E. maxima, and E. tenella.[12]

Treatment GroupAverage Body Weight (Day 28)E. maxima Lesion ScoreMortality Rate
Infected Unmedicated Control BaselineHigh71.8%
Aviax® Plus (Semduramicin + this compound) Statistically HigherStatistically Lower1.2%
Other this compound Combinations Lower than Aviax® PlusHigher than Aviax® PlusVariable

Table 3. Efficacy of Semduramicin and this compound Combination. Data from a Phibro Animal Health Corporation study.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the key studies cited.

Protocol 1: this compound and Monensin Efficacy Study
  • Objective: To evaluate the synergistic effect of a this compound and monensin combination against a mixed Eimeria infection in chickens.[8][9][10]

  • Animal Model: Male broiler chickens.

  • Experimental Design: Birds were divided into groups: Uninfected Unmedicated Control (UUC), Infected Unmedicated Control (IUC), this compound (40 ppm), Monensin (40 ppm), and this compound + Monensin (40 ppm + 40 ppm).

  • Challenge: On a specified day, birds in the infected groups were orally inoculated with a mixed culture of sporulated oocysts of E. acervulina, E. maxima, and E. tenella.

  • Medication: Anticoccidial drugs were administered continuously in the feed from day one.

  • Data Collection: Daily weight gain (DWG), daily feed intake (DFI), and feed conversion ratio (FCR) were calculated. On a specific day post-infection, birds were euthanized for intestinal lesion scoring according to the Johnson and Reid method.

  • Statistical Analysis: Data were analyzed using appropriate statistical models to determine significant differences between treatment groups.

Day1 Day 1: Chicks randomized into treatment groups Medication Continuous medication in feed (NIC, MON, NIC+MON) Day1->Medication Challenge Day 17: Oral challenge with mixed Eimeria oocysts Medication->Challenge DataCollection Days 13-23: Monitor DWG, DFI, FCR Challenge->DataCollection LesionScoring Day 23: Euthanize for intestinal lesion scoring DataCollection->LesionScoring Analysis Statistical Analysis LesionScoring->Analysis

Figure 2. Workflow for a typical anticoccidial sensitivity trial.

Protocol 2: Floor Pen Study of this compound/Ionophore Combinations
  • Objective: To compare the anticoccidial efficacy of different this compound and ionophore combination products in a simulated commercial environment.[11][12]

  • Animal Model: Male broiler chicks housed in floor pens with fresh litter.

  • Experimental Design: A randomized block design with multiple replicate pens per treatment group. Treatments included an unmedicated control and various commercial this compound/ionophore combination products.

  • Challenge: Coccidiosis challenge was induced either by oral gavage with a mixed Eimeria culture or by introducing infected litter.[11]

  • Medication: Medicated feeds were provided for a specified period (e.g., starter and grower phases).

  • Data Collection: Performance parameters such as body weight and feed conversion were measured at different time points. Mortality was recorded daily. Coccidial lesion scoring was performed on a subset of birds at the peak of the infection cycle.

  • Statistical Analysis: Performance and lesion score data were subjected to analysis of variance (ANOVA) to compare treatment means.

Advantages of Combination Therapy

The use of this compound in combination with ionophores offers several key advantages for poultry producers and animal health professionals:

  • Synergistic Efficacy: The combination provides a greater level of coccidiosis control than the sum of the individual components, leading to improved bird health and performance.[5][8][13]

  • Broad-Spectrum Activity: The dual mechanism of action is effective against a wide range of pathogenic Eimeria species.[1][5]

  • Resistance Management: Combining drugs with different modes of action can delay the development of resistance.[3] The combination is often effective against parasite strains that have developed resistance to ionophores alone.[3][14]

  • Reduced Toxicity Risk: The synergistic effect allows for the use of lower concentrations of each drug, which can mitigate potential side effects. For example, lower doses of this compound can reduce the risk of heat stress in broilers, and lower ionophore levels decrease the margin for toxicity.[3][9]

Conclusion

The strategic combination of this compound and ionophore antibiotics provides a robust and effective solution for the control of coccidiosis in poultry. The complementary mechanisms of action result in a synergistic effect that enhances efficacy, broadens the spectrum of activity, and helps to manage the development of drug resistance. The experimental data clearly indicate that these combinations lead to significant improvements in key production parameters such as weight gain, feed conversion, and reduced intestinal lesions when compared to the individual components. For drug development professionals, these findings underscore the value of combination therapies in managing complex parasitic diseases and provide a foundation for the development of next-generation anticoccidial strategies.

References

Lack of Direct Comparative Data on Dinaciclib (DNC) Plasma Half-Life in Avian Species: A Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of existing scientific literature reveals a significant data gap regarding the plasma half-life of the cyclin-dependent kinase (CDK) inhibitor dinaciclib (B612106) (DNC) in any avian species. While dinaciclib has undergone clinical trials in humans for various cancers, its pharmacokinetic profile in birds has not been documented in published studies. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for future investigations by presenting a hypothetical experimental protocol for determining DNC's plasma half-life in an avian model. Additionally, it will offer a comparative overview of the plasma half-lives of other drugs across different bird species to underscore the importance of species-specific pharmacokinetic studies.

Comparative Plasma Half-Life of Various Drugs in Avian Species

To illustrate the significant inter-species variability in drug metabolism among birds, the following table summarizes the plasma half-life of several therapeutic agents across different avian species. This data highlights why direct extrapolation of pharmacokinetic parameters, including half-life, from one species to another—or from mammals to birds—is not scientifically sound. Birds exhibit high metabolic rates and unique physiological characteristics that can drastically alter drug disposition.[1][2]

DrugAvian SpeciesPlasma Half-Life (hours)Route of AdministrationReference
MidazolamTurkeys0.42Intravenous[3]
Chickens1.45Intravenous[3]
Bobwhite Quail1.90Intravenous[3]
Pheasants9.71Intravenous[3]
EnrofloxacinGreater Rhea2.85 ± 0.54Intramuscular[4]
Common Ostrich2.36 ± 0.66Intramuscular[4]
African Grey Parrot2.31Intramuscular[4]
MeloxicamAmerican Flamingo3.83Oral[5]
Brown Pelican36.3Oral[5]
Fructosyl-valineWhite Leghorn Chicks3.85Intravenous[6]
White Leghorn Chicks4.62Oral[6]
BuprenorphineCockatiel1.04 - 2.31-[2]

Hypothetical Experimental Protocol for Determining the Plasma Half-Life of Dinaciclib in an Avian Species

This protocol outlines a general methodology for a pharmacokinetic study to determine the plasma half-life of dinaciclib in a representative avian species, such as the domestic chicken (Gallus gallus domesticus).

1. Animal Model and Housing:

  • Species: Domestic Chicken (Gallus gallus domesticus)

  • Number of Animals: A statistically appropriate number of healthy, mature birds (e.g., n=10 per group) should be used to account for individual variability.

  • Housing: Birds should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Drug: Dinaciclib (DNC) for injection.

  • Dose: A safe and effective dose would need to be determined through preliminary dose-ranging studies. For this hypothetical protocol, a single intravenous (IV) bolus injection of 1 mg/kg will be used.

  • Administration: The drug will be administered into a suitable vein, such as the brachial (wing) vein.

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.5 mL) will be collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Collection: Blood will be drawn from a contralateral vein to the administration site and collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method will be used to quantify the concentration of dinaciclib in the plasma samples. This method ensures high sensitivity and specificity.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters will be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

  • Parameters: The key parameter to be determined is the elimination half-life (t½). Other important parameters include the area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing the Experimental Workflow and Dinaciclib's Mechanism of Action

To further clarify the experimental process and the biological context of dinaciclib, the following diagrams are provided.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation IV_Administration Intravenous Administration of DNC Dose_Preparation->IV_Administration Blood_Sampling Serial Blood Sampling IV_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis HPLC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for determining the plasma half-life of dinaciclib in an avian model.

Dinaciclib functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[7] By blocking these enzymes, dinaciclib can halt the proliferation of rapidly dividing cells, such as cancer cells.

DNC_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1_Phase CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S_Phase CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->G2_Phase DNC Dinaciclib (DNC) DNC->CDK2_CyclinE DNC->CDK2_CyclinA DNC->CDK1_CyclinB

References

Potency of DNC-HDP Complex vs. Structural Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), known as Nicarbazin, presents a compelling case study in synergistic drug formulation. The potency of this complex is intrinsically linked to the interplay between its two components: the active DNC molecule and the bioavailability-enhancing HDP molecule. This guide provides a comparative analysis of the DNC-HDP complex's potency against its structural analogues, supported by available experimental data, to inform further research and drug development efforts.

I. Executive Summary

The DNC-HDP complex's efficacy is primarily attributed to the biological activity of DNC, which is significantly amplified by HDP's ability to improve its absorption. Investigations into structural analogues of both DNC and HDP have revealed that modifications to their chemical structures can profoundly impact their biological activities. This guide synthesizes findings from various studies to offer a comparative perspective on their potency.

II. Comparative Potency of DNC and Its Analogues

The primary mode of action of DNC is the uncoupling of oxidative phosphorylation in mitochondria. However, direct comparative studies on the therapeutic potency of DNC analogues are limited. A key study utilizing a fluorescence polarization immunoassay (FPIA) provides valuable insights into the structure-activity relationship (SAR) of DNC analogues by measuring their half-maximal inhibitory concentrations (IC50). While not a direct measure of therapeutic efficacy, these values indicate the binding affinity of the analogues to anti-DNC monoclonal antibodies, which can be correlated with their structural similarity and potential biological activity.

Table 1: Comparative IC50 Values of DNC and Its Analogues [1]

CompoundStructureIC50 (ng/mL)
DNC (4,4'-dinitrocarbanilide) Reference Compound 28.39
DNC Analogue 14-nitroaniline>1000
DNC Analogue 21,3-diphenylurea>1000
DNC Analogue 33,3'-dinitrocarbanilide158.3
DNC Analogue 42,2'-dinitrocarbanilide256.4
DNC Analogue 54,4'-dicarboxycarbanilide>1000

Data from a competitive fluorescence polarization immunoassay.

The data suggests that the position of the nitro groups on the phenyl rings is crucial for activity, with the 4,4'-disubstitution pattern of DNC showing the highest affinity in this assay.

Another study investigated the effect of DNC and its analogues on eggshell pigmentation, a known side effect of this compound. This provides a qualitative comparison of their in vivo biological activity.

III. Comparative Potency of HDP and Its Analogues

HDP's primary role in the complex is to enhance the bioavailability of DNC. However, research into pyrimidine (B1678525) derivatives has revealed a broad spectrum of biological activities, suggesting that HDP analogues could contribute to or possess independent therapeutic effects.

A study on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, which are structurally related to HDP, demonstrated their potential as anthelmintic agents. The study revealed that substitutions on the aryl rings significantly influenced their activity.

Table 2: Anthelmintic Activity of HDP Structural Analogues [2]

CompoundR1R2Activity (Time to Paralysis/Death in minutes)
P1HH60-75 / 80-95
P24-ClH55-68 / 75-90
P34-BrH50-65 / 70-85
P44-FH58-72 / 78-92
P5 4-OCH3 H 36-48 / 40-51
P6H4-Cl70-85 / 90-105
P74-Cl4-Cl75-90 / 95-110

Activity against Pheretima posthuma.

This data indicates that electron-donating groups, such as a methoxy (B1213986) group at the 4-position of the phenyl ring, can enhance the biological activity of these HDP analogues.

IV. Signaling Pathways and Mechanism of Action

The primary mechanism of action for DNC is its interference with mitochondrial metabolism through the uncoupling of oxidative phosphorylation. This leads to a disruption of the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis.

Many pyrimidine derivatives have been reported to exhibit anti-inflammatory properties. While the specific signaling pathways modulated by the DNC-HDP complex are not fully elucidated, related compounds are known to influence key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

Signaling_Pathway DNC DNC-HDP Complex Mitochondria Mitochondria DNC->Mitochondria Enters Cell OxPhos Oxidative Phosphorylation DNC->OxPhos Uncouples NFkB_Pathway NF-κB Pathway DNC->NFkB_Pathway Potential Inhibition MAPK_Pathway MAPK Pathway DNC->MAPK_Pathway Potential Inhibition ATP ATP Synthesis OxPhos->ATP Inhibition Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Cell_Membrane Cell Membrane Receptor->NFkB_Pathway Receptor->MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines Activation MAPK_Pathway->Pro_inflammatory_Cytokines Activation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 1: Postulated signaling pathways affected by the DNC-HDP complex.

V. Experimental Protocols

A. Fluorescence Polarization Immunoassay (FPIA) for DNC Analogues

This competitive immunoassay measures the binding affinity of DNC analogues to a specific monoclonal antibody.

Methodology:

  • Reagents: Anti-DNC monoclonal antibody, DNC-fluorescein tracer, DNC standards, and test analogues.

  • Procedure:

    • A fixed concentration of the anti-DNC monoclonal antibody and the DNC-fluorescein tracer are incubated together.

    • Increasing concentrations of either the DNC standard or the test analogue are added to the mixture.

    • The analogue competes with the DNC-fluorescein tracer for binding to the antibody.

    • The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the tracer by the competitor.

  • Data Analysis: The IC50 value, the concentration of the competitor that causes a 50% reduction in the maximum fluorescence polarization, is calculated.[1]

FPIA_Workflow cluster_0 Incubation cluster_1 Measurement cluster_2 Analysis Antibody Anti-DNC mAb Mixture Incubation Mixture Antibody->Mixture Tracer DNC-Fluorescein Tracer Tracer->Mixture Competitor DNC Standard or Analogue Competitor->Mixture FP_Reader Fluorescence Polarization Reader Mixture->FP_Reader Data_Analysis Data Analysis FP_Reader->Data_Analysis IC50 IC50 Calculation Data_Analysis->IC50

Figure 2: Experimental workflow for the FPIA.

B. Eggshell Pigmentation Assay

This in vivo assay provides a qualitative measure of the biological effect of DNC and its analogues.

Methodology:

  • Animal Model: Laying hens.

  • Procedure:

    • A baseline for eggshell color is established for each hen.

    • The test compound (DNC or analogue) is administered to the hens.

    • Eggs are collected daily, and the shell color is measured using a reflectometer or colorimeter.

    • The change in eggshell pigmentation from the baseline is recorded.

  • Data Analysis: The degree of depigmentation is compared between different compounds and dosages.[3][4][5]

VI. Conclusion

The DNC-HDP complex remains a benchmark for synergistic drug activity. The provided data on its structural analogues reveals critical insights for future drug design. For DNC, the 4,4'-dinitro substitution pattern appears optimal for the observed biological activity. For HDP analogues, electron-donating substituents may enhance their therapeutic potential. Further research is warranted to explore the full therapeutic applications of these analogues and to elucidate the specific signaling pathways they modulate. The development of more targeted and potent analogues will depend on a deeper understanding of their structure-activity relationships and mechanisms of action.

References

Safety Operating Guide

Proper Disposal Procedures for Nicarbazin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Nicarbazin in a laboratory setting. These procedural guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal or cleanup procedures, it is crucial to observe the following safety measures to minimize exposure and risk. This compound can cause skin, eye, and respiratory irritation.[1][2][3]

  • Ventilation: Always handle this compound in a well-ventilated area. A local exhaust system is recommended to control emissions at the source.[1][2][3][4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles or a face shield.[1][2][3][4]

    • Skin Protection: Use impervious gloves (rubber or plastic) and protective, body-covering clothing.[1][2][3][4]

    • Respiratory Protection: If dust is generated, a NIOSH/MSHA approved dust/mist respirator may be necessary.[4]

  • Hygiene: Wash hands and forearms thoroughly after handling the compound. Ensure that an eye wash fountain and quick-drench facilities are readily accessible in the work area.[1][2][3][4]

Experimental Protocols: Spill Management and Waste Disposal

Protocol 1: Accidental Spill Cleanup

In the event of a this compound spill, follow these steps to contain and clean the material safely.

  • Prevent Dispersion: Avoid actions that generate dust.[2][4] Do not wash the spill away, as this can lead to environmental discharge.[1][5] this compound is highly toxic to aquatic organisms.[4]

  • Containment: Sprinkle the spilled material with an inert absorbent material such as sawdust, vermiculite, or kitty litter.[1][2][5]

  • Collection: Carefully sweep or shovel the contained material into a suitable, clearly labeled plastic bag or container for disposal.[1][2][5]

  • Decontamination: Clean the contaminated surface with an excess of water.[2]

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with all applicable regulations.[1][2]

Protocol 2: Disposal of Unused or Waste this compound

Disposal of unwanted this compound must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Containerization: Keep the waste material in a tightly closed, properly labeled container.[1][2][4]

  • Waste Classification: Treat unused this compound as chemical waste. It should not be disposed of in standard trash or down the drain.

  • Professional Disposal: The primary disposal method is to transfer the waste to an approved chemical waste landfill or an appropriate treatment and disposal facility.[1][4]

  • Regulatory Adherence: All disposal activities must be conducted in strict accordance with local, regional, state, and federal regulations.[1][2][3][4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Data Presentation: Environmental and Regulatory Limits

While not directly related to laboratory disposal procedures, the following Maximum Residue Limits (MRLs) for this compound's marker residue (DNC) in poultry tissues are provided for context regarding its environmental and food safety regulatory landscape. These values underscore the compound's bioaccumulative potential and the importance of preventing its release.

Issuing BodyTissueMaximum Residue Limit (MRL) (µg/kg)
JECFA (WHO/FAO)Chicken Liver200[6]
EFSAChicken Liver15,000[7]
EFSAChicken Kidney6,000[7]
EFSAChicken Muscle4,000[7]
EFSAChicken Skin/Fat4,000[7]
CVM (FDA)Chicken Liver52,000[7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper handling and disposal of this compound.

Nicarbazin_Disposal_Workflow cluster_prep Preparation & Handling cluster_event Event Requiring Disposal cluster_spill_procedure Spill Cleanup Procedure cluster_waste_procedure Waste Disposal Procedure cluster_final Final Disposal start Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood / Local Exhaust) ppe->ventilation event Disposal Required? ventilation->event spill Accidental Spill event->spill Yes (Spill) waste Unused Product / Contaminated Waste event->waste Yes (Waste) contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) spill->contain collect_waste Place in Tightly Closed, Labeled Waste Container waste->collect_waste collect_spill Sweep into Labeled Hazardous Waste Container contain->collect_spill decontaminate Clean Spill Area collect_spill->decontaminate decontaminate->collect_waste Dispose of cleanup materials storage Store Waste Securely collect_waste->storage consult_ehs Consult Institutional EHS & Local/State/Federal Regulations storage->consult_ehs disposal Dispose via Approved Hazardous Waste Contractor consult_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nicarbazin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Nicarbazin must prioritize safety through rigorous handling and disposal protocols. As a light yellow, powdered substance, this compound presents potential hazards, including skin, eye, and respiratory irritation. Adherence to appropriate personal protective equipment (PPE) guidelines and operational procedures is paramount to mitigate risks and ensure a safe laboratory environment.

This guide provides essential, step-by-step safety and logistical information for professionals in research and drug development, covering everything from initial handling to final disposal.

Recommended Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment to protect against potential exposure.

Body PartRecommended PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.This compound can cause serious eye irritation. Standard safety glasses may not provide adequate protection from fine dust particles.
Hands Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact, as this compound is a known skin irritant. Gloves must be inspected for integrity before each use.
Body A lab coat, long-sleeved shirt, and long pants. For larger quantities, consider impervious clothing.Minimizes skin exposure to dust.
Respiratory Use only in a well-ventilated area or fume hood. If dust is generated and exposure limits may be exceeded, a full-face respirator is advised.This compound dust may cause respiratory irritation. Always avoid breathing in the powder.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal exposure and contamination. Follow these procedural steps when working with this compound in a laboratory setting.

  • Preparation and Area Setup :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.

    • Ensure the work surface is clean and uncluttered.

    • Keep a spill kit readily accessible. The kit should include paper towels, water for dampening powder, and a sealable container for waste.

  • Donning PPE :

    • Before handling the compound, put on all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.

  • Handling the Compound :

    • When weighing the powder, do so carefully to minimize dust formation. Using a balance with a draft shield is recommended.

    • Avoid prolonged or repeated exposure.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • After handling is complete, wipe down the work surface with a damp cloth.

    • Carefully remove PPE, avoiding contact with the contaminated exterior. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste and Container Management

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Spill Cleanup :

    • For small powder spills, do not sweep dry.

    • Gently cover the spill with paper towels.

    • Lightly spray the towels with water to dampen the powder, which prevents it from becoming airborne.

    • Scoop the dampened material into a designated hazardous waste container.

  • Container Disposal :

    • Empty this compound containers are still considered hazardous due to residual material.

    • Whenever possible, rinse the empty container three times with a suitable solvent. The rinsewater (rinsate) should be collected and treated as hazardous waste.

    • Dispose of the rinsed container or any unrinsed containers through your institution's hazardous waste program, following all local, state, and federal regulations.

Toxicity Data Summary

While practicing caution is essential, this compound is characterized by low acute toxicity. The following table presents key quantitative toxicity data for reference.

MetricSpeciesValueReference(s)
Acute Oral LD50 Rat>10,000 mg/kg bw
Acute Oral LD50 Mouse>10,000 mg/kg bw
NOEL (Developmental) Rat200 mg/kg bw/day
NOEL (2-Year Study) Dog180 + 60 mg/kg bw/day
Acceptable Daily Intake (ADI) Human0-400 µg/kg bw
Value for the phenylurea + pyrimidinone mixture.

This compound Handling and Disposal Workflow

The following diagram illustrates the logical flow of processes for safely managing this compound from receipt to final disposal.

Nicarbazin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe handle 3. Weigh & Handle (Minimize Dust) don_ppe->handle store 4. Store Securely (Tightly Closed) handle->store spill Spill Management handle->spill If Spill Occurs waste Segregate Solid Waste handle->waste clean_area 5. Decontaminate Work Surface store->clean_area doff_ppe 6. Doff PPE Correctly clean_area->doff_ppe wash 7. Wash Hands doff_ppe->wash container Rinse & Dispose Container

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicarbazin
Reactant of Route 2
Reactant of Route 2
Nicarbazin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.